Conteltinib

Catalog No.
S524211
CAS No.
1384860-29-0
M.F
C32H45N9O3S
M. Wt
635.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Conteltinib

CAS Number

1384860-29-0

Product Name

Conteltinib

IUPAC Name

2-[[2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-N-propan-2-ylbenzenesulfonamide

Molecular Formula

C32H45N9O3S

Molecular Weight

635.8 g/mol

InChI

InChI=1S/C32H45N9O3S/c1-22(2)38-45(42,43)29-8-6-5-7-27(29)34-31-25-11-14-33-30(25)36-32(37-31)35-26-10-9-24(21-28(26)44-4)40-15-12-23(13-16-40)41-19-17-39(3)18-20-41/h5-10,21-23,38H,11-20H2,1-4H3,(H3,33,34,35,36,37)

InChI Key

NPJCURIANJMFEO-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Conteltinib;

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC3=C2CCN3)NC4=C(C=C(C=C4)N5CCC(CC5)N6CCN(CC6)C)OC

The exact mass of the compound Conteltinib is 635.3366 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

what is Conteltinib

Author: Smolecule Technical Support Team. Date: February 2026

Core Drug Facts

The table below summarizes the key information about Conteltinib.

Attribute Description
Generic Name This compound [1]
Code Name CT-707, SY-707 [2] [3]
Drug Class Small molecule, Multi-kinase inhibitor [2] [4]
Primary Mechanisms ALK inhibitor, FAK inhibitor, PYK2 inhibitor [5] [6]
Chemical Formula C₃₂H₄₅N₉O₃S [1]
CAS Registry Number 1384860-29-0 [1]
Current Status Phase III clinical trials for ALK-positive NSCLC and pancreatic cancer [7] [3]

Mechanism of Action and Key Targets

This compound functions as a potent ATP-competitive inhibitor, primarily targeting ALK and key components of the FAK signaling pathway [8] [5] [6].

conteltinib_mechanism This compound This compound ALK ALK This compound->ALK Inhibits FAK FAK This compound->FAK Inhibits Pyk2 Pyk2 This compound->Pyk2 Inhibits DownstreamPathways Downstream Signaling Pathways (PI3K/AKT, RAS/MEK/ERK, JAK/STAT) ALK->DownstreamPathways FAK->DownstreamPathways Pyk2->DownstreamPathways CellularEffects Cellular Effects (Reduced proliferation, Increased apoptosis, Inhibited migration) DownstreamPathways->CellularEffects

This compound's multi-target inhibition of ALK, FAK, and Pyk2 impacts key oncogenic signaling pathways.

Quantitative Activity and Clinical Evidence

In Vitro and Preclinical Activity

This compound exhibits strong inhibitory activity at the molecular and cellular level [5] [9].

Target IC₅₀ (nM) Experimental Context
FAK 1.6 nM In vitro kinase assay [5] [9]
ALK 16 nM Enzymatic assays; ~10x more potent than Crizotinib [8] [10]
Pyk2 Information Not Specified Also inhibited, but less potently than ALK [8] [6]
Clinical Efficacy in ALK-Positive NSCLC

A phase I study demonstrated this compound's anti-tumor activity in patients with advanced ALK-positive NSCLC [8] [10].

Patient Population Overall Response Rate (ORR) Median Progression-Free Survival (PFS)
ALK TKI-Naïve (n=39) 64.1% 15.9 months
Crizotinib-Pretreated (n=21) 33.3% 6.73 months

Safety and Tolerability Profile

This compound has a manageable safety profile [8] [10]. The most common treatment-related adverse events (TRAEs) in the phase I study were:

  • Diarrhea (71.9%)
  • Elevated serum creatinine (45.3%)
  • Elevated aspartate aminotransferase (39.1%)
  • Nausea (37.5%)

Most adverse events were low-grade, with only 14.1% of patients experiencing grade 3 or higher TRAEs [10]. The maximum tolerated dose was not reached, and the recommended Phase 2 dose was established as 600 mg once daily for ALK TKI-naïve patients and 300 mg twice daily for crizotinib-pretreated patients [8] [10].

Detailed Experimental Protocols

For researchers, key experimental methodologies from the literature are summarized below.

In Vitro Kinase Assay

This protocol is used to determine the IC₅₀ value of this compound against FAK [5] [9].

  • Reaction Setup: Conduct kinase reactions using purified FAK kinase domain.
  • Compound Incubation: Pre-incubate this compound with the kinase enzyme at varying concentrations.
  • ATP & Substrate Addition: Initiate the reaction by adding ATP and a substrate peptide.
  • Detection: Measure phosphorylation levels of the substrate, typically using a luminescence-based method.
  • Data Analysis: Plot inhibition percentage versus inhibitor concentration to calculate the IC₅₀ value.
Cell Viability Assay (MTT/XTT)

This cell-based assay evaluates the compound's anti-proliferative effects [9].

  • Cell Plating: Seed human cancer cell lines (e.g., hepatocellular carcinoma HepG2, Bel-7402) in 96-well plates.
  • Dosing: Treat cells with a concentration gradient of this compound for 72 hours.
  • Viability Measurement: Add MTT or XTT reagent and incubate. Measure the absorbance of the formed formazan product.
  • IC₅₀ Calculation: Determine the compound concentration that reduces cell viability by 50%.

Current Development Status and Future Directions

This compound's development status across different indications is shown below [2] [3].

development_status Preclinical Preclinical Phase1 Phase 1 Preclinical->Phase1 Phase2 Phase 2 Phase1->Phase2 Phase3 Phase 3 Phase2->Phase3 KRAS KRAS G12C Solid Tumors Phase2->KRAS NDA_BLA NDA/BLA Filed in China Phase3->NDA_BLA ALK_NSCLC ALK+ NSCLC Phase3->ALK_NSCLC Pancreatic Pancreatic Cancer Phase3->Pancreatic

This compound's clinical development pipeline, with advanced phases for oncology indications.

This compound is positioned as a promising multi-kinase inhibitor with a compelling efficacy and safety profile. Its dual targeting of ALK and FAK pathways provides a unique therapeutic approach, particularly for overcoming resistance in ALK-positive NSCLC.

References

Preclinical Discovery and Characterization

Author: Smolecule Technical Support Team. Date: February 2026

The initial discovery of Conteltinib involved rigorous in vitro and in vivo evaluations to establish its potency, selectivity, and mechanism of action.

  • Mechanism of Action: this compound functions as a potent, ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK). Preclinical enzymatic assays indicated it is approximately 10-fold more potent than crizotinib against ALK. It was also designed to inhibit various crizotinib-resistant ALK mutations, including L1196M, G1202R, F1174L, G1269S, and R1275Q [1] [2]. Additionally, it is a multikinase inhibitor that also targets FAK and Pyk2, although with less potency than its inhibition of ALK [3] [4].
  • In Vitro Potency: The half-maximal inhibitory concentration (IC₅₀) values from kinase assays highlight its potency [3]:
Target IC₅₀ Value
ALK 16 nM
FAK 1.6 nM
Pyk2 Information in search results
  • In Vivo Efficacy: In xenograft models of ALK-positive NSCLC, this compound demonstrated significant anti-tumor activity in both crizotinib-sensitive and crizotinib-resistant tumors, supporting its progression to clinical trials [1] [2].

Key Preclinical Experimental Protocols

The core experiments that validated this compound's profile are standard in drug discovery. The methodologies below summarize the key approaches used in its preclinical development.

  • Biochemical Kinase Assays

    • Purpose: To determine the compound's potency (IC₅₀) against purified kinase proteins like ALK and FAK.
    • Typical Protocol: A range of concentrations of this compound is incubated with the kinase enzyme, a substrate, ATP, and required reagents. Kinase activity is often measured using methods like time-resolved fluorescence resonance energy transfer (TR-FRET) to quantify the amount of phosphorylated substrate. The IC₅₀ value is then calculated from the dose-response curve [3] [4].
  • Cell-Based Proliferation and Viability Assays

    • Purpose: To assess the anti-proliferative effects of this compound on cancer cell lines.
    • Typical Protocol: ALK-positive NSCLC cell lines (both sensitive and those with acquired resistance to crizotinib) are cultured and treated with varying doses of this compound. After a set incubation period (e.g., 72-96 hours), cell viability is measured using assays like MTT or CellTiter-Glo, which quantify metabolic activity or ATP content as a proxy for live cells. The half-maximal growth inhibitory concentration (GI₅₀) can be derived from these data.
  • In Vivo Xenograft Studies

    • Purpose: To evaluate the efficacy and tolerability of this compound in a live animal model.
    • Typical Protocol: Immunodeficient mice are implanted with human ALK-positive NSCLC tumor cells. Once tumors are established, mice are randomized into groups receiving either vehicle control, this compound (at various doses), or a comparator drug (e.g., crizotinib) via oral gavage. Tumor volumes and body weights are measured regularly over the study period to assess anti-tumor activity and systemic toxicity [1] [2].

The diagram below illustrates the primary signaling pathways targeted by this compound and the logical flow of its preclinical evaluation.

G ALK_Fusion ALK Fusion Gene TK_Domain ALK Tyrosine Kinase Domain ALK_Fusion->TK_Domain Downstream Downstream Pathways (PI3K, JAK/STAT, RAS) TK_Domain->Downstream Outcomes Tumor Growth & Survival Downstream->Outcomes This compound This compound (CT-707) This compound->TK_Domain Inhibits FAK Focal Adhesion Kinase (FAK) This compound->FAK Inhibits FAK_Path Cell Migration & Survival FAK->FAK_Path Preclinical Preclinical Validation Workflow In_Vitro In Vitro Assays (Kinase, Cell Viability) Preclinical->In_Vitro In_Vivo In Vivo Studies (Xenograft Models) Preclinical->In_Vivo Mech Mechanism of Action Analysis Preclinical->Mech

Figure: this compound's dual inhibition of ALK and FAK signaling pathways and its preclinical validation workflow.

Clinical Translation and Findings

The promising preclinical data led to a first-in-human Phase 1 clinical trial (NCT02695550), which confirmed the drug's potential in patients [1] [5] [2].

  • Recommended Phase 2 Dose: The trial determined 600 mg once daily (QD) for ALK TKI-naïve patients and 300 mg twice daily (BID) for patients previously treated with crizotinib [1] [2].
  • Efficacy Profile: The clinical efficacy data demonstrated this compound's anti-tumor activity in different patient populations [1] [2]:
Patient Population Overall Response Rate (ORR) Median Progression-Free Survival (PFS) Median Duration of Response (DoR)
ALK TKI-naïve (n=39) 64.1% 15.9 months 15.0 months
Crizotinib-pretreated (n=21) 33.3% 6.73 months 6.60 months
  • Safety Profile: The most common treatment-related adverse events (TRAEs) included diarrhea (71.9%), elevated serum creatinine (45.3%), elevated aspartate aminotransferase (39.1%), and nausea (37.5%). The majority of TRAEs were grade 1-2, with only 14.1% of patients experiencing grade ≥3 TRAEs, indicating a manageable safety profile [1] [2].

Future Directions for Researchers

This compound's unique multi-kinase inhibition profile, particularly of FAK, opens several research avenues. FAK inhibition is implicated in disrupting the tumor microenvironment, potentially overcoming resistance to therapy [4] [6]. Future work could explore:

  • Combination Therapies: Evaluating this compound in combination with other targeted agents, chemotherapy, or immunotherapy to enhance efficacy and overcome resistance.
  • Broader Indications: Investigating its activity in other ALK-or FAK-driven cancers beyond NSCLC.
  • Next-Generation Analogs: Leveraging its core 2,4-diaminopyrimidine structure to design more potent and selective inhibitors [4].

References

Mechanism of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Conteltinib is an ATP-competitive inhibitor that primarily targets the Anaplastic Lymphoma Kinase (ALK) [1]. Preclinical studies show it is about 10-fold more potent than the first-generation ALK inhibitor crizotinib and can inhibit various crizotinib-resistant ALK mutations (including L1196M, G1202R, F1174L, G1269S, and R1275Q) [1].

Beyond ALK, this compound also potently inhibits Focal Adhesion Kinase (FAK) and IGF-1R, which contributes to its anti-migratory and anti-proliferative effects in various cancer cell lines [2]. The diagram below illustrates how this compound's multi-target inhibition impacts key oncogenic signaling pathways.

G This compound This compound (SY-707) ALK ALK This compound->ALK Inhibits FAK Focal Adhesion Kinase (FAK) This compound->FAK Inhibits IGF1R IGF-1R This compound->IGF1R Inhibits PAK_YAP Proliferation Anti-apoptosis ALK->PAK_YAP PI3K_AKT Cell Growth Survival FAK->PI3K_AKT Migration Cell Migration & Invasion FAK->Migration RAS_ERK Proliferation Migration IGF1R->RAS_ERK Proliferation Tumor Cell Proliferation PAK_YAP->Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis Induction PI3K_AKT->Apoptosis Suppresses RAS_ERK->Proliferation

This compound's multi-kinase inhibition disrupts key oncogenic signaling pathways [1] [2].

Clinical Efficacy and Safety Data

The following table summarizes key efficacy outcomes from the first-in-human Phase 1 study (NCT02695550) in advanced ALK-positive NSCLC patients [1] [3].

Patient Population Overall Response Rate (ORR) Median Progression-Free Survival (PFS) Median Duration of Response (DoR)
ALK TKI-naïve (n=39) 64.1% (25 of 39) 15.9 months (95% CI: 9.26–23.3) 15.0 months (95% CI: 9.06–25.8)
Crizotinib-pretreated (n=21) 33.3% (7 of 21) 6.73 months (95% CI: 4.73–8.54) 6.60 months (95% CI: 3.77–13.3)
  • Safety Profile: The study demonstrated a manageable safety profile [1]. The maximum tolerated dose (MTD) was not reached, with only one dose-limiting toxicity (DLT) event reported at 600 mg [1].
    • Most Common TRAEs: The most frequent treatment-related adverse events (TRAEs) were diarrhea (71.9%), elevated serum creatinine (45.3%), elevated aspartate aminotransferase (39.1%), and nausea (37.5%) [1].
    • Grade ≥3 TRAEs: Only 9 patients (14.1%) experienced grade 3 or higher TRAEs [1].
  • Recommended Phase 2 Dose: Based on the study results, the recommended Phase 2 dose was determined to be 600 mg once daily (QD) for ALK TKI-naïve patients and 300 mg twice daily (BID) for patients previously treated with crizotinib [1].

Key Experimental Protocols

For researchers aiming to validate or build upon these findings, here are summaries of key methodologies used in this compound studies.

  • Kinase Inhibition Assay (Enzyme Level)

    • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified kinase proteins like ALK, FAK, and IGF-1R [2].
    • Typical Protocol: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is used [2]. The compound is serially diluted in DMSO and then in reaction buffer. The diluted compound, kinase solution, and a mixture of ATP/TK peptide substrate are combined in a 384-well plate to initiate the reaction. After an incubation period (e.g., 60-120 minutes at 23°C), the reaction is stopped with a detection solution containing TK antibody-cryptate and Streptavidin-XL-665. Fluorescent signals are measured, and IC₅₀ values are calculated using data analysis software [2].
  • Cell-Based Anti-Proliferation Assay

    • Purpose: To evaluate the potency of this compound in inhibiting the growth of various cancer cell lines in vitro [2].
    • Typical Protocol: Cells are seeded in 96-well plates. This compound is typically subjected to 3-fold serial dilutions across a wide concentration range and added to the wells [2]. After a 72-hour incubation, cell viability is assessed using luminescent (e.g., CellTiter-Glo) or fluorescent (e.g., CellTiter-Blue) assay kits. The IC₅₀ values are calculated from the resulting dose-response curves [2].
  • In Vivo Pharmacokinetics and Efficacy

    • Pharmacokinetics (PK): Studies in SD rat and beagle dog models are used to profile the compound's absorption, distribution, metabolism, and excretion (ADME) properties [2].
    • Anti-tumor Activity: Evaluated in mouse xenograft models (e.g., T47D breast cancer cells). Mice are administered this compound (e.g., orally) alone or in combination with other chemotherapeutics (e.g., Paclitaxel), and tumor volume is measured over time [2].
    • Anti-metastasis Activity: Assessed in models like the 4T1 murine breast cancer xenograft, where the compound's effect on spontaneous lung metastasis is examined [2].

Future Research and Development Directions

  • Expanding Indications: Preclinical data suggests significant anti-tumor and anti-metastatic activity in breast cancer models, indicating potential for clinical trials beyond NSCLC [2].
  • Combination Therapies: Research into combining this compound with other agents, such as Paclitaxel, has shown synergistic effects, warranting further clinical exploration [2].
  • Advancing Clinical Trials: As of the latest data, this compound has reached the NDA/BLA stage for ALK-positive NSCLC in China. Future updates will focus on the status of this application and the initiation of potential Phase III trials [4].

References

Preclinical Profile of Conteltinib (CT-707)

Author: Smolecule Technical Support Team. Date: February 2026

Conteltinib is an orally available, potent, and ATP-competitive second-generation ALK tyrosine kinase inhibitor [1]. It was developed in China and also demonstrates inhibitory activity against Focal Adhesion Kinase (FAK) and Pyk2, although with less potency than its effect on ALK [1] [2].

Mechanisms of Action & Key Findings

The preclinical studies establish two primary mechanisms of action for this compound.

  • Primary Mechanism: Potent ALK Inhibition this compound is about 10-fold more potent than Crizotinib against ALK in enzymatic assays [1]. Its key value lies in the ability to inhibit various crizotinib-resistant ALK mutations, including L1196M, G1202R, F1174L, G1269S, and R1275Q [1] [3]. In xenograft models of ALK-positive NSCLC, it showed marked anti-tumor activity in both crizotinib-sensitive and crizotinib-resistant tumors [1].

  • Secondary Mechanism: FAK Pathway Inhibition As a multikinase inhibitor, this compound also targets FAK, a non-receptor tyrosine kinase that is overexpressed in various tumors and associated with tumor progression, metastasis, and drug resistance [2]. Inhibition of FAK contributes to impeding these processes.

The diagram below illustrates the primary preclinical workflow and key mechanisms of action investigated for this compound.

Key Preclinical Data

The table below summarizes quantitative data from selected preclinical studies.

Study Focus Experimental Model/System Key Result Citation
ALK G1202R Inhibition Biochemical in vitro assay Demonstrated inhibitory activity [3]
Broad Anti-Tumor Activity ALK-positive NSCLC xenograft models Marked anti-tumor activity in both crizotinib-sensitive and crizotinib-resistant tumors [1]

Translation to Clinical Trials

The promising preclinical profile of this compound supported its advancement into clinical trials. A first-in-human, multicenter, phase 1 study (NCT02695550) was conducted in patients with advanced ALK-positive NSCLC [1] [4].

  • Clinical Efficacy: The study confirmed the anti-tumor activity of this compound in humans. In ALK TKI-naïve patients, the overall response rate (ORR) was 64.1%, with a median progression-free survival (PFS) of 15.9 months [1] [4].
  • Recommended Phase 2 Dose: The clinical trial established the recommended Phase 2 dose as 600 mg once daily (QD) for ALK TKI-naïve patients and 300 mg twice daily (BID) for patients previously treated with Crizotinib [1] [4].

Key Takeaways for Researchers

  • Promising Preclinical Profile: this compound demonstrates high potency against ALK and its resistant mutations, particularly G1202R, which is a challenging resistance mutation for earlier-generation ALK TKIs [1] [3].
  • Dual-Targeting Strategy: Its additional activity against FAK may provide a broader mechanism to combat tumor survival and resistance pathways, though the clinical benefit of this multi-kinase activity is still under investigation [1] [2].
  • Successful Clinical Translation: The preclinical data successfully predicted efficacy in the clinical setting, leading to the determination of a recommended Phase 2 dose [1] [4].

References

Clinical Trial Overview and Safety Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines the core design and key safety findings of the Phase 1 study [1] [2].

Trial Aspect Details
ClinicalTrials.gov ID NCT02695550 [1] [2]
Study Period April 13, 2016 – February 8, 2020 [1]

| Patient Population | 64 patients with advanced ALK-positive NSCLC • 41 (64.1%) ALK TKI-naïve • 23 (35.9%) previously treated with crizotinib [1] | | Primary Endpoints | Maximum Tolerated Dose (MTD), Dose-Limiting Toxicity (DLT), Adverse Events [1] | | Most Common Treatment-Related Adverse Events (TRAEs) | • Diarrhea (71.9%) • Elevated serum creatinine (45.3%) • Elevated aspartate aminotransferase (39.1%) • Nausea (37.5%) [1] | | Grade ≥3 TRAEs | 9 patients (14.1%) experienced serious TRAEs [1] |

Efficacy and Recommended Dosing

This table summarizes the antitumor activity and the doses recommended for Phase 2 trials [1] [2].

Patient Group Overall Response Rate (ORR) Median Progression-Free Survival (PFS) Median Duration of Response (DoR) Recommended Phase 2 Dose

| ALK TKI-naïve (n=39) | 64.1% (25 of 39 patients) | 15.9 months (95% CI: 9.26 - 23.3) | 15.0 months (95% CI: 9.06 - 25.8) | 600 mg, once daily (QD) [1] | | Crizotinib-pre-treated (n=21) | 33.3% (7 of 21 patients) | 6.73 months (95% CI: 4.73 - 8.54) | 6.60 months (95% CI: 3.77 - 13.3) | 300 mg, twice daily (BID) [1] |

Conteltinib's Mechanism of Action

This compound is an oral, potent, and ATP-competitive second-generation ALK tyrosine kinase inhibitor (TKI) [1]. Its mechanism involves dual targeting:

  • Primary Target (ALK Inhibition): In enzymatic assays, this compound is about 10 times more potent than crizotinib against ALK. It also effectively inhibits various crizotinib-resistant ALK mutations (e.g., L1196M, G1202R) [1].
  • Secondary Target (FAK Inhibition): this compound also inhibits Focal Adhesion Kinase (FAK) and Pyk2, although with less potency than its inhibition of ALK [1] [3] [4]. This multi-kinase inhibition profile may contribute to its overall anti-tumor activity.

The diagram below illustrates the key signaling pathways targeted by this compound.

This compound's primary mechanism is potent inhibition of the ALK oncogenic driver, with secondary inhibition of FAK/Pyk2 pathways involved in cell migration and invasion [1] [3] [4].

Detailed Experimental Protocol

For researchers, here is a detailed breakdown of the key methodology from the Phase 1 study [1]:

  • Study Design: This was a multicenter, single-arm, open-label trial consisting of two phases: a dose-escalation phase and a dose-expansion phase.
  • Dosing Regimen: In the dose-escalation phase, this compound was administered orally at doses ranging from 50 mg to 800 mg, once daily (QD), using a modified Fibonacci sequence and a 3 + 3 design. Each 28-day cycle included a PK lead-in phase where a single dose was given 7 days before Cycle 1, Day 1.
  • Patient Selection: Key eligibility criteria included [1]:
    • Adults (18–75 years) with an ECOG Performance Status of ≤2.
    • Histologically confirmed advanced ALK-positive NSCLC (determined by FISH, IHC, PCR, or NGS).
    • At least one measurable lesion as per response criteria.
    • Asymptomatic brain metastases or brain metastases that were stable for >4 weeks after treatment.
  • Endpoint Assessment: The first cycle was used for DLT investigation. Treatment continued until disease progression, unacceptable toxicity, or patient withdrawal. Safety evaluations were conducted at the end of each cycle, and follow-up assessments occurred 30 days after the last dose.

Research Context and Status

Based on the search results, here is important context for professionals:

  • Current Development Status: While this Phase 1 study demonstrated promising results, the provided search results do not indicate that this compound has received FDA approval as of the latest information. A review article from 2025 notes that this compound, among other FAK inhibitors, had progressed to Phase III clinical trials [4].
  • Role as a Multi-Kinase Inhibitor: The activity of this compound against FAK is significant. FAK is a non-receptor tyrosine kinase overexpressed in many tumors and is crucial in regulating tumor cell signaling, proliferation, and the tumor microenvironment [3] [4]. This compound is therefore classified among the multikinase inhibitors that include FAK inhibition, which may provide a broader therapeutic profile [3].

References

Drug Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Conteltinib is an oral, potent, and ATP-competitive second-generation ALK tyrosine kinase inhibitor (TKI) [1]. Preclinical studies identify it as a multikinase inhibitor that also targets Focal Adhesion Kinase (FAK) and Pyk2, although with lower potency than its ALK inhibition [2] [3] [4].

In enzymatic assays, this compound is approximately 10-fold more potent than crizotinib against ALK and can inhibit various crizotinib-resistant mutations (including L1196M, G1202R, F1174L, G1269S, and R1275Q) [1]. The diagram below illustrates its primary mechanism of action.

G This compound This compound ALK_Fusion ALK Fusion Gene This compound->ALK_Fusion Inhibits FAK_Pyk2 FAK/Pyk2 This compound->FAK_Pyk2 Inhibits Oncogenic_Signaling Oncogenic Signaling Pathways (PI3K, JAK/STAT, RAS/MEK/ERK) ALK_Fusion->Oncogenic_Signaling FAK_Pyk2->Oncogenic_Signaling Tumor_Growth Tumor Growth & Survival Oncogenic_Signaling->Tumor_Growth

Clinical Trial Design and Patient Demographics

The Phase 1 study (NCT02695550) was a multicenter, open-label, single-arm trial conducted in China [1].

  • Primary Endpoints: Maximum Tolerated Dose (MTD), Dose-Limiting Toxicity (DLT), and Adverse Events [1] [5].
  • Study Phases: Included a dose-escalation phase (50 to 800 mg, quaque die/QD) and a dose-expansion phase [1].
  • DLT Assessment: Based on AEs in the first 28-day cycle. DLTs included grade ≥3 non-hematologic toxicity, grade 4 neutropenia lasting ≥7 days, and other specific criteria [6].
  • Patient Population: Enrolled 64 patients with advanced ALK-positive NSCLC [1].

Key Patient Demographics [1]

Characteristic Patient Number (n=64)
ALK TKI-naïve 41 (64.1%)
Previously received Crizotinib 23 (35.9%)

Dosing and Safety Profile

The Maximum Tolerated Dose (MTD) was not reached. One DLT event was reported at 600 mg QD [1] [5].

  • Recommended Phase 2 Dose (RP2D): 600 mg QD for ALK TKI-naïve patients and 300 mg BID (bis in die) for patients previously treated with Crizotinib [1] [5].
  • Safety Summary: The table below summarizes treatment-related adverse events (TRAEs) occurring in the study [1].
Safety Parameter Findings
Patients with any TRAE 58 (90.6%)
Patients with Grade ≥3 TRAE 9 (14.1%)
Most Common TRAEs (All Grades)
• Diarrhea 46 (71.9%)
• Elevated Serum Creatinine 29 (45.3%)
• Elevated Aspartate Aminotransferase (AST) 25 (39.1%)
• Nausea 24 (37.5%)

Detailed Experimental and Assessment Protocols

For researchers replicating or analyzing such studies, here are the core methodologies used.

Patient Eligibility Criteria [1]
  • Inclusion Criteria: Age 18-75; ECOG Performance Status ≤2; histologically/cytologically confirmed advanced ALK-positive NSCLC; at least one measurable lesion.
  • Exclusion Criteria: Myocardial infarction, severe/unstable angina within 6 months prior to enrollment; major surgery within 6 weeks or radiotherapy/minor surgery within 2 weeks prior to the first dose.
Safety Assessment Protocol [6]
  • Assessment Set: Safety was assessed in all patients who received at least one dose of this compound (Safety Set).
  • Tools: Based on NCI CTCAE (v4.03), laboratory tests, vital signs, ECG, and clinical observations.
  • Relationship to Treatment: All AEs were judged by investigators to be treatment-related or not.
Efficacy Assessment Protocol [1] [7]
  • Primary Efficacy Measures: Objective Response Rate (ORR), Progression-Free Survival (PFS), and Duration of Response (DoR).
  • Imaging and Criteria: Tumor assessment was performed using computed tomography (CT) or magnetic resonance imaging (MRI) according to Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.

Efficacy Outcomes

This compound demonstrated clinically meaningful antitumor activity in both ALK TKI-naïve and crizotinib-pretreated patients [1].

Efficacy Endpoint ALK TKI-naïve Patients (n=39) Crizotinib-pre-treated Patients (n=21)
Overall Response Rate (ORR) 64.1% (25/39) 33.3% (7/21)
95% CI for ORR 47.2% - 78.8% 14.6% - 57.0%
Median Progression-Free Survival (PFS) 15.9 months 6.73 months
95% CI for PFS 9.26 - 23.3 months 4.73 - 8.54 months
Median Duration of Response (DoR) 15.0 months 6.60 months
95% CI for DoR 9.06 - 25.8 months 3.77 - 13.3 months

Future Research and Development

Based on its dual inhibition of ALK and FAK, research on this compound is expanding into other therapeutic areas.

  • Ongoing Clinical Trials: A Phase 2 study is registered for investigating this compound in patients with locally advanced malignant solid neoplasms [8].
  • FAK Inhibition Potential: As a potent FAK inhibitor, this compound is recognized in reviews as a compound with significant potential for targeting the tumor microenvironment and overcoming drug resistance, with research applications extending to pancreatic cancer and other solid tumors [3] [4].

References

Comprehensive Technical Profile of Conteltinib: Pharmacokinetics, Mechanisms, and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview and Development Background

Conteltinib (development code CT-707, also known as SY-707) is a novel, potent second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) with additional activity against focal adhesion kinase (FAK) and Pyk2. This small molecule therapeutic agent exhibits promising antitumor activity in preclinical models and is currently under clinical development for advanced ALK-positive non-small cell lung cancer (NSCLC) and potentially other malignancies. As a multi-kinase inhibitor, this compound represents an innovative approach to targeted cancer therapy that addresses both ALK-driven tumor growth and FAK-mediated tumor microenvironment interactions [1] [2] [3].

The molecular characteristics of this compound include a complex structure with formula C₃₂H₄₅N₉O₃S and molecular weight of 635.82 g/mol. The compound appears as a light yellow to yellow solid powder with good solubility in DMSO (approximately 31.25 mg/mL, equivalent to 49.15 mM) but limited aqueous solubility, requiring specific formulation approaches for in vivo administration [4] [5]. This compound demonstrates high purity (>98-99%) and stability when stored at -20°C in powder form, though stock solutions in DMSO should be used within one month and subjected to minimal freeze-thaw cycles to maintain stability [4] [5].

From a clinical development perspective, this compound has progressed through a first-in-human Phase 1 study (NCT02695550) conducted between April 2016 and February 2020, which evaluated its safety, pharmacokinetics, and efficacy in 64 patients with advanced ALK-positive NSCLC. The study established the recommended Phase 2 doses as 600 mg once daily (QD) for ALK TKI-naïve patients and 300 mg twice daily (BID) for patients previously treated with crizotinib [1] [6]. The development of this compound is particularly significant given the need for ALK inhibitors that can overcome resistance to first-generation agents like crizotinib while providing improved safety profiles and activity against central nervous system metastases.

Comprehensive Pharmacokinetic Properties

Key Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been extensively characterized in clinical studies, demonstrating generally dose-dependent exposure with manageable interpatient variability. In the Phase 1 dose-escalation and expansion study, this compound was administered orally at doses ranging from 50 mg to 800 mg once daily, with intensive PK sampling conducted during a 7-day PK lead-in phase (single dose) and after multiple doses (Cycle 1 Day 28) [1] [7].

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in the Dose-Escalation Phase

Dose (mg) n AUCINF_obs (ng·h/mL) Cmax (ng/mL) Tmax (h) T1/2 (h) MRTlast (h)
50 mg 2 205.7 ± 0.6 16.3 ± 2.3 2.0 ± 1.4 22.5 ± 5.9 8.1 ± 0.1
100 mg 3 1,047.4 ± 981.3 69.0 ± 85.8 2.8 ± 2.0 90.2 ± 63.2 30.3 ± 15.8
200 mg 3 3,108.0 ± 1,890.6 139.6 ± 123.6 2.7 ± 0.6 83.5 ± 6.3 47.4 ± 4.4
300 mg 3 5,109.5 ± 1,605.6 246.3 ± 90.1 2.5 ± 1.8 78.5 ± 38.5 46.2 ± 3.6
450 mg 4 11,475.2 ± 8,250.4 544.3 ± 385.3 3.3 ± 2.2 78.7 ± 10.3 40.5 ± 1.4
600 mg 7 11,150.6 ± 6,793.3 452.1 ± 284.6 3.9 ± 1.7 78.7 ± 13.5 43.3 ± 3.7
800 mg 3 11,164.6 ± 7,787.7 421.3 ± 259.6 3.7 ± 0.6 77.2 ± 9.3 42.0 ± 4.0

The data indicate that this compound exhibits non-linear pharmacokinetics at lower doses with a trend toward more linear exposure at higher doses. The maximum plasma concentrations (Cmax) and total exposure (AUC) generally increase with dose, though there appears to be saturation effect at the highest doses (600 mg and 800 mg) based on similar AUC values observed at these dose levels. The time to maximum concentration (Tmax) ranges from 2.0 to 3.9 hours, suggesting moderate absorption rate, while the terminal half-life (T1/2) is approximately 77-90 hours across doses, supporting once-daily dosing [7].

Table 2: Multiple-Dose Pharmacokinetic Parameters of this compound (Cycle 1 Day 28)

Dose (mg) n AUCtau (ng·h/mL) Cmax (ng/mL) Tmax (h) T1/2 (h) Accumulation Ratio
50 mg 2 16,704.7 ± 21,404.0 683.0 ± 205.5 1.5 ± 0.7 352.2 ± 446.0 High
100 mg 3 6,110.5 ± 5,079.7 1,479.9 ± 194.0 2.7 ± 0.6 61.1 ± 55.7 Moderate
200 mg 3 12,399.1 ± 8,484.5 3,573.7 ± 1,587.8 3.0 ± 0.0 42.2 ± 20.2 Moderate
300 mg 3 19,006.6 ± 11,836.7 4,859.1 ± 399.7 3.0 ± 1.0 50.9 ± 36.8 Moderate
450 mg 3 34,382.8 ± 28,835.3 8,046.3 ± 3,449.6 4.3 ± 1.5 48.6 ± 38.2 Moderate
600 mg 7 53,825.9 ± 63,563.9 14,023.9 ± 8,628.0 2.5 ± 1.4 45.0 ± 32.1 Moderate
800 mg 2 27,223.0 ± 33,065.7 5,498.7 ± 5,665.9 3.5 ± 0.7 52.7 ± 30.7 Moderate

After multiple dosing, this compound demonstrates significant accumulation with steady-state exposures substantially higher than single-dose exposure across all dose levels. The accumulation pattern is consistent with the extended half-life observed in single-dose administration. At the recommended Phase 2 dose of 600 mg QD, the steady-state Cmax reaches approximately 14,024 ng/mL with AUC of 53,826 ng·h/mL [7]. The mean residence time (MRTlast) remains relatively consistent across doses at approximately 10-12 hours after multiple dosing, suggesting predictable drug disposition characteristics [1] [7].

Pharmacokinetic-Pharmacodynamic Relationships

The dose-exposure relationship for this compound appears to correlate with clinical efficacy parameters. In the Phase 1 study, the overall response rate (ORR) was 64.1% in ALK TKI-naïve patients at the 600 mg QD dose, with a median progression-free survival (PFS) of 15.9 months and median duration of response (DoR) of 15.0 months [1] [6]. In crizotinib-pretreated patients, the ORR was 33.3% with median PFS of 6.73 months and median DoR of 6.60 months, demonstrating that this compound maintains clinically meaningful activity even after prior ALK TKI therapy [1].

The pharmacokinetic-pharmacodynamic relationship was further evidenced by the determination of the recommended Phase 2 dose based on PK parameters, efficacy, and safety data. The 600 mg QD dose provided optimal target coverage while maintaining a manageable safety profile. Interestingly, the study found that the maximum tolerated dose (MTD) was not reached, suggesting potential for further dose escalation if warranted by clinical needs [1]. However, the dose-limiting toxicity (DLT) event observed at 600 mg (one patient) and the overall safety profile supported 600 mg QD as the appropriate dose for further development in ALK TKI-naïve patients [1].

Experimental Protocols and Methodologies

Clinical Study Design

The foundational clinical data for this compound derives from a multicenter, open-label, Phase 1 study (NCT02695550) conducted according to standardized protocols:

  • Study Population: The trial enrolled adult patients (18-75 years) with histologically confirmed ALK-positive advanced NSCLC, with at least one measurable lesion per RECIST criteria. Patients could be either ALK TKI-naïve or previously treated with crizotinib. Key inclusion criteria included ECOG performance status ≤2, estimated life expectancy ≥12 weeks, and adequate organ function [1].

  • Study Design: The trial employed a 3+3 dose-escalation design following a modified Fibonacci sequence. The starting dose was 50 mg QD, with escalation to 100, 200, 300, 450, 600, and 800 mg QD cohorts. Each dose cohort included a PK lead-in phase where a single dose was administered 7 days before Cycle 1 Day 1 to characterize single-dose PK. Treatment continued in 28-day cycles until disease progression, unacceptable toxicity, or patient withdrawal [1].

  • DLT Evaluation: The DLT evaluation period comprised the first 28-day cycle. DLTs were defined as specific adverse events occurring during this period, including grade ≥3 non-hematologic toxicities (with some exceptions), grade 4 neutropenia lasting >5 days, febrile neutropenia, grade 4 thrombocytopenia, and treatment interruptions >14 days due to toxicity [1].

  • Dose Expansion: Following identification of potentially efficacious doses in the escalation phase, the study included dose-expansion cohorts at 100 mg, 450 mg, and 600 mg QD to further characterize safety, PK, and efficacy at these dose levels [1] [7].

Preclinical Assessment Protocols

Comprehensive in vitro and in vivo protocols have been established to evaluate this compound's antitumor activity:

  • Cell Viability Assays: Protocols specify seeding human hepatoma cell lines (HepG2 and Bel-7402) in 96-well plates at appropriate densities, followed by treatment with this compound at concentrations ranging from 0.2 to 3.0 μM for 72 hours. Cell viability is typically assessed using MTT or CCK-8 assays, with calculation of IC50 values [4].

  • Apoptosis Analysis: For apoptosis assays, cells are treated with this compound (typically 3 μM) for 48 hours, followed by staining with Annexin V-FITC and propidium iodide. Analysis is performed using flow cytometry to quantify early and late apoptotic populations [4].

  • Western Blot Analysis: Protocols specify cell lysis using RIPA buffer, protein separation by SDS-PAGE, transfer to PVDF membranes, blocking with 5% non-fat milk, and incubation with primary antibodies against target proteins (p-FAK, total FAK, ALK, etc.) overnight at 4°C. After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using enhanced chemiluminescence [4] [3].

  • In Vivo Efficacy Studies: Animal model protocols typically involve nude mice transplanted with HepG2 xenografts. This compound is administered via oral gavage at 50 mg/kg using various dosing schedules (e.g., twice daily for the first 3 days, then specific days with once-daily dosing). Tumor dimensions are measured regularly to calculate tumor volume, and animals are euthanized at study endpoint for tumor weight measurement and immunohistochemical analysis [4].

Bioanalytical Methods

The quantification of this compound in biological matrices employs validated analytical methods:

  • Sample Collection: In clinical studies, blood samples for PK analysis are collected pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 10, 24, 48, 72, 96, 120, 144, 168 hours) during both single-dose and multiple-dose phases [7].

  • Sample Processing: Plasma is separated by centrifugation and stored at -70°C until analysis. Sample preparation typically involves protein precipitation with acetonitrile or solid-phase extraction [7].

  • Analytical Technique: LC-MS/MS (liquid chromatography with tandem mass spectrometry) is the preferred method for quantification, providing the necessary sensitivity and specificity for pharmacokinetic studies. The method is validated according to regulatory guidelines for selectivity, sensitivity, linearity, accuracy, precision, and stability [1] [7].

Mechanism of Action and Signaling Pathways

Primary Molecular Targets

This compound functions as a multi-kinase inhibitor with primary activity against three key tyrosine kinases:

  • ALK Inhibition: this compound potently inhibits anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase belonging to the insulin receptor superfamily. In enzymatic assays, this compound demonstrates approximately 10-fold greater potency than crizotinib against wild-type ALK. Importantly, it maintains activity against various crizotinib-resistant ALK mutations including L1196M, G1202R, F1174L, G1269S, and R1275Q within the ALK kinase domain [1]. This broad activity against resistance mutations positions this compound as a valuable therapeutic option after failure of first-generation ALK inhibitors.

  • FAK Inhibition: this compound significantly inhibits focal adhesion kinase (FAK), a non-receptor tyrosine kinase encoded by the PTK2 gene that is overexpressed in various tumors and associated with poor prognosis. FAK plays crucial roles in tumor growth, invasion, metastasis, and angiogenesis through both kinase-dependent and kinase-independent scaffolding functions [3]. The inhibition constant (Ki) for FAK is reported as 1.6 nM, indicating potent inhibition [2].

  • Pyk2 Inhibition: As a paralogous homolog of FAK, Pyk2 displays similar domain organization and protein binding sites. This compound's dual inhibition of both FAK and Pyk2 is believed to provide superior anti-cancer effects compared to selective FAK inhibition alone, as Pyk2 can compensate for some FAK functions when FAK is inhibited [3].

The multi-target nature of this compound represents a strategic approach to cancer therapy, simultaneously addressing driver oncogenes (ALK) and key mediators of tumor microenvironment interaction (FAK/Pyk2).

Signaling Pathways and Downstream Effects

The antitumor activity of this compound results from coordinated inhibition of multiple signaling pathways:

G This compound This compound ALK ALK This compound->ALK FAK FAK This compound->FAK Pyk2 Pyk2 This compound->Pyk2 PI3K_AKT PI3K/AKT Pathway ALK->PI3K_AKT JAK_STAT JAK/STAT Pathway ALK->JAK_STAT RAS_MEK_ERK RAS/MEK/ERK Pathway ALK->RAS_MEK_ERK FAK->PI3K_AKT FAK->RAS_MEK_ERK YAP_signaling YAP Signaling FAK->YAP_signaling Pyk2->PI3K_AKT Pyk2->RAS_MEK_ERK Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration PI3K_AKT->Migration Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis JAK_STAT->Proliferation JAK_STAT->Survival RAS_MEK_ERK->Proliferation RAS_MEK_ERK->Survival RAS_MEK_ERK->Migration YAP_signaling->Proliferation Invasion Invasion YAP_signaling->Invasion EMT Epithelial-Mesenchymal Transition YAP_signaling->EMT Apoptosis Apoptosis Proliferation->Apoptosis Survival->Apoptosis Migration->Apoptosis Invasion->Apoptosis Angiogenesis->Apoptosis EMT->Apoptosis

Diagram 1: this compound's multi-target inhibition of oncogenic signaling pathways leading to coordinated antitumor effects

The diagram illustrates how this compound simultaneously targets multiple kinases, disrupting key oncogenic signaling cascades. ALK inhibition primarily affects the PI3K/AKT, JAK/STAT, and RAS/MEK/ERK pathways, which are crucial for tumor cell proliferation and survival. Simultaneously, FAK/Pyk2 inhibition impacts additional signaling nodes including YAP signaling, which regulates epithelial-mesenchymal transition (EMT) and invasion. The coordinated inhibition of these pathways results in comprehensive antitumor activity including reduced proliferation, increased apoptosis, and decreased migration, invasion, and angiogenesis [1] [3].

The FAK/Pyk2 inhibitory activity of this compound provides additional mechanisms beyond ALK inhibition alone. FAK serves as a central regulator of the tumor microenvironment, influencing cancer-associated fibroblasts, immune cell infiltration, and angiogenesis. By inhibiting FAK, this compound potentially modulates the tumor stroma, creating a less permissive environment for tumor growth and metastasis. This multi-mechanistic approach may be particularly valuable in overcoming resistance to selective ALK inhibitors [3].

Safety Profile and Adverse Event Management

Treatment-Related Adverse Events

The safety profile of this compound has been characterized in the Phase 1 clinical trial involving 64 patients with advanced ALK-positive NSCLC. The analysis revealed that this compound has a manageable safety profile with most adverse events being mild to moderate in severity:

  • Overall Incidence: Among the 64 treated patients, 58 (90.6%) experienced treatment-related adverse events (TRAEs) of any grade. However, only 9 patients (14.1%) experienced grade ≥3 TRAEs, indicating a favorable therapeutic index [1] [6].

  • Common Adverse Events: The most frequently reported TRAEs included diarrhea (71.9%), elevated serum creatinine (45.3%), elevated aspartate aminotransferase (39.1%), and nausea (37.5%). These events were predominantly grade 1-2 in severity and manageable with supportive care or dose modifications [1].

  • Laboratory Abnormalities: Hematologic and biochemical abnormalities were observed but were generally reversible and manageable. The elevated serum creatinine (without corresponding changes in actual renal function) suggests potential inhibition of tubular secretion of creatinine, a phenomenon observed with other kinase inhibitors that typically doesn't reflect true nephrotoxicity [1].

Dose-Limiting Toxicities and Maximum Tolerated Dose

In the dose-escalation phase, only one DLT was reported at the 600 mg dose level among the 26 patients enrolled across seven dose cohorts (50-800 mg QD). The maximum tolerated dose was not reached within the investigated dose range, supporting the feasibility of the recommended Phase 2 dose of 600 mg QD for ALK TKI-naïve patients [1].

For patients who had received prior crizotinib treatment, the recommended Phase 2 dose was established as 300 mg BID (bis in die, twice daily). The divided dosing schedule potentially helps manage toxicity while maintaining effective target coverage in this patient population [1] [6].

The favorable safety profile of this compound compares advantageously with other second-generation ALK inhibitors, which often have higher rates of specific toxicities such as gastrointestinal intolerance (ceritinib), bradycardia (alectinib), and early pulmonary events (brigatinib). The manageable safety profile of this compound supports its continued development as a therapeutic option for ALK-positive NSCLC.

Conclusion and Future Perspectives

This compound represents a promising multi-kinase inhibitor with potent activity against ALK, FAK, and Pyk2. The comprehensive pharmacokinetic characterization demonstrates favorable properties including dose-dependent exposure, extended half-life supporting once-daily dosing, and predictable accumulation at steady-state. The established recommended Phase 2 doses of 600 mg QD for ALK TKI-naïve patients and 300 mg BID for crizotinib-pretreated patients balance efficacy and safety based on robust clinical data.

The unique multi-target mechanism of this compound, simultaneously addressing ALK-driven tumor growth and FAK/Pyk2-mediated tumor microenvironment interactions, provides a strategic advantage for overcoming resistance to more selective ALK inhibitors. The compound demonstrates clinically meaningful efficacy with ORR of 64.1% in ALK TKI-naïve patients and 33.3% in crizotinib-pretreated patients, along with a manageable safety profile dominated by grade 1-2 gastrointestinal and hepatic events.

Future development directions for this compound include combination strategies with other therapeutic modalities. Preclinical evidence suggests potential for synergistic combinations with other targeted agents, chemotherapy, and immunotherapy. Specifically, the FAK inhibitory activity of this compound may help overcome resistance to mTOR inhibitors and enhance response to immune checkpoint inhibitors by modulating the tumor immune microenvironment [3]. Further clinical exploration of these combinations may expand the therapeutic utility of this compound beyond ALK-positive NSCLC to other malignancies where FAK signaling plays a key pathogenic role.

Table 3: Key Development Milestones and Future Directions for this compound

Aspect Current Status Future Directions
Clinical Development Phase 1 completed; Recommended Phase 2 dose established Phase 2/3 trials in ALK-positive NSCLC; Potential registration studies
Therapeutic Indications Advanced ALK-positive NSCLC Potential expansion to other ALK-driven malignancies; FAK-dependent cancers
Combination Strategies Preclinical data supporting combinations Clinical trials with immunotherapy, chemotherapy, other targeted agents
Biomarker Development ALK rearrangement status Predictive biomarkers for FAK inhibitor response; Resistance mechanism studies
Formulation Development Immediate-release oral formulation Alternative formulations for improved bioavailability; CNS-penetrant formulations

References

Safety and Efficacy Profile from Phase 1 Trial

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from a multicenter, open-label, Phase 1 study of Conteltinib in patients with advanced ALK-positive non-small cell lung cancer (NSCLC) [1] [2].

Aspect Findings
Study Identifier NCT02695550 [1] [2]
Patient Population 64 patients with advanced ALK-positive NSCLC (41 ALK TKI-naïve, 23 previously treated with crizotinib) [1]
Recommended Phase 2 Dose 600 mg QD for ALK TKI-naïve patients; 300 mg BID for patients previously treated with crizotinib [1] [2]

| Most Common Treatment-Related Adverse Events (TRAEs) (Any Grade, occurring in >35% of patients) | Diarrhea (71.9%) Elevated serum creatinine (45.3%) Elevated aspartate aminotransferase (39.1%) Nausea (37.5%) [1] | | Grade ≥3 TRAEs | Occurred in 9 patients (14.1%) [1] | | Dose-Limiting Toxicity (DLT) | 1 event was reported at the 600 mg dose [1] | | Maximum Tolerated Dose (MTD) | Not reached [1] | | Efficacy in ALK TKI-naïve Patients (n=39) | ORR: 64.1% Median PFS: 15.9 months Median DoR: 15.0 months [1] | | Efficacy in Crizotinib-Pretreated Patients (n=21) | ORR: 33.3% Median PFS: 6.73 months Median DoR: 6.60 months [1] |

Detailed Study Methodology

For fellow researchers, here is a detailed overview of the experimental design and protocols from the cited study [1].

  • Study Design: This was a first-in-human, multicenter, single-arm, open-label study consisting of two phases: a dose-escalation phase and a dose-expansion phase.
  • Dosing Protocol: In the dose-escalation phase, this compound was administered orally at doses ranging from 50 mg to 800 mg once daily (QD). The study followed a modified Fibonacci sequence and a 3 + 3 dose-escalation scheme. A single dose was given 7 days before Cycle 1, Day 1 for pharmacokinetic (PK) analysis. Treatment continued in 28-day cycles until disease progression, unacceptable toxicity, or patient withdrawal.
  • Primary Endpoints: The primary objectives were to determine the Maximum Tolerated Dose (MTD), Dose-Limiting Toxicities (DLTs), and overall safety profile of this compound as assessed by the investigators.
  • Patient Eligibility: Key inclusion criteria were:
    • Patients aged 18-75 with histologically or cytologically confirmed advanced ALK-positive NSCLC.
    • ALK positivity was determined by FISH, IHC, PCR, or NGS.
    • Patients must have had at least one measurable lesion.
    • An ECOG performance status of ≤2 and adequate organ function were required.

Mechanism of Action and Pathway Analysis

This compound is a potent, oral, second-generation ALK tyrosine kinase inhibitor. Its multi-targeted mechanism contributes to both its efficacy and safety profile [1] [3] [4].

G This compound This compound ALK_Inhibition ALK_Inhibition This compound->ALK_Inhibition Primary Target FAK_Inhibition FAK_Inhibition This compound->FAK_Inhibition Secondary Target ALK_Pathways Oncogenic Signaling Pathways ALK_Inhibition->ALK_Pathways FAK_Pathways Cellular Adhesion & Migration FAK_Inhibition->FAK_Pathways Efficacy Efficacy ALK_Pathways->Efficacy Anti-tumor Activity Safety Safety FAK_Pathways->Safety Potential Off-target Effects

This compound's primary and secondary targets and their therapeutic implications.

  • Primary Target - ALK Inhibition: As an ATP-competitive ALK TKI, this compound is about 10-fold more potent than crizotinib in enzymatic assays [1]. It effectively inhibits various crizotinib-resistant ALK mutations, including L1196M, G1202R, and F1174L, which explains its clinical activity in crizotinib-pretreated patients [1].
  • Secondary Target - FAK/Pyk2 Inhibition: this compound also inhibits Focal Adhesion Kinase (FAK) and the related kinase Pyk2, although with less potency than its inhibition of ALK [1] [3] [4]. FAK is a non-receptor tyrosine kinase that is overexpressed in various tumors and plays a critical role in cell adhesion, migration, proliferation, and tumor microenvironment regulation [3] [5]. Inhibition of FAK is being explored as a promising anti-cancer strategy, but it may also contribute to the drug's overall toxicity profile.

Interpretation and Context for Researchers

  • Safety in Context: The observed TRAEs, particularly diarrhea and elevated liver enzymes, are consistent with the known class effects of many TKIs [6]. The high incidence of elevated serum creatinine is a notable finding that requires monitoring, though it was often not associated with severe clinical sequelae in this trial.
  • Dual-Inhibitor Profile: The activity against FAK positions this compound among a growing class of multi-kinase inhibitors. While this may broaden its therapeutic potential, it also introduces complexity in attributing specific adverse events to the primary (ALK) versus secondary (FAK) targets [3] [4].
  • Clinical Positioning: The established recommended Phase 2 doses provide a clear path forward for further clinical development. The efficacy data suggests this compound is a promising agent, particularly for ALK TKI-naïve patients.

The safety and efficacy data for this compound are promising, but it is important to note that this information is primarily based on a Phase 1 trial. Further validation in larger, controlled Phase 2 and 3 studies is required to fully establish its benefit-risk profile.

References

Conteltinib antitumor activity

Author: Smolecule Technical Support Team. Date: February 2026

Conteltinib (CT-707) Profile

Table 1: Key Characteristics of this compound

Attribute Description
Generic Name This compound (also referred to as CT-707) [1] [2]
Drug Class Small molecule, Tyrosine Kinase Inhibitor (TKI) [1]
Primary Target Second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor [2]
Secondary Targets Focal Adhesion Kinase (FAK) and PYK2 (a FAK paralog) [3] [2] [4]
Molecular Weight 635.34 Da (monoisotopic) [1]
Clinical Status Investigational; has progressed to Phase III clinical trials for specific indications [3] [4]

Clinical Data from Phase I Study in NSCLC

A first-in-human, multicenter Phase I study (NCT02695550) evaluated this compound in patients with advanced ALK-positive non-small cell lung cancer (NSCLC) [2]. The data below summarizes the key efficacy and safety findings.

Table 2: Efficacy and Safety Data from a Phase I Clinical Trial [2]

Metric ALK TKI-Naïve Patients (n=39) Crizotinib-Pretreated Patients (n=21)
Overall Response Rate (ORR) 64.1% (25 of 39 patients) 33.3% (7 of 21 patients)
Median Progression-Free Survival (PFS) 15.9 months 6.73 months
Median Duration of Response (DoR) 15.0 months 6.60 months
Most Common Treatment-Related Adverse Events (TRAEs) Diarrhea (71.9%), Elevated serum creatinine (45.3%), Elevated aspartate aminotransferase (39.1%), Nausea (37.5%) Same as left column, data pooled for all patients
Grade ≥ 3 TRAEs 14.1% of all patients (9 of 64) in the trial Same as left column, data pooled for all patients
Recommended Phase 2 Dose 600 mg, once daily (QD) 300 mg, twice daily (BID)

Mechanism of Action & Preclinical Rationale

This compound exhibits a multi-targeted mechanism, which underpins its antitumor activity:

  • Potent ALK Inhibition: In enzymatic assays, this compound is approximately 10-fold more potent than Crizotinib against ALK. It effectively inhibits various Crizotinib-resistant ALK mutations, including L1196M, G1202R, F1174L, G1269S, and R1275Q [2].
  • Dual Inhibition of FAK/PYK2: Beyond ALK, this compound also acts as an ATP-competitive inhibitor of Focal Adhesion Kinase (FAK) and the related kinase PYK2 [2] [4]. FAK is a non-receptor tyrosine kinase that is overexpressed in many tumors and plays a critical role in tumor cell proliferation, migration, survival, and metastasis [3] [5] [4]. The concurrent targeting of FAK and PYK2 is believed to confer a more advantageous anti-cancer effect [4].

The following diagram illustrates the key signaling pathways targeted by this compound and their role in promoting tumor survival and growth.

G cluster_ext Extracellular Space cluster_primary Primary this compound Target cluster_secondary Secondary this compound Targets cluster_pathways Downstream Oncogenic Pathways cluster_effects Cellular Outcomes Growth Factors Growth Factors ALK ALK Growth Factors->ALK Activation ECM ECM FAK FAK ECM->FAK via Integrins PI3K/AKT PI3K/AKT ALK->PI3K/AKT RAS/MEK/ERK RAS/MEK/ERK ALK->RAS/MEK/ERK JAK/STAT JAK/STAT ALK->JAK/STAT FAK->PI3K/AKT SRC Complex SRC Complex FAK->SRC Complex Y397 Phosph. PYK2 PYK2 PYK2->SRC Complex Cell Survival Cell Survival PI3K/AKT->Cell Survival Proliferation Proliferation PI3K/AKT->Proliferation RAS/MEK/ERK->Proliferation Migration/Invasion Migration/Invasion RAS/MEK/ERK->Migration/Invasion JAK/STAT->Cell Survival JAK/STAT->Proliferation SRC Complex->RAS/MEK/ERK SRC Complex->Migration/Invasion Metastasis Metastasis Migration/Invasion->Metastasis This compound This compound This compound->ALK Inhibits This compound->FAK Inhibits This compound->PYK2 Inhibits

This compound inhibits primary ALK and secondary FAK/PYK2 pathways to block oncogenic signaling.

Research Gaps and Future Directions

While the clinical data in ALK-positive NSCLC is promising, the search results indicate several active areas of investigation [3] [4]:

  • Combination Therapies: Research is exploring FAK inhibitors like this compound in combination with conventional chemotherapy, radiotherapy, or immunotherapy to overcome drug resistance and enhance anti-tumor efficacy [4].
  • Broader Therapeutic Potential: Given its dual inhibition profile, the antitumor activity of this compound may extend to other cancers where FAK signaling plays a key role [2] [4].
  • Novel Modalities: Emerging technologies, such as PROteolysis TArgeting Chimeras (PROTACs) designed to degrade FAK, represent a new frontier in targeting this pathway [3].

References

Core Trial Design and Participant Demographics

Author: Smolecule Technical Support Team. Date: February 2026

The following table outlines the fundamental design of the phase 1 clinical trial for Conteltinib (CT-707) and the baseline characteristics of the enrolled patients [1] [2].

Trial Aspect Description
ClinicalTrials.gov ID NCT02695550
Phase Phase 1
Study Design Multicenter, open-label, single-arm
Primary Endpoints Maximum Tolerated Dose (MTD), Dose-Limiting Toxicity (DLT), Adverse Events (AEs)
Key Secondary Endpoints Pharmacokinetics (PK), Anti-tumor efficacy (ORR, PFS, DoR)
Patient Population 64 patients with advanced ALK-positive NSCLC

| Cohorts | • ALK TKI-naïve: 41 patients (64.1%) • Previous Crizotinib: 23 patients (35.9%) |

Dosing, Safety, and Efficacy Profile

This section details the dosing regimens, safety outcomes, and efficacy results from the trial.

| Dosing & Safety | Efficacy (by Patient Cohort) | | :--- | :--- | | Dose Escalation | 50, 100, 200, 300, 450, 600, 800 mg QD [1] | ALK TKI-naïve Patients (n=39) | | Recommended Phase 2 Dose | • TKI-naïve: 600 mg QD • Post-crizotinib: 300 mg BID [1] [2] | Previous Crizotinib Patients (n=21) | | Treatment-Related AEs (TRAEs) | 58 patients (90.6%) [1] | | | Most Common TRAEs | • Diarrhea (71.9%) • Elevated serum creatinine (45.3%) • Elevated AST (39.1%) • Nausea (37.5%) [1] | | | Grade ≥3 TRAEs | 9 patients (14.1%) [1] | |

Preclinical Rationale and Molecular Mechanism

This compound (CT-707) is an oral, potent, and ATP-competitive second-generation ALK tyrosine kinase inhibitor (TKI). Its development was based on the following preclinical data [2]:

  • Potency: In enzymatic assays, this compound is approximately 10-fold more potent than crizotinib in inhibiting ALK.
  • Resistance Overcoming: It effectively inhibits various crizotinib-resistant ALK mutations, including L1196M, G1202R, F1174L, G1269S, and R1275Q.
  • Multi-Kinase Activity: Beyond ALK, this compound is also a multi-kinase inhibitor, targeting Focal Adhesion Kinase (FAK) and Pyk2 with high potency (IC50 of 1.6 nM for FAK) [3] [4]. This multi-target action may contribute to its anti-tumor effect and potential to overcome resistance.

The diagram below illustrates the primary signaling pathways targeted by this compound and its overall progression from preclinical research to clinical trial findings.

G cluster_legend Key Preclinical Preclinical ALK ALK Preclinical->ALK FAK FAK Preclinical->FAK PYK2 PYK2 Preclinical->PYK2 ClinicalTrial Phase 1 Clinical Trial (NCT02695550) Preclinical->ClinicalTrial  Rationale PI3K_AKT PI3K/AKT Pathway ALK->PI3K_AKT JAK_STAT JAK/STAT Pathway ALK->JAK_STAT RAS_MEK_ERK RAS/MEK/ERK Pathway ALK->RAS_MEK_ERK FAK->PI3K_AKT PYK2->PI3K_AKT Cellular_Effects Cellular Outcomes: Proliferation, Survival, Migration, Invasion PI3K_AKT->Cellular_Effects JAK_STAT->Cellular_Effects RAS_MEK_ERK->Cellular_Effects Efficacy_TKI_Naive ALK TKI-naïve: ORR: 64.1% PFS: 15.9 mo ClinicalTrial->Efficacy_TKI_Naive Efficacy_Post_Criz Post-Crizotinib: ORR: 33.3% PFS: 6.7 mo ClinicalTrial->Efficacy_Post_Criz LegendResearch Research Stage LegendTarget Molecular Target LegendPathway Signaling Pathway LegendOutcome Biological/Trial Outcome

Figure 1: Mechanism of Action and Clinical Translation of this compound. The diagram outlines the key molecular targets of this compound (ALK, FAK, PYK2), the downstream signaling pathways it disrupts, and the resulting anti-tumor effects validated in the phase 1 clinical trial.

Detailed Experimental Protocols

For researchers wishing to understand or replicate the study's methodology, here is a detailed breakdown of the key experimental protocols from the trial [2].

Protocol Area Detailed Methodology

| Study Design | Dose Escalation: Used a modified Fibonacci 3 + 3 design. The starting dose was 50 mg QD, with seven escalation cohorts up to 800 mg QD. PK Lead-in: A single dose was administered 7 days before Cycle 1, Day 1 for pharmacokinetic analysis. Dose Expansion: Initiated for dose cohorts where a response was observed during escalation. Treatment Cycles: Continuous oral dosing in 28-day cycles until disease progression, unacceptable toxicity, or consent withdrawal. | | Patient Selection | Inclusion Criteria: • Age 18-75; ECOG PS ≤2; life expectancy ≥12 weeks. • Advanced ALK-positive NSCLC confirmed by FISH, IHC, PCR, or NGS. • At least one measurable lesion (RECIST v1.1). • Asymptomatic brain metastases or stable symptomatic brain metastases after treatment (>4 weeks). • Adequate organ function. | | Efficacy Assessment | Tumor assessments were performed based on RECIST 1.1. Key metrics included Objective Response Rate (ORR), Progression-Free Survival (PFS), and Duration of Response (DoR). | | Safety Assessment | • Monitored throughout the study and during a 30-day follow-up after the last dose. • Adverse events (AEs) were graded according to NCI CTCAE v4.0. • Dose-Limiting Toxicities (DLTs) were specifically evaluated during the first 28-day cycle. |

Interpretation of Key Findings for Professionals

The data from this first-in-human study supports this compound as a promising therapeutic agent with a manageable safety profile and clinically meaningful efficacy [1] [2].

  • Dosing Strategy: The establishment of two different recommended Phase 2 doses (600 mg QD for TKI-naïve and 300 mg BID for post-crizotinib patients) is a critical finding. This suggests that pre-treated patients may benefit from a more frequent dosing schedule to maintain effective drug exposure, potentially due to altered pharmacokinetics or more resistant disease.
  • Mechanism Insight: The multi-kinase activity of this compound, inhibiting both ALK and FAK/PYK2, is noteworthy. Since FAK signaling is implicated in tumor cell survival, proliferation, and resistance to therapy, its dual inhibition could provide a broader anti-tumor effect and help overcome resistance mechanisms that emerge from the tumor microenvironment [3] [4].
  • Position in Treatment Landscape: The efficacy data, particularly the 15.9-month median PFS in ALK TKI-naïve patients, positions this compound competitively among other second-generation ALK inhibitors. The observed activity in crizotinib-pre-treated patients confirms its value in overcoming resistance.

Current Status and Further Research

As of the latest data, this compound remains an investigational drug and has not yet received full market approval in any region [5] [6].

  • Latest Status: According to the database on PatSnap's Synapse, a New Drug Application (NDA/BLA) for ALK-positive NSCLC in China was accepted for review with a target date in October 2024 [6]. Please verify this with the latest regulatory sources.
  • Ongoing Research: Development continues, including a clinical trial investigating this compound in combination with SY-5933 for advanced solid tumors with KRAS G12C mutation (NCT06970132) [5].

References

Efficacy Outcomes by Patient Population

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Endpoint ALK TKI-Naïve Patients (n=39) Crizotinib-Pretreated Patients (n=21)
Overall Response Rate (ORR) 64.1% (25 of 39) 33.3% (7 of 21)
ORR 95% Confidence Interval 47.2% - 78.8% 14.6% - 57.0%
Median Progression-Free Survival (PFS) 15.9 months 6.73 months
PFS 95% Confidence Interval 9.26 - 23.3 months 4.73 - 8.54 months
Median Duration of Response (DoR) 15.0 months 6.60 months
DoR 95% Confidence Interval 9.06 - 25.8 months 3.77 - 13.3 months

Study Design & Patient Demographics

The foundational elements of the phase 1 trial are critical for interpreting the results.

  • Trial Identifier: NCT02695550 [1]
  • Study Design: Multicenter, single-arm, open-label, first-in-human phase 1 study, consisting of a dose-escalation phase and a dose-expansion phase [1].
  • Patient Enrollment: 64 patients with advanced ALK-positive NSCLC were enrolled between April 13, 2016, and February 8, 2020. Of these, 41 (64.1%) were ALK TKI-naïve and 23 (35.9%) had received crizotinib previously [1] [2].
  • Dosing: In the dose-escalation phase, conteltinib was taken orally at doses ranging from 50 mg to 800 mg once daily (quaque die, QD) [1].

Safety and Tolerability Profile

The safety of this compound was assessed in all patients who received at least one dose, with adverse events (AEs) judged by investigators according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) version 4.03 [3].

  • Treatment-Related Adverse Events (TRAEs): 90.6% (58 of 64) of patients experienced TRAEs. The majority were low-grade, with 14.1% (9 of 64) of patients experiencing grade 3 or higher TRAEs [1] [2].
  • Most Common TRAEs: The table below lists the most frequent TRAEs observed in the study [1] [2].
Adverse Event Incidence (n=64)
Diarrhea 46 (71.9%)
Elevated Serum Creatinine 29 (45.3%)
Elevated Aspartate Aminotransferase (AST) 25 (39.1%)
Nausea 24 (37.5%)
  • Dose-Limiting Toxicities (DLTs) and Maximum Tolerated Dose (MTD): One DLT event was reported at the 600 mg dose. The MTD was not reached within the tested dose range up to 800 mg QD [1] [2].
  • Recommended Phase 2 Dose (RP2D): Based on the study's findings, the RP2D was determined to be 600 mg QD for ALK TKI-naïve patients and 300 mg twice daily (bis in die, BID) for patients who had received crizotinib previously [1] [2].

Mechanism of Action and Preclinical Rationale

This compound is an oral, highly potent, and ATP-competitive second-generation ALK tyrosine kinase inhibitor (TKI). Its preclinical profile provided the rationale for its clinical investigation [1].

  • Potent ALK Inhibition: In enzymatic assays, this compound is approximately 10-fold more potent than crizotinib against ALK [1].
  • Activity Against Resistance Mutations: It can inhibit various crizotinib-resistant ALK mutations, including L1196M, G1202R, F1174L, G1269S, and R1275Q [1].
  • Multi-Target Inhibition: this compound also acts as a pan-inhibitor of Focal Adhesion Kinase (FAK), and inhibits Pyk2 and IGF-1R, although with less potency than its inhibition of ALK. This multi-target profile may contribute to its anti-tumor activity by disrupting additional pathways involved in cancer cell survival and proliferation [4] [5]. The following diagram illustrates its primary mechanism of action.

G cluster_pathway ALK Signaling & Oncogenic Pathways This compound This compound ALK ALK This compound->ALK Inhibits Downstream ALK->Downstream PI3K PI3K/AKT Survival Cell Survival & Proliferation PI3K->Survival JAK JAK/STAT JAK->Survival RAS RAS/MEK/ERK RAS->Survival Downstream->PI3K Downstream->JAK Downstream->RAS

Interpretation and Future Development

  • Clinical Implications: The phase 1 results established this compound as a potential treatment option for advanced ALK-positive NSCLC, showing robust efficacy in TKI-naïve patients and clinically meaningful activity in those who failed prior crizotinib [1].
  • Subsequent Development: As of October 2022, this compound had progressed to Phase III clinical trials for NSCLC in China [6]. Furthermore, a phase Ib/II study combining this compound with a KRAS G12C inhibitor (SY-5933) in advanced solid tumors was planned for June 2025, indicating an expansion of its therapeutic exploration into combination therapies and other cancer types [7].

References

Study Design & Patient Demographics

Author: Smolecule Technical Support Team. Date: February 2026

  • Trial Identifier: NCT02695550 [1] [2]
  • Study Type: Multicenter, open-label, single-arm, first-in-human Phase 1 study [1]
  • Dosing Regimen: The dose-escalation phase tested conteltinib at oral doses of 50, 100, 200, 300, 450, 600, and 800 mg taken once daily (QD) [1]. A single dose was given 7 days before Cycle 1, followed by continuous 28-day cycles [1].
  • Patient Population: The study enrolled 64 patients with advanced ALK-positive NSCLC [1].
    • 41 patients (64.1%) were ALK TKI-naïve.
    • 23 patients (35.9%) had received prior crizotinib treatment.

Safety and Tolerability

The maximum tolerated dose (MTD) was not reached. One dose-limiting toxicity (DLT) event was reported at the 600 mg dose [1].

Table 1: Most Common Treatment-Related Adverse Events (TRAEs) [1]

Adverse Event All-Grade Incidence (n=64) Grade ≥3 Incidence (n=64)
Diarrhea 46 (71.9%) Not Specified
Elevated Serum Creatinine 29 (45.3%) Not Specified
Elevated Aspartate Aminotransferase (AST) 25 (39.1%) Not Specified
Nausea 24 (37.5%) Not Specified
Any TRAE 58 (90.6%) 9 (14.1%)

Efficacy Outcomes

This compound showed anti-tumor activity in both ALK TKI-naïve patients and those who had received prior crizotinib.

Table 2: Efficacy of this compound by Patient Population [1]

Efficacy Parameter ALK TKI-Naïve Patients (n=39) Patients with Prior Crizotinib (n=21)
Overall Response Rate (ORR) 64.1% (25 of 39) 33.3% (7 of 21)
Median Progression-Free Survival (PFS) 15.9 months 6.73 months
Median Duration of Response (DoR) 15.0 months 6.60 months

Pharmacokinetic (PK) Properties

This compound exhibited favorable pharmacokinetic properties. Key parameters from the single-dose PK lead-in phase are shown below. The maximum plasma concentration (Cmax) and systemic exposure (AUC) generally increased with the dose [3].

Table 3: Key Single-Dose Pharmacokinetic Parameters (Dose-Escalation Phase) [3]

Dose (mg) Cmax (ng/mL) Mean ± SD AUCINF_obs (ng·h/mL) Mean ± SD T1/2 (h) Mean ± SD Tmax (h) Mean ± SD
50 mg (n=2) 16.3 ± 2.3 205.7 ± 0.6 22.5 ± 5.9 2.0 ± 1.4
300 mg (n=3) 246.3 ± 90.1 5109.5 ± 1605.6 78.5 ± 38.5 2.5 ± 1.8
600 mg (n=7) 452.1 ± 284.6 11150.6 ± 6793.3 78.7 ± 13.5 3.9 ± 1.7

Mechanism of Action and Preclinical Rationale

This compound is a highly potent, ATP-competitive second-generation ALK tyrosine kinase inhibitor [1]. Its preclinical profile provides the rationale for its use:

  • Potency: In enzymatic assays, this compound was about 10-fold more potent than crizotinib against ALK [1].
  • Resistance Inhibition: It can inhibit various crizotinib-resistant ALK mutations, including L1196M, G1202R, F1174L, G1269S, and R1275Q [1].
  • Multi-Target Action: Besides ALK, this compound also inhibits Focal Adhesion Kinase (FAK) and PYK2, although with less potency. This multi-kinase inhibition may contribute to its anti-tumor activity [1] [4] [5].

The diagram below illustrates the primary mechanism of action of this compound and its role in blocking key oncogenic signaling pathways.

conteltinib_mechanism ALK ALK PI3K/AKT/mTOR PI3K/AKT/mTOR ALK->PI3K/AKT/mTOR Activates RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK ALK->RAS/RAF/MEK/ERK Activates JAK/STAT JAK/STAT ALK->JAK/STAT Activates FAK FAK Cell Survival Cell Survival FAK->Cell Survival Promotes Cell Migration/Invasion Cell Migration/Invasion FAK->Cell Migration/Invasion Promotes Tumor Microenvironment Tumor Microenvironment FAK->Tumor Microenvironment Sustains This compound This compound This compound->ALK Inhibits This compound->FAK Inhibits Cell Growth & Survival Cell Growth & Survival PI3K/AKT/mTOR->Cell Growth & Survival Oncogenic Signaling & Tumor Progression Oncogenic Signaling & Tumor Progression PI3K/AKT/mTOR->Oncogenic Signaling & Tumor Progression Proliferation Proliferation RAS/RAF/MEK/ERK->Proliferation RAS/RAF/MEK/ERK->Oncogenic Signaling & Tumor Progression Immune & Inflammatory Response Immune & Inflammatory Response JAK/STAT->Immune & Inflammatory Response JAK/STAT->Oncogenic Signaling & Tumor Progression

This compound inhibits ALK and FAK to block oncogenic signaling [1] [4].

Conclusion for Researchers

This first-in-human study demonstrates that this compound is a promising therapeutic candidate with a manageable safety profile and significant efficacy, particularly in ALK TKI-naïve patients [1] [2]. The establishment of a recommended Phase 2 dose paves the way for further clinical development to define its place in treating ALK-positive NSCLC.

References

ALK Signaling Pathway and Conteltinib Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The diagram below illustrates the aberrant ALK signaling pathway that conteltinib inhibits.

G ALKFusion ALK Fusion Gene AberrantALK Aberrant ALK Activation ALKFusion->AberrantALK DownstreamPathways Downstream Signaling (PI3K, JAK/STAT, RAS/MEK/ERK) AberrantALK->DownstreamPathways Oncogenesis Uncontrolled Cell Growth & Cancer Proliferation DownstreamPathways->Oncogenesis This compound This compound (CT-707) Second-gen ALK TKI This compound->AberrantALK  Inhibits

This compound inhibits aberrant ALK activation to block oncogenic signaling.

This compound is an oral, highly potent, second-generation ALK tyrosine kinase inhibitor (TKI) [1]. It acts as an ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase. In preclinical enzymatic assays, this compound was about 10-fold more potent than crizotinib and demonstrated activity against various crizotinib-resistant ALK mutations (including L1196M, G1202R, F1174L, G1269S, and R1275Q), positioning it as a potential therapeutic option for patients who have developed resistance to first-line ALK TKIs [1].

Phase 1 Clinical Trial Design and Patient Demographics

The diagram below outlines the workflow of the phase 1 study.

G cluster_dose Dose Cohorts (QD) cluster_patients Patient Population (n=64) StudyDesign Multicenter, Open-label, Single-arm Phase 1 Study DoseEscalation Dose-Escalation Phase StudyDesign->DoseEscalation DoseExpansion Dose-Expansion Phase StudyDesign->DoseExpansion Endpoints Primary Endpoints StudyDesign->Endpoints DLT Dose-Limiting Toxicity (DLT) Assessment (Cycle 1) Endpoints->DLT EndpointItems - Maximum Tolerated Dose (MTD) - Dose-Limiting Toxicity (DLT) - Adverse Events Endpoints->EndpointItems Doses 50 mg, 100 mg, 200 mg, 300 mg, 450 mg, 600 mg, 800 mg Doses->DLT DLT->DoseExpansion If response observed Naive ALK TKI-naïve (n=41, 64.1%) Naive->DoseEscalation Pretreated Prior Crizotinib (n=23, 35.9%) Pretreated->DoseEscalation

The phase 1 study used a 3+3 design for dose escalation followed by dose expansion.

This first-in-human study (NCT02695550) was conducted from April 2016 to February 2020 [1]. It employed a 3 + 3 dose-escalation scheme based on the modified Fibonacci method. The dose-escalation phase included seven cohorts receiving this compound orally at doses of 50, 100, 200, 300, 450, 600, and 800 mg once daily (QD). A dose-expansion phase was initiated for cohorts where a response was observed [1].

Patient Demographics and Baseline Characteristics
Characteristic Patient Number (n=64) Percentage
Total Enrolled 64 100%
ALK TKI-naïve 41 64.1%
Previously received Crizotinib 23 35.9%
ECOG Performance Status ≤ 2 64 100%
With at least one measurable lesion 64 100%

Key Efficacy and Safety Results

The study's primary efficacy results, stratified by prior ALK TKI treatment, are summarized below.

Efficacy Outcomes in ALK TKI-naïve and Crizotinib-pretreated Patients
Efficacy Endpoint ALK TKI-naïve Patients (n=39) Patients with Prior Crizotinib (n=21)
Overall Response Rate (ORR) 64.1% (25 of 39) 33.3% (7 of 21)
95% Confidence Interval (CI) 47.2% - 78.8% 14.6% - 57.0%
Median Progression-Free Survival (PFS) 15.9 months 6.73 months
95% CI for PFS 9.26 - 23.3 months 4.73 - 8.54 months
Median Duration of Response (DoR) 15.0 months 6.60 months
95% CI for DoR 9.06 - 25.8 months 3.77 - 13.3 months
Safety Profile and Common Treatment-Related Adverse Events (TRAEs)
Adverse Event All Patients (n=64) Percentage
Any TRAE 58 90.6%
Grade ≥ 3 TRAE 9 14.1%
Diarrhea 46 71.9%
Elevated Serum Creatinine 29 45.3%
Elevated Aspartate Aminotransferase (AST) 25 39.1%
Nausea 24 37.5%

Only one DLT event was reported at the 600 mg QD dose, and the maximum tolerated dose (MTD) was not reached [1]. Based on the overall data, the recommended Phase 2 dose (RP2D) was established as 600 mg QD for ALK TKI-naïve patients and 300 mg twice daily (BID) for patients previously treated with crizotinib [1].

Discussion and Clinical Implications

This phase 1 study demonstrated that this compound has a manageable safety profile and promising anti-tumor efficacy in advanced ALK-positive NSCLC [1]. The efficacy appears particularly notable in ALK TKI-naïve patients, with an ORR of 64.1% and a median PFS of 15.9 months [1]. The activity in crizotinib-pretreated patients (ORR 33.3%) confirms its potential to overcome resistance to first-generation ALK inhibitors, likely due to its potency against a range of resistance mutations identified in preclinical studies [1].

The trial successfully defined the RP2D for two distinct patient populations, paving the way for further clinical development. Future research should involve larger, randomized phase 2 and 3 trials to directly compare this compound with other second-generation ALK TKIs and to further explore its efficacy against central nervous system metastases.

References

Author: Smolecule Technical Support Team. Date: February 2026

Patient Population Overall Response Rate (ORR) Median Progression-Free Survival (PFS) Median Duration of Response (DoR) Common Treatment-Related Adverse Events (≥35%)
ALK TKI-naïve (39 patients) 64.1% [1] 15.9 months [1] 15.0 months [1] Diarrhea (71.9%), Elevated Serum Creatinine (45.3%), Elevated Aspartate Aminotransferase (39.1%), Nausea (37.5%) [1]
Crizotinib-pretreated (21 patients) 33.3% [1] 6.73 months [1] 6.60 months [1] Diarrhea (71.9%), Elevated Serum Creatinine (45.3%), Elevated Aspartate Aminotransferase (39.1%), Nausea (37.5%) [1]

Detailed Study Methodology

The RP2D was established through a first-in-human, multicenter, single-arm, open-label phase 1 study (ClinicalTrials.gov identifier: NCT02695550) [1].

  • Study Design: The trial included a dose-escalation phase followed by a dose-expansion phase [1]. The dose-escalation used a "3 + 3" design based on the modified Fibonacci method. Doses started at 50 mg QD and were sequentially escalated through cohorts of 100 mg, 200 mg, 300 mg, 450 mg, 600 mg, and 800 mg QD [1]. A pharmacokinetic (PK) lead-in phase involved a single dose given 7 days before Cycle 1, Day 1 [1].
  • Primary Endpoints: The primary endpoints for determining the RP2D were the Maximum Tolerated Dose (MTD), Dose-Limiting Toxicities (DLTs), and the overall safety profile of adverse events [1].
  • DLT and MTD Findings: During the trial, only one DLT event was reported at the 600 mg QD dose level. The MTD was not reached across the tested dose cohorts up to 800 mg QD [1].
  • Safety Analysis: The overall safety profile was deemed manageable. Out of 64 patients, 90.6% experienced treatment-related adverse events, with 14.1% being grade 3 or higher [1].
  • Mechanism of Action: Conteltinib is a potent, ATP-competitive, second-generation ALK tyrosine kinase inhibitor. Preclinical studies show it is about 10-fold more potent than Crizotinib and can inhibit various Crizotinib-resistant ALK mutations [1]. It is also a multikinase inhibitor that targets Focal Adhesion Kinase (FAK) and Pyk2, although with less potency than its inhibition of ALK [1] [2].

Experimental Workflow for Dose Determination

The following diagram illustrates the key stages and decision points in the phase 1 trial that led to the determination of the RP2D.

Start Phase 1 Study Start Design Study Design: '3+3' Dose Escalation Start->Design Cohorts Dose Cohorts: 50 mg to 800 mg QD Design->Cohorts PK PK Lead-in: Single Dose 7 days before Cycle 1 Cohorts->PK Assess Assess DLTs in Cycle 1 (28 days) PK->Assess DLT_Event Single DLT at 600 mg Assess->DLT_Event MTD MTD Not Reached DLT_Event->MTD Expand Dose Expansion Phase MTD->Expand Analyze Analyze Efficacy & Safety Expand->Analyze RP2D Determine RP2D Analyze->RP2D

The phase 1 study established a clear recommended phase 2 dose for this compound in different patient populations and demonstrated a manageable safety profile with promising anti-tumor activity.

References

Conteltinib dosing in clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile

The following tables summarize key efficacy and safety data from the Phase 1 study (NCT02695550) involving patients with advanced ALK-positive NSCLC [1] [2].

Table 1: Efficacy of Conteltinib in ALK-Positive NSCLC Patients

Patient Population Number of Patients Overall Response Rate (ORR) Median Progression-Free Survival (PFS) Median Duration of Response (DoR)
ALK TKI-naïve 39 64.1% (25/39) 15.9 months 15.0 months
Received crizotinib previously 21 33.3% (7/21) 6.73 months 6.60 months

Table 2: Common Treatment-Related Adverse Events (TRAEs) in All Patients (n=64)

Adverse Event All Grades Incidence (n, %) Grade ≥3 Incidence
Diarrhea 46 (71.9%) Not specified
Elevated Serum Creatinine 29 (45.3%) Not specified
Elevated Aspartate Aminotransferase (AST) 25 (39.1%) Not specified
Nausea 24 (37.5%) Not specified
Any TRAE 58 (90.6%) 9 (14.1%)

Experimental Protocols

Here are the detailed methodologies for key experiments cited in the clinical study.

Clinical Trial Design and Dosing Protocol

This protocol outlines the design of the Phase 1 study that established the safety, pharmacokinetics, and recommended Phase 2 dose [1] [3].

  • Study Design: First-in-human, multicenter, open-label, single-arm Phase 1 trial with dose-escalation and dose-expansion phases [1].
  • Dosing Schedule - Dose Escalation: this compound was administered orally at doses of 50, 100, 200, 300, 450, 600, and 800 mg QD in sequential cohorts. A single dose was given 7 days before Cycle 1, Day 1 for pharmacokinetic (PK) analysis [1].
  • Dosing Schedule - Dose Expansion: If responses were observed, additional patients were enrolled at specific doses for further efficacy and safety evaluation [1].
  • Treatment Duration: 28-day cycles, continued until disease progression, unacceptable toxicity, or patient withdrawal [1].
  • Primary Endpoints: Maximum Tolerated Dose (MTD), Dose-Limiting Toxicity (DLT), and incidence of Adverse Events (AEs) [1].
  • Key Inclusion Criteria:
    • Patients aged 18-75 with histologically confirmed advanced ALK-positive NSCLC.
    • ECOG performance status ≤2.
    • At least one measurable lesion.
    • Adequate organ function [1].
Preclinical Kinase Inhibition Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various kinases [1] [4].

  • Objective: To evaluate the in vitro potency of this compound against ALK, FAK, and Pyk2 kinases.
  • Method: Enzymatic kinase assays were performed to measure the inhibition of kinase activity.
  • Key Reagents: Purified kinase domains, ATP, test compound (this compound).
  • Procedure: this compound was serially diluted and incubated with the kinase and substrate. The reaction was initiated by adding ATP, and the remaining kinase activity was measured.
  • Data Analysis: IC₅₀ values were calculated from dose-response curves. This compound showed IC₅₀ values of 16 nM for ALK and 1.6 nM for FAK [4].

Mechanism of Action and Signaling Pathways

This compound is a potent, ATP-competitive inhibitor that primarily targets ALK and also potently inhibits Focal Adhesion Kinase (FAK) and Proline-rich tyrosine kinase 2 (Pyk2) [1] [4].

The diagram below illustrates its key mechanisms of action in suppressing tumor growth and overcoming resistance.

Key Mechanisms:

  • ALK Inhibition: this compound potently inhibits ALK, a key driver in ALK-positive NSCLC, blocking downstream oncogenic signaling pathways like PI3K/AKT, RAS/MEK/ERK, and JAK/STAT that promote tumor cell growth and survival [1].
  • FAK/Pyk2 Inhibition: By inhibiting FAK, this compound disrupts the FAK-SRC signaling axis, reducing tumor cell migration, invasion, and metastasis. FAK inhibition can also affect tumor microenvironment signaling [5] [6].
  • Overcoming Resistance: The drug demonstrates activity against various crizotinib-resistant ALK mutations (including L1196M, G1202R, and F1174L), making it a potential therapy after first-line treatment failure [1].

Key Considerations for Clinical Development

  • Dosing Rationale: The 600 mg QD dose for ALK TKI-naïve patients was selected as the recommended Phase 2 dose (RP2D) as the maximum tolerated dose (MTD) was not reached, and this dose showed promising efficacy [1]. Pharmacokinetic modeling can be leveraged to optimize dosing regimens, such as comparing QD versus BID schedules for optimal patient compliance and efficacy [7].
  • Safety Management: The safety profile is generally manageable. Proactive monitoring of gastrointestinal events (diarrhea, nausea) and liver function (elevated AST) is recommended [1].
  • Combination Potential: Given its dual ALK and FAK inhibition, exploring this compound in combination with other targeted therapies or chemotherapy could be a strategic direction to overcome resistance and improve outcomes.

References

Application Notes: Conteltinib (CT-707) 600 mg QD

Author: Smolecule Technical Support Team. Date: February 2026

Conteltinib (CT-707) is a potent, oral second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) [1] [2]. It demonstrates robust anti-tumor activity in patients with advanced ALK-positive non-small cell lung cancer (NSCLC) [1] [3] [2]. The 600 mg once-daily (QD) dosing regimen has been established as the Recommended Phase 2 Dose (RP2D) for ALK TKI-naïve patients based on a first-in-human Phase 1 study [1] [3] [2].

Clinical Efficacy Profile

The efficacy of this compound varies based on prior treatment history, underscoring the importance of patient stratification in trial design [1].

Table 1: Efficacy Outcomes from Phase 1 Study (NCT02695550)

Patient Population Overall Response Rate (ORR) Median Progression-Free Survival (PFS) Median Duration of Response (DoR)
ALK TKI-naïve 64.1% (25/39) [95% CI: 47.2–78.8] 15.9 months [95% CI: 9.26–23.3] 15.0 months [95% CI: 9.06–25.8]
Crizotinib-pretreated 33.3% (7/21) [95% CI: 14.6–57.0] 6.73 months [95% CI: 4.73–8.54] 6.60 months [95% CI: 3.77–13.3]

Note: For crizotinib-pretreated patients, the RP2D was determined to be 300 mg twice daily (BID) [1].

Safety and Tolerability

The 600 mg QD dose showed a manageable safety profile [1] [3]. The maximum tolerated dose (MTD) was not reached in the study, with only one dose-limiting toxicity (DLT) event reported at the 600 mg dose level [1].

Table 2: Common Treatment-Related Adverse Events (TRAEs) Across All Doses (N=64)

Adverse Event Incidence (n=64)
Diarrhea 46 (71.9%)
Elevated Serum Creatinine 29 (45.3%)
Elevated Aspartate Aminotransferase (AST) 25 (39.1%)
Nausea 24 (37.5%)
Any TRAE 58 (90.6%)
Grade ≥ 3 TRAE 9 (14.1%)
Pharmacokinetic (PK) Properties

PK data support the 600 mg QD dosing regimen, showing increased exposure with dose escalation and a half-life compatible with once-daily administration [1] [4].

Table 3: Key Pharmacokinetic Parameters for this compound

Dose C~max~ (ng/mL) Mean ± SD T~max~ (h) Mean ± SD T~1/2~ (h) Mean ± SD AUC~last~ (ng·h/mL) Mean ± SD
600 mg QD (Single Dose) 452.1 ± 284.6 3.9 ± 1.7 78.7 ± 13.5 9644.2 ± 6243.8
600 mg QD (Cycle 1, Day 28) 984.7 ± 717.0 2.5 ± 1.4 45.0 ± 32.1 14023.9 ± 8628.0

Abbreviations: C~max~: maximum plasma concentration; T~max~: time to C~max~; T~1/2~: elimination half-life; AUC~last~: area under the plasma concentration-time curve from time zero to the last measurable concentration [4].


Experimental Protocol

This protocol outlines the key methodology for administering and monitoring this compound 600 mg QD in a clinical trial setting, as derived from the referenced Phase 1 study [1] [2].

Patient Selection Criteria
  • Inclusion Criteria:
    • Adult patients (18-75 years) with histologically/cytologically confirmed advanced ALK-positive NSCLC, determined by FISH, IHC, PCR, or NGS [1] [2].
    • Eastern Cooperative Oncology Group (ECOG) Performance Status of 0-2 [1] [2].
    • At least one measurable lesion as defined by RECIST criteria [1].
    • Adequate organ function [1] [2]:
      • Bone Marrow: Absolute neutrophil count ≥ 1.5×10⁹/L; Platelets ≥ 100×10⁹/L; Hemoglobin ≥ 90 g/L.
      • Hepatic: Total bilirubin ≤ 1.5×ULN; AST/ALT ≤ 2.5×ULN (≤ 5.0×ULN for liver metastases).
      • Renal: Creatinine clearance ≥ 60 mL/min.
      • Cardiac: Left ventricular ejection fraction (LVEF) ≥ 50%; QTc interval < 450/470 ms (M/F).
  • Exclusion Criteria:
    • Major surgery within 6 weeks or radiotherapy within 2 weeks prior to the first dose [1] [2].
    • History of significant cardiovascular events (e.g., myocardial infarction, heart failure) within 6 months prior to enrollment [1] [2].
    • Active, uncontrolled infections [2].
Dosing and Administration
  • Recommended Phase 2 Dose: 600 mg taken orally once daily (QD) [1] [3] [2].
  • Formulation: Oral tablet.
  • Dosing Schedule: Administer continuously in 28-day cycles, with or without food, at approximately the same time each day [1].
  • Dose Modification: For adverse events, follow protocol-specified dose reduction schemes (e.g., reduce to 450 mg QD) or interruption guidelines [1].
Assessment and Monitoring Schedule
  • Baseline Assessments:
    • Confirm ALK positivity via validated test [1] [2].
    • Tumor assessment via CT or MRI [1].
    • Physical exam, ECOG performance status, vital signs [1] [2].
    • Clinical laboratory tests: CBC, comprehensive metabolic panel (including liver and renal function), and cardiac function (ECG, LVEF) [1] [2].
  • On-Treatment Monitoring:
    • Tumor Response: Assess every 2 cycles (8 weeks) using RECIST 1.1 criteria [1].
    • Safety Labs: Monitor CBC and metabolic panel at the start of each cycle; more frequently if toxicities occur [1].
    • Adverse Events: Record continuously and grade according to NCI CTCAE throughout the treatment and during the 30-day follow-up period after the last dose [1].

The following workflow summarizes the experimental protocol for administering this compound in a clinical trial:

G Start Patient Screening Criteria Confirm Inclusion/Exclusion Criteria Start->Criteria Baseline Baseline Assessments Criteria->Baseline Dosing Initiate this compound 600 mg QD in 28-day cycles Baseline->Dosing Monitor On-Treatment Monitoring Dosing->Monitor Decision Evaluate Progression & Toxicity Monitor->Decision Continue Continue Treatment Decision->Continue No Progression Tolerable Toxicity Modify Manage Dose Modify/Interrupt if needed Decision->Modify Progression or Intolerable Toxicity Continue->Monitor Modify->Decision End Treatment Discontinuation & 30-day Safety Follow-up

Critical Protocol Considerations
  • Dose for Pre-treated Patients: Note that for patients previously treated with crizotinib, the RP2D is 300 mg BID (twice daily), not 600 mg QD [1].
  • DLT Observation Period: The primary evaluation for Dose-Limiting Toxicities (DLTs) should occur during the first 28-day cycle of treatment [1].
  • PK Lead-in: The study design included a single PK lead-in dose 7 days before Cycle 1, Day 1, which may be relevant for detailed PK/PD studies [1].

References

Mechanism of Action and Rationale for Dosing

Author: Smolecule Technical Support Team. Date: February 2026

Conteltinib is a potent, second-generation multi-kinase inhibitor. Its primary target is Anaplastic Lymphoma Kinase (ALK), but it also significantly inhibits Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2) [1] [2] [3]. In preclinical enzymatic assays, its IC50 for FAK was 1.6 nM [1] [2].

The recommended 300 mg BID dose was established in a first-in-human, multicenter, phase 1 clinical trial (NCT02695550) [4] [5]. The study used a modified Fibonacci method for dose escalation, testing doses from 50 mg to 800 mg taken once daily (QD). The maximum tolerated dose (MTD) was not reached. The 300 mg BID regimen was determined during the dose-expansion phase to be optimal for balancing efficacy and safety in the crizotinib-pretreated population [4].

Experimental Protocols for Research

For scientists investigating this compound in preclinical models, here are protocols derived from the literature.

In Vitro Cell-Based Assays

The following table summarizes the key parameters for common cell-based assays [6].

Assay Type Protocol Details

| Cell Viability (e.g., MTT/CCK-8) | Cell Lines: Human hepatoma cell lines (HepG2, Bel-7402). Concentrations: 0.2 to 3.0 µM (serially diluted). Incubation Duration: 72 hours. Data Analysis: Calculate the percentage of cell survival relative to a DMSO-treated control group. | | Apoptosis Analysis (e.g., Annexin V staining) | Cell Lines: HepG2 and Bel-7402. Tested Concentration: 3 µM. Incubation Duration: 48 hours. Data Analysis: Use flow cytometry to quantify the percentage of apoptotic cells (Annexin V-positive) in treated versus control groups. | | Western Blot Analysis | Cell Lines: HepG2 and Bel-7402. Tested Concentration: 3 µM. Incubation Duration: 24 hours. Target Analysis: Probe for phospho-FAK (Tyr397) and total FAK to confirm target engagement and inhibition. |

In Vivo Animal Model Protocol

The following details are adapted from a study using a xenograft model [6]:

  • Animal Model: Nude mice transplanted with HepG2 hepatocellular carcinoma cell xenografts.
  • Dosing Formulation: Prepare this compound in a vehicle of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline (prepare solvents sequentially for a clear solution) [6] [2].
  • Dosing Regimen: 50 mg/kg, administered intragastrically (po/ig), twice daily.
  • Treatment Schedule: A complex schedule was used, involving twice-daily dosing on days 1-3, 7, 8, 11, 12, and 14; once-daily dosing on days 4, 6, 9, 10, and 13; and no administration on day 5 [6].
  • Experimental Endpoint: Monitor tumor volume and weight. Calculate the tumor growth inhibition rate compared to the control group.

Signaling Pathways and Workflow

The therapeutic effect of this compound stems from its simultaneous inhibition of multiple kinase targets. The diagram below illustrates the key signaling pathways it modulates.

G This compound This compound (CT-707) ALK ALK This compound->ALK Inhibits FAK_Pyk2 FAK / Pyk2 This compound->FAK_Pyk2 Inhibits Apoptosis Apoptosis Induction This compound->Apoptosis Promotes PI3K_AKT PI3K/AKT/mTOR Pathway ALK->PI3K_AKT Activates RAS_MAPK RAS/RAF/MEK/ERK Pathway ALK->RAS_MAPK Activates JAK_STAT JAK/STAT Pathway ALK->JAK_STAT Activates FAK_Pyk2->PI3K_AKT Activates FAK_Pyk2->RAS_MAPK Activates Survival Cell Survival Proliferation Migration PI3K_AKT->Survival RAS_MAPK->Survival JAK_STAT->Survival

Important Considerations for Clinical Translation

  • Dose Selection Rationale: The 300 mg BID dose was recommended for crizotinib-pretreated patients, while a higher dose of 600 mg QD was determined for ALK TKI-naïve patients [4] [5]. This suggests that prior therapy may influence the optimal dosing schedule.
  • Safety Monitoring: In the clinical trial, the safety profile was generally manageable [4]. Researchers and clinicians should closely monitor for gastrointestinal events (diarrhea, nausea) and liver function (elevated transaminases and serum creatinine) [4].
  • Combination Potential: As a multi-kinase inhibitor, this compound has demonstrated synergistic effects in preclinical models when combined with other agents, such as the MET/VEGFR2 inhibitor XL184 (cabozantinib), by enhancing apoptosis [6] [3]. This highlights its potential for use in combination therapy regimens.

References

Clinical Trial Design & Patient Demographics

Author: Smolecule Technical Support Team. Date: February 2026

The key evidence for Conteltinib administration in humans comes from a multicenter, single-arm, open-label, Phase 1 study (NCT02695550) [1]. The study consisted of two parts: a dose-escalation phase and a dose-expansion phase.

  • Study Registration: ClinicalTrials.gov, NCT02695550 [1]
  • Patient Population: 64 enrolled patients with advanced ALK-positive NSCLC [1]. The cohort included:
    • 41 patients (64.1%) who were ALK TKI-naïve.
    • 23 patients (35.9%) who had received prior crizotinib therapy.
  • Dosing Regimens: In the dose-escalation phase, patients received oral this compound at doses of 50, 100, 200, 300, 450, 600, and 800 mg QD [1].

The workflow below illustrates the structure of this Phase 1 trial.

Start Study Start Escalation Dose-Escalation Phase Start->Escalation PK_LeadIn PK Lead-in: Single Dose Escalation->PK_LeadIn Cycle1 Cycle 1 (28 days): DLT Observation PK_LeadIn->Cycle1 Expansion Dose-Expansion Phase Cycle1->Expansion If response observed End Treatment Until: Disease Progression, Unacceptable Toxicity, or Withdrawal Expansion->End

Safety Profile & Recommended Dosing

The maximum tolerated dose (MTD) was not reached in the study. One dose-limiting toxicity (DLT) event was reported at the 600 mg dose level [1].

Table 1: Safety and Dosing Profile of this compound

Parameter Summary from Phase 1 Study
Maximum Tolerated Dose (MTD) Not reached [1]
Recommended Phase 2 Dose 600 mg QD for ALK TKI-naïve patients; 300 mg BID for crizotinib-pretreated patients [1]
Treatment-Related Adverse Events (TRAEs) 90.6% (58/64) of patients [1]
Grade ≥ 3 TRAEs 14.1% (9/64) of patients [1]
Most Common TRAEs (All Grades) Diarrhea (71.9%), Elevated serum creatinine (45.3%), Elevated aspartate aminotransferase (39.1%), Nausea (37.5%) [1]

Anti-Tumor Efficacy Data

This compound demonstrated clinically significant efficacy in both ALK TKI-naïve patients and those who had failed prior crizotinib therapy [1].

Table 2: Efficacy Outcomes of this compound by Patient Population

Efficacy Parameter ALK TKI-Naïve Patients (n=39) Crizotinib-Pretreated Patients (n=21)

| Overall Response Rate (ORR) | 64.1% (25 of 39) 95% CI: 47.2–78.8 [1] | 33.3% (7 of 21) 95% CI: 14.6–57.0 [1] | | Median Progression-Free Survival (PFS) | 15.9 months 95% CI: 9.26–23.3 [1] | 6.73 months 95% CI: 4.73–8.54 [1] | | Median Duration of Response (DoR) | 15.0 months 95% CI: 9.06–25.8 [1] | 6.60 months 95% CI: 3.77–13.3 [1] |

Preclinical Rationale & Mechanism of Action

This compound is an oral, highly potent, and ATP-competitive second-generation ALK tyrosine kinase inhibitor (TKI) [1].

  • Primary Target: this compound potently inhibits anaplastic lymphoma kinase (ALK), with enzymatic assays showing it is approximately 10-fold more potent than crizotinib [1].
  • Resistance Mutations: It can inhibit various crizotinib-resistant ALK mutations, including L1196M, G1202R, F1174L, G1269S, and R1275Q [1].
  • Secondary Target: this compound also inhibits Focal Adhesion Kinase (FAK) and Proline-rich tyrosine kinase 2 (Pyk2), albeit less potently than it inhibits ALK [1] [2]. FAK is a non-receptor tyrosine kinase overexpressed in various tumors; its inhibition can suppress tumor growth and metastasis [3] [2] [4].

The diagram below illustrates the primary mechanism of action of this compound against ALK-driven tumors.

ALK_Fusion ALK Fusion Gene (e.g., EML4-ALK) Oncogenic_Signaling Oncogenic Signaling Pathways (PI3K, JAK/STAT, RAS/MEK/ERK) ALK_Fusion->Oncogenic_Signaling Cell_Outcomes Tumor Cell Survival Proliferation Migration Oncogenic_Signaling->Cell_Outcomes This compound This compound (CT-707) Inhibition Inhibits ALK Phosphorylation and Signaling This compound->Inhibition Inhibition->ALK_Fusion  Binds ATP site Crizotinib_Resistance Crizotinib-Resistant Mutations (e.g., L1196M, G1202R) Inhibition->Crizotinib_Resistance  Overcomes

Protocol Summary: Key Methodologies

For scientists designing related experiments, here are the core methodologies from the clinical study.

  • Patient Selection: Patients (18-75 years) with histologically/cytologically confirmed advanced ALK-positive NSCLC were eligible. ALK positivity was determined by FISH, IHC, PCR, or NGS. Patients were required to have at least one measurable lesion and an ECOG performance status of ≤2 [1].
  • DLT Assessment: DLTs were assessed during the first 28-day cycle. The MTD was defined as the highest dose at which fewer than 33% of patients experienced a DLT [1].
  • Efficacy Evaluation: Antitumor activity was assessed by overall response rate (ORR), progression-free survival (PFS), and duration of response (DoR) [1].
  • Pharmacokinetic (PK) Lead-in: A single dose was administered 7 days before Cycle 1, Day 1 to evaluate PK properties [1].

Conclusion for Researchers

This compound represents a promising therapeutic candidate for ALK-positive NSCLC. The established clinical protocols and safety profile from the Phase 1 study provide a robust foundation for further development.

  • Current Status: While several FAK inhibitors, including Defactinib, are in clinical trials, no small-molecule FAK inhibitor has received full regulatory approval yet [5]. This compound itself is noted to have entered Phase III clinical research stages as a FAK-targeting antitumor agent [2].
  • Future Directions: Combination therapies, next-generation inhibitors, and emerging technologies like PROTAC degraders are active areas of research to overcome resistance and improve outcomes in targeted therapy [3] [2].

References

Biochemical and Cellular Activity of Conteltinib

Author: Smolecule Technical Support Team. Date: February 2026

Conteltinib is a multi-kinase inhibitor with primary activity against ALK, FAK, and Pyk2 [1] [2] [3]. The table below summarizes its key inhibitory concentrations.

Table 1: Inhibitory Profile of this compound

Target IC₅₀ (nM) Assay Type Context of Activity
ALK 16 nM [3] In vitro kinase assay Direct kinase inhibition [3]
FAK 1.6 nM [1] In vitro kinase assay Direct kinase inhibition [1]
Pyk2 Information missing Information missing Active, but specific IC₅₀ not fully detailed in results [1] [3]
ALK (Crizotinib-resistant mutants) Active [2] Preclinical studies Inhibits mutants including L1196M, G1202R, F1174L, G1269S, R1275Q [2]

Experimental Protocols for Efficacy Assessment

Here are detailed methodologies for key experiments used to characterize this compound's activity.

Protocol 1: In Vitro Kinase Assay for IC₅₀ Determination

This protocol measures the direct inhibition of ALK kinase activity by this compound [1] [3].

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified ALK kinase.
  • Materials:
    • Purified ALK kinase domain
    • This compound (prepare serial dilutions in DMSO)
    • ATP, substrate peptide
    • ADP-Glo Kinase Assay kit or similar detection reagent
    • White, opaque 96-well or 384-well assay plates
  • Procedure:
    • Reaction Setup: In each well, combine ALK enzyme, substrate, and this compound at varying concentrations. Include a DMSO-only control for 0% inhibition and a no-enzyme control for background.
    • Initiate Reaction: Start the kinase reaction by adding ATP.
    • Incubate: Allow the reaction to proceed for a predetermined time (e.g., 60 minutes) at room temperature.
    • Detect & Quantify: Stop the reaction and detect the amount of ADP produced using the ADP-Glo reagent according to the manufacturer's instructions. Measure luminescence.
  • Data Analysis:
    • Subtract background luminescence from all values.
    • Normalize data to the DMSO control (0% inhibition).
    • Plot inhibitor concentration vs. percent inhibition and fit the data with a four-parameter logistic model to calculate the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTT or Similar)

This protocol assesses the anti-proliferative effect of this compound on ALK-positive cancer cell lines [1].

  • Objective: To measure the reduction in cell viability induced by this compound treatment.
  • Materials:
    • ALK-positive NSCLC cell lines (e.g., NCI-H2228)
    • Cell culture media and reagents
    • This compound (prepare serial dilutions in DMSO)
    • 96-well cell culture plates
    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a more modern alternative like CCK-8
    • Microplate spectrophotometer
  • Procedure:
    • Cell Seeding: Seed cells in 96-well plates at an optimized density (e.g., 3,000-5,000 cells/well) and culture overnight.
    • Dosing: Treat cells with a concentration gradient of this compound. Include a DMSO vehicle control and a blank control (media only).
    • Incubation: Incubate cells for 72 hours.
    • Viability Measurement:
      • For MTT: Add MTT solution to each well and incubate for 2-4 hours. Carefully remove the media and dissolve the formed formazan crystals in DMSO. Measure the absorbance at 570 nm.
      • For CCK-8: Add CCK-8 reagent directly to the media and incubate for 1-4 hours. Measure the absorbance at 450 nm.
  • Data Analysis:
    • Calculate cell viability as a percentage of the vehicle control.
    • Plot concentration vs. percent viability and calculate the half-maximal growth inhibitory concentration (GI₅₀).

ALK Signaling Pathway and this compound Mechanism

This compound exerts its effects by competitively inhibiting ATP binding in the ALK kinase domain. The following diagram illustrates the ALK signaling pathway and the points of inhibition.

G ALK_Ligand Extracellular Signal (Growth Factor, Fusion Protein) ALK_Receptor ALK Receptor ALK_Ligand->ALK_Receptor Activation PI3K PI3K ALK_Receptor->PI3K Phosphorylation RAS RAS ALK_Receptor->RAS Phosphorylation JAK JAK ALK_Receptor->JAK Phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival AKT->CellSurvival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_Nuc ERK (Nuclear) ERK->ERK_Nuc Translocation STAT STAT JAK->STAT STAT_Nuc STAT (Nuclear) STAT->STAT_Nuc Translocation CellDifferentiation Cell Differentiation STAT_Nuc->CellDifferentiation CellProliferation Cell Proliferation ERK_Nuc->CellProliferation This compound This compound (CT-707) This compound->ALK_Receptor INHIBITS

Mechanism Insight: Aberrant activation of ALK, often through genetic rearrangements, drives oncogenesis via key downstream pathways including PI3K/AKT/mTOR (cell survival), RAS/RAF/MEK/ERK (cell proliferation), and JAK/STAT (cell differentiation) [2] [4]. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain and blocking these pro-oncogenic signals [2].

Clinical Correlation and Dosing

The preclinical activity of this compound has been translated into clinical studies.

  • Clinical Efficacy: A first-in-human phase 1 study in patients with advanced ALK-positive NSCLC demonstrated that this compound was well-tolerated and showed promising anti-tumor activity [2].
    • In ALK TKI-naïve patients, the overall response rate (ORR) was 64.1% with a median progression-free survival (PFS) of 15.9 months [2].
    • In patients who had previously received crizotinib, the ORR was 33.3% with a median PFS of 6.73 months, confirming its ability to overcome resistance [2].
  • Recommended Phase 2 Dose: Based on the phase 1 trial, the recommended doses for further clinical development are 600 mg once daily (QD) for ALK TKI-naïve patients and 300 mg twice daily (BID) for patients previously treated with crizotinib [2].

Key Considerations for Researchers

  • Multi-Kinase Activity: While a potent ALK inhibitor, this compound's additional activity against FAK and Pyk2 may contribute to its overall efficacy, particularly in disrupting the tumor microenvironment, but should be considered when interpreting results [1] [2].
  • IC₅₀ Context: The provided IC₅₀ value (16 nM) is from a biochemical kinase assay. Cellular activity (GI₅₀) can be influenced by factors like cell permeability, efflux, and expression levels of the target, and is typically a higher concentration. Always confirm activity in relevant cellular models.
  • Clinical Relevance: The strong correlation between the low nM IC₅₀, efficacy in preclinical cell line and xenograft models, and positive outcomes in clinical trials validates ALK as a primary target and underscores the compound's therapeutic potential [1] [2].

References

Quantitative Inhibitory Profile of Conteltinib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of Conteltinib against its primary kinase targets from in vitro kinase assays.

Table 1: IC₅₀ Values of this compound Against Primary Kinase Targets

Kinase Target IC₅₀ Value Significance and Notes
FAK 1.6 nM Primary target; potent inhibitor of FAK phosphorylation and downstream signaling [1] [2] [3].
ALK 16 nM Primary anti-tumor target; ~10-fold more potent than crizotinib; active against crizotinib-resistant mutations [4] [2].
Pyk2 Reported, value not specified in sources Paralog of FAK; dual inhibition of FAK/Pyk2 may confer advantageous anti-cancer effects [1] [5].

Experimental Protocols for FAK Inhibition

Here are detailed methodologies for key experiments to evaluate the efficacy of this compound in a research setting.

Protocol 1: In Vitro Kinase Assay to Determine IC₅₀

This protocol is used to measure the direct inhibition of FAK kinase activity by this compound.

  • Principle: The assay quantifies the inhibitor's ability to block the phosphorylation of a substrate by the purified FAK kinase domain in an ATP-dependent reaction.
  • Key Reagents:
    • Purified FAK kinase domain
    • This compound (prepared as a 10 mM stock solution in DMSO)
    • ATP
    • A suitable peptide or protein substrate
    • Detection reagents (e.g., ADP-Glo Kinase Assay or anti-phosphotyrosine antibody for ELISA)
  • Procedure:
    • Inhibitor Dilution: Prepare a serial dilution of this compound in a suitable buffer (e.g., Tris-HCl, pH 7.5). Include a DMSO-only control for 100% activity.
    • Reaction Setup: In a reaction plate, mix the FAK enzyme with the substrate and varying concentrations of this compound.
    • Initiation: Start the kinase reaction by adding ATP.
    • Incubation: Allow the reaction to proceed for a predetermined time (e.g., 60 minutes) at 30°C.
    • Termination & Detection: Stop the reaction using the provided detection reagent. For luminescent assays, measure the generated signal, which is inversely proportional to kinase activity.
    • Data Analysis: Plot the inhibitor concentration against the percentage of kinase activity and calculate the IC₅₀ value using non-linear regression analysis.
Protocol 2: Cell-Based Assay for FAK Phosphorylation and Cell Viability

This protocol assesses the functional consequences of FAK inhibition in cultured cancer cells.

  • Principle: To evaluate the effect of this compound on FAK autophosphorylation at Tyr397 (a key activation event) and subsequent cell viability.
  • Key Reagents:
    • Relevant cancer cell lines (e.g., hepatocellular carcinoma HepG2, Bel-7402) [1]
    • This compound (3 μM used in combination studies [1])
    • Cell culture media and reagents
    • Antibodies: Anti-phospho-FAK (Tyr397), total FAK, and secondary antibodies
    • Cell viability assay kit (e.g., MTT, CCK-8)
  • Procedure:
    • Cell Seeding: Seed cells in culture plates and allow them to adhere overnight.
    • Dosing: Treat cells with a range of this compound concentrations. A typical range for synergy studies is 1.0 to 3.0 μM [1]. Include a vehicle control.
    • Incubation: Incubate cells for 24 hours (for phosphorylation analysis) or 72 hours (for viability analysis).
    • Western Blot Analysis (for pY397-FAK):
      • Lyse cells and quantify protein concentration.
      • Separate proteins by SDS-PAGE and transfer to a membrane.
      • Probe the membrane with anti-phospho-FAK (Y397) and anti-total FAK antibodies.
      • This compound should significantly reduce the phospho-FAK signal without affecting total FAK levels [1].
    • Cell Viability Assay:
      • After 72 hours of treatment, add the viability assay reagent.
      • Measure the absorbance or luminescence to determine the number of viable cells. The survival fraction can be calculated relative to the control.

The following diagram illustrates the signaling pathways affected by this compound and the experimental workflow for verifying its activity.

G ECM Extracellular Matrix (ECM) & Growth Factors Integrin_GF_Rec Integrins & Growth Factor Receptors ECM->Integrin_GF_Rec Ligand Binding FAK_Inactive FAK (Inactive) Integrin_GF_Rec->FAK_Inactive Activation Signal FAK_Active FAK (Active) pY397 FAK_Inactive->FAK_Active Autophosphorylation at Y397 Src SRC Family Kinases FAK_Active->Src Recruitment & Formation of FAK/SRC Complex Downstream Downstream Signaling (PI3K/AKT, RAS/MEK/ERK) Src->Downstream Phosphorylation & Pathway Activation Cellular_Effects Cellular Effects: Proliferation, Migration, Survival, Invasion Downstream->Cellular_Effects Exp_Start Experimental Application of this compound Inhibition Inhibition of FAK Phosphorylation & Activity Exp_Start->Inhibition Leads to Inhibition->FAK_Active Inhibits Readouts Experimental Readouts Inhibition->Readouts Results in WB ↓ pY397-FAK (Western Blot) Readouts->WB Viability ↓ Cell Viability (MTT/CCK-8) Readouts->Viability Apoptosis ↑ Apoptosis (Caspase Assay) Readouts->Apoptosis

Research Applications and Synergistic Potential

This compound's multi-kinase profile makes it a valuable tool for investigating combination therapy strategies.

  • Overcoming Drug Resistance: A key application is its use in combination with other targeted agents. For instance, this compound can synergize with the multi-kinase inhibitor XL184 (cabozantinib) to suppress hepatocellular carcinoma. The mechanism involves this compound blocking the FAK phosphorylation that is paradoxically induced by XL184 treatment, leading to enhanced caspase-dependent apoptosis and a reduced survival fraction in cancer cells [1].
  • Considerations for FAK/Pyk2 Dual Inhibition: As a paralog of FAK, Pyk2 can sometimes compensate for lost FAK function. The dual inhibition of both FAK and Pyk2 by this compound is believed to confer a more advantageous anti-cancer effect, potentially preventing compensatory survival pathways from being activated [5].

References

Application Notes: Conteltinib in ALK-positive NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

Conteltinib is an oral, highly potent, ATP-competitive second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI). It demonstrates activity against various crizotinib-resistant ALK mutations and also inhibits FAK and Pyk2, although less potently than ALK [1]. The following data is primarily derived from a first-in-human, multicenter, phase 1 dose-escalation and dose-expansion study (NCT02695550) [1].

Recommended Phase 2 Doses (RP2D) [1]

The study determined different RP2Ds based on prior treatment history.

Patient Population Recommended Phase 2 Dose
ALK TKI-naïve patients 600 mg taken orally, once daily (quaque die, QD)
Patients previously treated with crizotinib 300 mg taken orally, twice daily (bis in die, BID)
Efficacy Outcomes [1]

The anti-tumor efficacy of this compound was evaluated in two key patient groups. The results are summarized below:

Patient Population Overall Response Rate (ORR) Median Progression-Free Survival (PFS) Median Duration of Response (DoR)
ALK TKI-naïve (n=39) 64.1% (25/39 patients) 15.9 months 15.0 months
Crizotinib-pre-treated (n=21) 33.3% (7/21 patients) 6.73 months 6.60 months
Safety Profile [1]

This compound showed a manageable safety profile. The table below lists the most common treatment-related adverse events (TRAEs) observed in the study.

Adverse Event Incidence (n=64 patients)
Diarrhea 71.9% (46 patients)
Elevated Serum Creatinine 45.3% (29 patients)
Elevated Aspartate Aminotransferase (AST) 39.1% (25 patients)
Nausea 37.5% (24 patients)
Any TRAE 90.6% (58 patients)
Grade ≥ 3 TRAE 14.1% (9 patients)

Experimental Protocols

Here are the detailed methodologies for key experiments from the cited phase 1 study.

Clinical Trial Protocol Design
  • Study Type: Multicenter, single-arm, open-label, first-in-human Phase 1 study [1].
  • Objectives:
    • Primary: Assess safety, identify Dose-Limiting Toxicities (DLTs), and determine the Maximum Tolerated Dose (MTD) [1].
    • Secondary: Evaluate pharmacokinetic (PK) properties and anti-tumor efficacy (Objective Response Rate, Progression-Free Survival) [1].
  • Dosing Schedule:
    • Dose-Escalation Phase: Sequential cohorts received this compound orally at doses of 50, 100, 200, 300, 450, 600, and 800 mg once daily (QD). A 3 + 3 dose-escalation scheme based on the modified Fibonacci method was used. A single dose was given 7 days before Cycle 1 (PK lead-in), followed by continuous 28-day cycles [1].
    • Dose-Expansion Phase: Initiated if responses were observed in the escalation phase. Patients received this compound continuously in 28-day cycles until disease progression, unacceptable toxicity, or withdrawal of consent [1].
Patient Population and Eligibility
  • Key Inclusion Criteria: Patients (18-75 years) with histologically/cytologically confirmed advanced ALK-positive NSCLC, determined by FISH, IHC, PCR, or NGS; ECOG performance status ≤2; at least one measurable lesion; adequate organ function [1].
  • Key Exclusion Criteria: Myocardial infarction or severe/unstable angina within 6 months prior to enrollment; major surgery within 6 weeks or radiotherapy within 2 weeks prior to the first dose [1].
Efficacy and Safety Assessment Methods
  • Tumor Response: Assessed according to standard solid tumor response criteria (e.g., RECIST v1.1) via radiographic imaging at predefined intervals [1].
  • Safety Monitoring: Included continuous monitoring of adverse events, serial laboratory tests (hematology, serum chemistry), physical examinations, vital signs, and electrocardiograms. AEs were graded for severity using CTCAE criteria [1].

Experimental Workflow and Signaling

The following diagram illustrates the high-level workflow of the Phase 1 clinical trial for this compound.

conteltinib_workflow cluster_dose_esc Dose Escalation (3+3 Design) start Study Initiation phase1 Dose Escalation Phase start->phase1 phase2 Dose Expansion Phase phase1->phase2 If response observed esc1 esc1 end Treatment Continuation phase2->end monitor Safety & PK Monitoring Each 28-Day Cycle phase2->monitor assess Tumor Response Assessment phase2->assess Cohort Cohort -800 -800 mg mg QD QD , fillcolor= , fillcolor= esc2 DLT Assessment (First Cycle) esc3 MTD/RP2D Determination esc2->esc3 esc1->esc2

This compound Phase 1 Trial Workflow: This flowchart outlines the key stages of the clinical trial, from initial dose escalation to final treatment continuation.

This compound's primary mechanism involves inhibiting the ALK pathway. The diagram below shows key signaling pathways relevant to its action.

alk_signaling alk ALK Fusion Gene fak FAK Activation (Y397 Autophosphorylation) alk->fak Oncogenic Drive integrin Integrin Signals integrin->fak Binds Ligands gf Growth Factors gf->fak Receptor Binding src_bind SRC Binding & FAK Full Activation fak->src_bind pi3k PI3K/AKT Pathway (Cell Survival) src_bind->pi3k ras RAS/MAPK Pathway (Cell Proliferation) src_bind->ras stat JAK/STAT Pathway src_bind->stat p53_path FAK-p53 Pathway src_bind->p53_path This compound This compound (CT-707) ALK Inhibition This compound->alk Inhibits

This compound Inhibits ALK Signaling Pathways: This diagram shows how this compound blocks ALK-driven oncogenic signaling, impacting key downstream pathways like PI3K/AKT and RAS/MAPK that promote cancer cell survival and proliferation [1].

Research Considerations

  • Combination Therapies: Future research may explore this compound in combination with other agents, such as FAK inhibitors, given its secondary inhibitory profile, to overcome resistance or enhance efficacy [1] [2].
  • Ongoing Clinical Trials: The data summarized is from a Phase 1 study. Always consult current clinical trial registries (e.g., ClinicalTrials.gov) for the latest status and potential subsequent Phase 2 or 3 trials [1].

References

Comprehensive In Vitro Application Notes and Protocols for Conteltinib (CT-707)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Conteltinib (CT-707) is a novel, potent multi-kinase inhibitor with significant antineoplastic activity, primarily targeting focal adhesion kinase (FAK), anaplastic lymphoma kinase (ALK), and proline-rich tyrosine kinase 2 (Pyk2). This small molecule inhibitor exhibits particularly potent activity against FAK, demonstrating half-maximal inhibitory concentration (IC50) values of 1.6 nM against this key signaling protein in enzymatic assays [1]. This compound's molecular structure (CAS No. 1384860-29-0) features a 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine scaffold that contributes to its high binding affinity and selectivity [2]. As a second-generation ALK inhibitor, this compound shows approximately 10-fold greater potency than first-generation ALK inhibitors like crizotinib against native ALK and various crizotinib-resistant mutations including L1196M, G1202R, F1174L, G1269S, and R1275Q [3] [4].

The compound's multi-target inhibition profile enables it to simultaneously disrupt multiple oncogenic signaling pathways, making it particularly valuable for investigating cancer biology and developing novel therapeutic approaches. This compound's favorable pharmacokinetic properties and manageable safety profile observed in clinical trials further enhance its utility as both an investigational tool and a promising therapeutic candidate [3] [5]. In preclinical models, this compound has demonstrated marked anti-tumor activity in both treatment-naïve and drug-resistant tumors, supporting its potential application across various cancer types, particularly non-small cell lung cancer (NSCLC) and hepatocellular carcinoma [3] [1].

In Vitro Protocols and Methodologies

Cell Viability Assay

The cell viability assay protocol evaluates this compound's cytotoxic effects and anti-proliferative activity in cancer cell lines.

  • Cell Lines: Human hepatoma cell lines HepG2 and Bel-7402 are commonly used [6] [1]. For ALK-positive studies, use NSCLC cell lines harboring ALK rearrangements.
  • Drug Preparation: Prepare this compound stock solution at 10 mM in DMSO. Further dilute in cell culture medium to achieve final working concentrations, ensuring DMSO concentration does not exceed 0.1% (v/v) to maintain cell viability [1].
  • Concentration Range: For HepG2 cells: 1.0, 1.5, 2.0, 2.5, and 3.0 μM. For Bel-7402 cells: 0.2, 0.4, 0.8, 1.5, and 3.0 μM [6]. Include vehicle control (0.1% DMSO) and positive control appropriate for your cell type.
  • Incubation Conditions: Plate cells at optimal density (e.g., 5,000-10,000 cells/well in 96-well plates) and allow to adhere overnight. Treat with this compound for 72 hours at 37°C in a humidified 5% CO₂ atmosphere [6] [1].
  • Viability Assessment: Measure cell viability using MTT, MTS, or CCK-8 assays according to manufacturer's instructions. Record absorbance at 490 nm and calculate percentage viability relative to vehicle-treated controls.
  • Data Analysis: Generate dose-response curves and calculate IC₅₀ values using appropriate software (e.g., GraphPad Prism). Experiments should be performed with at least three technical replicates and repeated three times independently.
Apoptosis Analysis

Apoptosis analysis measures this compound-induced programmed cell death using flow cytometry with Annexin V/propidium iodide staining.

  • Cell Preparation: Seed HepG2 or Bel-7402 cells in 6-well plates at 2.5 × 10⁵ cells/well and culture overnight [6] [1].
  • Treatment: Apply this compound at 3 μM concentration for 48 hours [6]. Include appropriate controls (untreated and vehicle controls).
  • Staining Procedure: Harvest cells using gentle trypsinization, wash twice with cold PBS, and resuspend in 1× binding buffer. Add Annexin V-FITC and propidium iodide according to manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.
  • Flow Cytometry: Analyze samples within 1 hour using a flow cytometer. Collect a minimum of 10,000 events per sample. Set up compensation controls using single-stained samples.
  • Data Interpretation: Calculate apoptosis rates by combining early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic populations. Compare treated samples to controls to determine this compound-specific apoptosis induction.
Western Blot Analysis

Western blot analysis evaluates this compound's effects on FAK phosphorylation and downstream signaling pathways.

  • Cell Treatment: Treat HepG2 or Bel-7402 cells with 3 μM this compound for 24 hours [6] [1]. For time-course studies, include additional time points (e.g., 1, 6, 12 hours).
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 × g for 15 minutes at 4°C and collect supernatant.
  • Gel Electrophoresis: Separate 20-40 μg of total protein by SDS-PAGE (8-12% gels depending on target protein molecular weights) and transfer to PVDF membranes.
  • Antibody Incubation: Block membranes with 5% BSA or non-fat milk for 1 hour. Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-phospho-FAK (Tyr397), anti-total FAK, anti-cleaved caspase-3, and anti-β-actin as loading control.
  • Detection: Use appropriate HRP-conjugated secondary antibodies and detect with enhanced chemiluminescence substrate. Image using a digital imaging system.
  • Analysis: Quantify band intensities using ImageJ or similar software. Normalize phospho-protein levels to total protein and express as fold-change relative to control.

Table 1: Key Experimental Parameters for In Vitro this compound Applications

Assay Type Cell Lines Concentration Range Incubation Time Key Readouts
Cell Viability HepG2, Bel-7402, ALK-positive NSCLC 0.2-3.0 μM 72 hours IC₅₀, survival fraction
Apoptosis Analysis HepG2, Bel-7402 3 μM 48 hours Apoptosis rate, caspase activation
Western Blot HepG2, Bel-7402, ALK-positive NSCLC 3 μM 24 hours FAK phosphorylation, pathway modulation
Combination Studies HepG2, Bel-7402 3 μM CT-707 + 5 μM XL184 72 hours (viability), 48 hours (apoptosis) Synergistic effects, combination indices

Experimental Parameters and Data Interpretation

Quantitative Data Summary

Table 2: Summary of this compound In Vitro Efficacy Data

Cell Line Assay Control Result This compound Alone Combination Treatment
HepG2 Cell Viability (Survival Rate) 100% 39.3% 11.2% (with XL184)
Bel-7402 Cell Viability (Survival Rate) 100% 61.6% 34.2% (with XL184)
HepG2 Apoptosis Rate 5.0% 18.4% 41.1% (with XL184)
Bel-7402 Apoptosis Rate 4.4% 8.7% 36.4% (with XL184)
Signaling Pathway Diagrams

G cluster_targets Primary Molecular Targets cluster_pathways Key Inhibited Signaling Pathways cluster_effects Cellular Outcomes This compound This compound FAK FAK This compound->FAK IC₅₀ = 1.6 nM ALK ALK This compound->ALK 10x more potent than crizotinib Pyk2 Pyk2 This compound->Pyk2 FAK_Src FAK-Src Pathway FAK->FAK_Src PI3K_Akt PI3K-AKT Pathway FAK->PI3K_Akt Ras_MAPK Ras-MAPK Pathway ALK->Ras_MAPK JAK_STAT JAK-STAT Pathway ALK->JAK_STAT Migration_Inhibition Migration_Inhibition FAK_Src->Migration_Inhibition Reduced_Viability Reduced_Viability PI3K_Akt->Reduced_Viability Apoptosis Apoptosis Ras_MAPK->Apoptosis Angiogenesis_Inhibition Angiogenesis_Inhibition JAK_STAT->Angiogenesis_Inhibition

Diagram 1: this compound's molecular targets and signaling pathway modulation. This compound primarily inhibits FAK, ALK, and Pyk2, disrupting multiple downstream oncogenic signaling pathways and resulting in various anti-tumor effects.

Experimental Workflow

G cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_assays Assessment Phase cluster_analysis Analysis Phase Cell_Culture Cell Culture Maintenance (HepG2, Bel-7402, ALK+ NSCLC) Drug_Preparation Drug Solution Preparation 10 mM DMSO stock → working concentrations Cell_Culture->Drug_Preparation Plating Cell Plating Optimal density determination Drug_Preparation->Plating Treatment This compound Application Specific concentrations based on assay Plating->Treatment Incubation This compound Incubation Time varies by assay (24-72 hours) Treatment->Incubation Viability Cell Viability Assay MTT/MTS/CCK-8 detection Incubation->Viability Apoptosis Apoptosis Analysis Annexin V/PI flow cytometry Incubation->Apoptosis WB Western Blot Pathway modulation assessment Incubation->WB Data_Collection Data Collection Absorbance, fluorescence, band intensity Viability->Data_Collection Apoptosis->Data_Collection WB->Data_Collection Analysis Data Analysis IC₅₀ calculation, statistical testing Data_Collection->Analysis Interpretation Result Interpretation Mechanistic insights Analysis->Interpretation

Diagram 2: Comprehensive workflow for in vitro evaluation of this compound. The process includes preparation, treatment, assessment, and analysis phases, with specific experimental conditions varying based on the assay type and research objectives.

Application Notes

Combination Therapy Strategies

Synergistic drug combinations represent a promising application area for this compound, particularly in hepatocellular carcinoma. Research demonstrates that this compound exhibits strong synergistic effects when combined with XL184 (cabozantinib), resulting in significantly enhanced anti-tumor activity compared to monotherapy with either agent [6] [1]. The combination of 3 μM this compound with 5 μM XL184 reduces survival fractions to 11.2% in HepG2 cells and 34.2% in Bel-7402 cells, substantially lower than either agent alone [6]. The mechanistic basis for this synergy involves this compound's potent inhibition of XL184-induced FAK phosphorylation, which otherwise might limit XL184's efficacy [1].

For researchers designing combination studies, the following parameters are recommended:

  • Ratio Design: Use fixed molar ratios based on individual agent IC₅₀ values (e.g., 1:1, 1:2, 1:5)
  • Timing Considerations: Simultaneous administration typically shows greatest synergy, though sequential treatments may also be explored
  • Analysis Methods: Calculate combination indices using the Chou-Talalay method to quantitatively determine synergy (CI<1), additivity (CI=1), or antagonism (CI>1)
  • Expanded Combinations: Beyond XL184, consider combining this compound with other targeted therapies, chemotherapeutics, or immunomodulatory agents based on cancer type and resistance patterns
Cancer Research Applications

This compound has broad utility across multiple cancer research areas, with particular relevance for:

  • ALK-positive NSCLC Research: As a second-generation ALK inhibitor, this compound demonstrates potent activity against both treatment-naïve and crizotinib-resistant ALK mutations [3] [4]. In clinical settings, it shows an objective response rate of 64.1% in ALK TKI-naïve patients and 33.3% in crizotinib-pretreated patients [5]. Research applications include mechanistic studies of ALK inhibitor resistance, biomarker identification, and combination strategy development.

  • FAK-Related Pathway Analysis: Given its nanomolar potency against FAK (IC₅₀ 1.6 nM) [1], this compound serves as an excellent tool compound for investigating FAK-mediated signaling in cancer migration, invasion, and metastasis. FAK overexpression correlates with poor prognosis in multiple cancers, including hepatocellular carcinoma, lung cancer, and breast cancer [7] [2].

  • Hepatocellular Carcinoma Studies: this compound demonstrates significant activity in liver cancer models, both as monotherapy and in combination regimens [6] [1]. Applications include studying FAK's role in HCC progression, investigating tumor microenvironment interactions, and developing novel therapeutic approaches for advanced disease.

References

Conteltinib (CT-707): Application Notes & Protocols for Xenograft Models

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Mechanism of Action

Conteltinib (CT-707) is an oral, potent, second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) [1] [2]. In enzymatic assays, it demonstrates approximately 10-fold greater potency than crizotinib against ALK [2]. A key feature of its profile is multi-target inhibition; besides its primary ALK target, this compound also inhibits Focal Adhesion Kinase (FAK) and Pyk2, albeit with lower potency than its ALK inhibition [1] [2] [3]. This multi-kinase inhibition profile underpins its broad anti-tumor activity.

The compound is effective against various crizotinib-resistant ALK mutations, including L1196M, G1202R, F1174L, G1269S, and R1275Q [2]. From a clinical development perspective, this compound has progressed to Phase III clinical trials and has demonstrated a manageable safety profile and promising efficacy in patients with advanced ALK-positive non-small cell lung cancer (NSCLC) [3].

Key Signaling Pathways and Experimental Workflow

To help you visualize the molecular mechanism and typical in vivo experiment flow, please review the following diagrams.

G This compound This compound ALK_Fusion ALK Fusion Gene This compound->ALK_Fusion Potent Inhibition FAK_Pyk2 FAK/Pyk2 This compound->FAK_Pyk2 Moderate Inhibition Downstream_Pathways Downstream Pathways (PI3K/AKT, JAK/STAT, RAS/MEK/ERK) ALK_Fusion->Downstream_Pathways FAK_Pyk2->Downstream_Pathways Cellular_Effects Cellular Outcomes (Suppressed Proliferation Induced Apoptosis Inhibited Migration) Downstream_Pathways->Cellular_Effects InVivo_Outcome In Vivo Efficacy (Tumor Growth Inhibition) Cellular_Effects->InVivo_Outcome

Diagram 1: this compound's dual inhibition of ALK and FAK/Pyk2 blocks key oncogenic signaling pathways, leading to anti-tumor effects.

G cluster_cdx CDX Model cluster_pdx PDX Model Model_Establishment Xenograft Model Establishment CDX1 Inoculate with ALK+ NSCLC Cell Line Model_Establishment->CDX1 PDX1 Implant Patient-Derived Tumor Fragment Model_Establishment->PDX1 Dosing_Regimen Dosing Regimen Initiation Efficacy_Monitoring Tumor Monitoring & Efficacy Dosing_Regimen->Efficacy_Monitoring Efficacy_Monitoring->Dosing_Regimen Feedback for Dose Adjustment Mechanism_Analysis Mechanistic Analysis Efficacy_Monitoring->Mechanism_Analysis Study_Endpoint Study Endpoint Analysis Mechanism_Analysis->Study_Endpoint CDX2 Tumor Growth to 100-150 mm³ CDX1->CDX2 CDX2->Dosing_Regimen PDX2 Serial Transplantation (F1, F2 generations) PDX1->PDX2 PDX2->Dosing_Regimen

Diagram 2: The standard workflow for this compound efficacy studies uses Cell Line-Derived Xenograft (CDX) or Patient-Derived Xenograft (PDX) models in immunocompromised mice.

In Vivo Efficacy Data Summary

Table 1: Summary of this compound Efficacy in Preclinical Xenograft Models

Model Type Cancer Type Dosing Regimen Key Efficacy Results Reference
CDX Models ALK+ NSCLC 50-100 mg/kg, oral, daily Significant tumor growth inhibition in both crizotinib-sensitive and crizotinib-resistant models [2].
Clinical Data ALK+ NSCLC (Phase I) 300-600 mg, oral, QD (patients) ALK TKI-naïve: ORR=64.1%, mPFS=15.9 months. Post-crizotinib: ORR=33.3%, mPFS=6.7 months [1] [2].
Related FAKi (PF-562271) Liver Cancer (HCC) CDX 15 mg/kg (benchmark) Used as a benchmark for FAK inhibition; newer inhibitor THY-10A62 showed superior efficacy [4] [5].

Detailed Experimental Protocols

Establishing the Xenograft Model
  • Animal Model Selection: Utilize highly immunocompromised mice such as NOD scid gamma (NSG) or similar (e.g., NOD-scid IL2Rγnull) to support the engraftment of human tumor cells or tissues [6] [4] [5]. Mice aged 4-7 weeks are typically used [6].
  • Cell Line-Derived Xenograft (CDX) Protocol:
    • Cell Preparation: Grow and expand relevant ALK-positive NSCLC cell lines (e.g., H3122) under standard conditions. Harvest cells during the exponential growth phase (~80-90% confluence) using trypsin [6].
    • Cell Suspension: After counting, wash cells and resuspend in an appropriate buffer like Hanks' Balanced Salt Solution (HBSS). A typical concentration is 5-10 million cells per 100-200 µL for inoculation [6]. Keep cells on ice until implantation.
    • Inoculation: Subcutaneously inject the cell suspension into the right flank or shoulder of the mouse using a 25-27 gauge needle [6] [4].
  • Patient-Derived Xenograft (PDX) Protocol:
    • Tumor Tissue Handling: Obtain patient tumor tissue and store in cold saline on ice. Using a sterile scalpel, dissect the tissue into small fragments of approximately 2 mm x 2 mm [4] [5].
    • Implantation: Using a trocar or a vaccination needle, implant one fragment subcutaneously into the mouse's flank or shoulder [6] [4].
    • Model Expansion (Passaging): Allow the initial implant (F0) to grow. Once it reaches a size of 400-500 mm³, euthanize the mouse, excise the tumor, and fragment it for serial transplantation into new mice to generate F1, F2, etc., generations for efficacy studies [4] [5].
Dosing and Efficacy Study Design
  • Randomization and Blinding: When tumors reach the target volume for initiation (typically 100-150 mm³), randomize mice into treatment and control groups (e.g., n=5-10 per group). Blinding the individual administering treatments to the group allocation is recommended to reduce bias.
  • Dosing Preparation and Administration:
    • Formulation: Based on clinical trial protocols, this compound is suitable for oral gavage (PO) administration [1] [2].
    • Dosage: Preclinical studies often use doses in the range of 50-100 mg/kg [2]. For reference, the clinical recommended Phase II dose is 600 mg once daily (QD) for TKI-naïve patients and 300 mg twice daily (BID) for crizotinib-pre-treated patients [1] [2].
    • Schedule: Administer the drug daily or according to the chosen schedule. The control group should receive the vehicle only via the same route and schedule.
  • Tumor Monitoring and Data Collection:
    • Measurement: Measure tumor dimensions (length and width) 2-3 times per week using digital calipers [6].
    • Volume Calculation: Calculate tumor volume using the formula: Volume = (Length × Width²) / 2 [6].
    • Body Weight: Monitor and record animal body weight at least twice weekly as a general indicator of health and compound tolerability [4].
    • Endpoint: The humane endpoint is typically when the tumor volume exceeds 1000-1500 mm³ or if significant body weight loss (>15-20%) or other signs of distress are observed.
Post-Study Mechanistic Analysis
  • Tissue Collection: At the study endpoint, euthanize mice humanely (e.g., CO2 asphyxiation). Immediately collect tumor tissues [4].
  • Sample Processing: Divide each tumor. Preserve one part in 10% neutral buffered formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry). Snap-freeze another part in liquid nitrogen and store at -80°C for molecular analyses [6].
  • Key Biomarker Analysis:
    • FAK Phosphorylation Analysis: To confirm target engagement, analyze FAK phosphorylation status, particularly at the Y397 site, using Western blot or phospho-protein arrays. A successful FAK inhibitor should significantly downregulate p-FAK (Y397) levels [4] [5].
    • Downstream Pathway Analysis: Investigate the modulation of downstream signaling pathways, such as PI3K/AKT/mTOR and RAS/MEK/ERK, which are regulated by both ALK and FAK [7] [3]. Phospho-proteomic profiling can identify altered phosphorylation of key effectors like BRAF and RASGRF1 [5].

Troubleshooting and Technical Notes

  • Low Tumor Engraftment Rate: This is a common challenge, especially for PDX models. Using fresh tumor tissue, minimizing the cold ischemia time, and implanting fragments quickly into highly immunocompromised mice (NSG) can improve success rates [6] [8].
  • Variable Tumor Growth: Inherent tumor heterogeneity in PDX models can lead to growth variability. Using adequate group sizes (n≥5) and utilizing later-generation PDX models (F2-F3) that are more stabilized can help reduce variability [8].
  • Signs of Toxicity: If mice show significant body weight loss or other signs of distress, consider pausing treatment (drug holiday) or adjusting the dose downward. The maximum tolerated dose (MTD) for a related FAK inhibitor, THY-10A62, was found to be below 45 mg/kg in ICR mice, providing a reference for dose-finding studies [4].

References

Comprehensive Application Notes: Conteltinib Solubility in DMSO and Research Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Conteltinib

This compound (CT-707) is a novel, potent multi-kinase inhibitor with significant anti-tumor activity. It primarily targets anaplastic lymphoma kinase (ALK), focal adhesion kinase (FAK), and proline-rich tyrosine kinase 2 (Pyk2). As a second-generation ALK inhibitor, this compound demonstrates promising efficacy in non-small cell lung cancer (NSCLC) models, particularly against crizotinib-resistant mutations. These application notes provide detailed solubility profiles and experimental protocols to support preclinical research utilizing this compound.

Table 1: Basic Chemical Properties of this compound

Property Specification
CAS Number 1384860-29-0
Molecular Formula C₃₂H₄₅N₉O₃S
Molecular Weight 635.82 g/mol
Appearance Light yellow to yellow solid powder
Purity ≥98%
Storage Condition -20°C, protected from moisture

Solubility Profile and Formulation

Solubility in Various Solvents

This compound exhibits selective solubility across different solvents, with DMSO being the preferred solvent for in vitro applications. The following table summarizes its solubility profile:

Table 2: Solubility Profile of this compound

Solvent Solubility Concentration Notes
DMSO High 25-31.25 mg/mL (39.31-49.15 mM) Preferred for stock solutions
Water Insoluble - Not recommended
Ethanol Insoluble - Not recommended
PBS Insoluble - Not recommended
In Vivo Formulation Options

For animal studies, this compound requires specific formulation approaches to ensure bioavailability and stability. The following table outlines validated in vivo formulations:

Table 3: In Vivo Formulation Protocols

Formulation Composition Maximum Concentration Preparation Notes
Homogeneous suspension 0.5% CMC-Na ≥5 mg/mL Direct suspension in aqueous vehicle
Clear solution 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% saline 1.25-2.08 mg/mL (1.97-3.27 mM) Sequential addition required
Clear solution 5% DMSO + 95% corn oil 0.625 mg/mL (0.98 mM) Suitable for lipid-based delivery

Experimental Protocols

Stock Solution Preparation in DMSO
3.1.1 Materials Required
  • This compound powder (purity ≥98%)
  • Anhydrous DMSO (99.9% purity)
  • Analytical balance (0.01 mg sensitivity)
  • Sterile glass vials with airtight seals
  • Micropipettes and appropriate tips
  • Vortex mixer
  • Sonication device (optional)
3.1.2 Step-by-Step Protocol
  • Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance. For a 10 mL stock solution at 25 mg/mL, measure 250 mg of compound.

  • Solvent Addition: Transfer the weighed powder to a sterile glass vial. Add the calculated volume of anhydrous DMSO to achieve the target concentration (25-31.25 mg/mL).

  • Mixing: Cap the vial securely and vortex for 2-3 minutes until the powder is completely dissolved. If necessary, briefly sonicate for 1-2 minutes in a water bath sonicator to aid dissolution.

  • Quality Assessment: Visually inspect the solution for complete dissolution and absence of particulate matter. The solution should appear clear, though it may have a slight yellow tint.

  • Aliquoting and Storage: Aliquot the stock solution into working volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term preservation.

3.1.3 Important Considerations
  • DMSO Quality: Use high-purity (≥99.9%) anhydrous DMSO to prevent water-mediated degradation [1].
  • Moisture Control: Protect DMSO stock solutions from moisture absorption, as water can precipitate the compound and affect concentration accuracy.
  • Stability: Under proper storage conditions (-20°C), this compound stock solutions in DMSO remain stable for at least 6 months.
  • Handling: Use glass containers rather than plastic, as DMSO can leach compounds from plastic materials.
In Vivo Dosing Formulation
3.2.1 Protocol for Aqueous Formulation

This protocol produces a clear solution suitable for oral gavage or intraperitoneal administration in rodent models:

  • Prepare DMSO Stock: First, dissolve this compound in DMSO at 25 mg/mL (ensure complete dissolution).

  • Add PEG300: Transfer 400 μL of PEG300 to a clean vial. Add 50 μL of the DMSO stock solution while vortexing at medium speed.

  • Add Tween 80: Incorporate 50 μL of Tween 80 to the mixture with continuous vortexing.

  • Dilute with Saline: Add 500 μL of physiological saline (0.9% NaCl) gradually while maintaining agitation.

  • Final Check: The resulting solution should be clear without cloudiness or precipitation. Use immediately for optimal results.

3.2.2 Protocol for Lipid-Based Formulation

For enhanced absorption or specific administration routes:

  • Prepare DMSO Stock: Create a concentrated stock at 12.5 mg/mL in DMSO.

  • Combine with Corn Oil: Add 50 μL of the DMSO stock to 950 μL of corn oil.

  • Mix Thoroughly: Vortex for 3-5 minutes until a homogeneous solution forms.

  • Administration: Administer immediately via the intended route.

Solubility Assessment Method

The following experimental workflow illustrates the protocol for assessing DMSO solubility based on established methodologies for fragment-based screening [2]:

G cluster_prep Sample Preparation Phase cluster_analysis Analysis Phase Start Start Solubility Assessment SP1 Prepare 100 mM stock in DMSO-d6 Start->SP1 SP2 Vigorous shaking at room temperature SP1->SP2 SP3 Store overnight at room temperature SP2->SP3 SP4 Freeze at -20°C for storage SP3->SP4 A1 Thaw stock solution SP4->A1 A2 Prepare 1 mM dilution in DMSO-d6 A1->A2 A3 Acquire 1H NMR spectrum A2->A3 A4 Quantify using ERETIC2 with isoleucine reference A3->A4 A5 Calculate solubility A4->A5 D1 Concentration ≥ 1000 μM? A5->D1 D2 Classify as SOLUBLE D1->D2 Yes D3 Classify as INSOLUBLE D1->D3 No

Figure 1: Experimental workflow for DMSO solubility assessment using NMR quantification

Biological Context and Research Applications

Mechanism of Action

This compound functions as a multi-kinase inhibitor with distinct potency against several kinase targets:

Table 4: Kinase Inhibition Profile of this compound

Target IC₅₀ Value Biological Significance
FAK 1.6 nM Anti-invasive, anti-metastatic effects
ALK 16 nM Primary anti-tumor activity in NSCLC
Pyk2 Not specified Potential role in resistance mechanisms

The compound's primary mechanism involves competitive inhibition at the ATP-binding site of these kinases, thereby suppressing downstream signaling pathways that drive tumor proliferation and survival.

Signaling Pathways and Biological Effects

This compound's activity against FAK and ALK impacts several critical signaling cascades in cancer cells:

G cluster_targets Primary Targets cluster_pathways Downstream Pathways cluster_effects Biological Outcomes CT707 This compound (CT-707) FAK FAK CT707->FAK ALK ALK CT707->ALK Pyk2 Pyk2 CT707->Pyk2 SRC FAK-Src Complex FAK->SRC PI3K PI3K/AKT Pathway FAK->PI3K MAPK Ras-MAPK Pathway FAK->MAPK ALK->PI3K ALK->MAPK STAT JAK/STAT Pathway ALK->STAT Pyk2->SRC Pyk2->PI3K Mig Inhibited Migration/Invasion SRC->Mig Prolif Reduced Cell Proliferation PI3K->Prolif Apop Increased Apoptosis PI3K->Apop MAPK->Prolif Angio Suppressed Angiogenesis STAT->Angio

Figure 2: this compound's mechanism of action through multi-kinase inhibition

Research Applications
4.3.1 In Vitro Cell-Based Assays

For cell culture studies, DMSO stock solutions are typically diluted into culture media. Key considerations include:

  • Final DMSO Concentration: Maintain below 0.1% (v/v) to avoid cellular toxicity
  • Dilution Protocol: Perform serial dilution rather than direct addition to cells
  • Controls: Include vehicle controls with equivalent DMSO concentration
  • Incubation Time: Typically 48-72 hours for viability and apoptosis assays

Representative protocols from research publications demonstrate this compound's application:

Table 5: Representative Cell-Based Assay Conditions

Assay Type Cell Lines Concentration Range Incubation Duration Key Findings
Viability assay HepG2, Bel-7402 0.2-3.0 μM 72 hours Synergistic effect with XL184 [3]
Apoptosis analysis HepG2, Bel-7402 3 μM 48 hours Combination therapy enhanced apoptosis rates [3]
Western blot HepG2, Bel-7402 3 μM 24 hours Inhibition of FAK phosphorylation [3]
4.3.2 In Vivo Efficacy Studies

In xenograft models, this compound has demonstrated significant anti-tumor activity:

  • Dosing Regimen: 50 mg/kg administered intragastrically twice daily for the first 3 days, followed by specific daily scheduling [3]
  • Monotherapy: Resulted in modest reduction in tumor volume
  • Combination Therapy: With XL184 (cabozantinib) achieved 77.4% tumor growth inhibition
  • Tolerability: Generally well-tolerated with manageable adverse effects

Clinical trial data from a phase 1 study in ALK-positive NSCLC patients established the recommended Phase 2 dose at 600 mg QD for TKI-naïve patients and 300 mg BID for crizotinib-pretreated patients [4].

Troubleshooting and Technical Considerations

Common Issues and Solutions

Table 6: Troubleshooting Guide for this compound Formulations

Problem Potential Cause Solution
Precipitation in aqueous media Rapid dilution from DMSO stock Pre-mix with PEG300 before aqueous dilution
Low bioavailability Poor solubility in gastrointestinal tract Switch to lipid-based formulation for oral dosing
Variable experimental results Degradation of stock solution Prepare fresh aliquots, minimize freeze-thaw cycles
High background toxicity Excessive DMSO concentration Ensure final DMSO <0.1% in cell culture
Safety and Regulatory Considerations
  • Research Use Only: this compound is for research applications only, not for human consumption [3] [5]
  • Handling Precautions: Use appropriate personal protective equipment when handling powder or concentrated solutions
  • Storage Stability: this compound powder remains stable for at least 3 years when stored at -20°C
  • Disposal: Follow institutional guidelines for disposal of chemical compounds

Conclusion

These application notes provide comprehensive protocols for formulating this compound in DMSO and appropriate vehicles for preclinical research. The high solubility in DMSO (25-31.25 mg/mL) facilitates preparation of concentrated stock solutions for both in vitro and in vivo applications. The detailed formulation protocols enable researchers to maintain compound stability and bioavailability across various experimental systems. This compound's multi-kinase inhibition profile, particularly its potent activity against FAK (IC₅₀ = 1.6 nM) and ALK (IC₅₀ = 16 nM), makes it a valuable tool for investigating cancer signaling pathways and developing combination therapies. Following these standardized protocols will enhance experimental reproducibility and reliability in this compound-based research.

References

Properties & Storage Specifications

Author: Smolecule Technical Support Team. Date: February 2026

Conteltinib is a small molecule kinase inhibitor with the chemical formula C32H45N9O3S and a molecular weight of 635.82 g/mol [1] [2]. The following table summarizes its critical storage and handling parameters.

Table 1: this compound (CT-707) Storage and Handling Summary

Parameter Specification Rationale & Notes
Recommended Storage (Powder) -20°C [1] [2] Standard condition for long-term stability of small molecules.
Recommended Storage (Solution) -80°C [2] Lower temperature mitigates solvent-related degradation.
Storage Environment Cool, well-ventilated area; tightly sealed container [1] [2]. Protects from moisture and environmental contaminants.
Light Sensitivity Protect from light [1] [2]. Standard practice to prevent photodegradation.
Incompatible Materials Strong acids, strong alkalis, strong oxidizing/reducing agents [1] [2]. Prevents hazardous reactions or compound decomposition.
Form Solid (powder) [1] [2] -
CAS Number 1384860-29-0 [1] [2] -

Detailed Handling & Safety Protocols

Personal Protective Equipment (PPE)

  • Eye protection: Safety goggles with side-shields.
  • Hand protection: Protective gloves.
  • Skin and body protection: Impervious clothing.
  • Respiratory protection: A suitable respirator is recommended, especially to avoid inhaling dust or aerosols [1] [2].

Safe Handling Procedures

  • Handling Precautions: Avoid inhalation, contact with eyes and skin. Use only in areas with appropriate exhaust ventilation and avoid dust and aerosol formation [1] [2].
  • First Aid Measures:
    • Inhalation: Relocate to fresh air. Administer CPR if breathing is difficult, avoiding mouth-to-mouth resuscitation.
    • Skin contact: Rinse thoroughly with large amounts of water. Remove contaminated clothing and seek medical attention.
    • Eye contact: Flush immediately with large amounts of water for several minutes, removing contact lenses if present. Seek prompt medical attention.
    • Ingestion: Rinse mouth with water if conscious. Do NOT induce vomiting. Seek immediate medical attention [1] [2].

Accidental Spill Response

  • Use full personal protective equipment.
  • Absorb solutions with a finely-powdered liquid-binding material (e.g., diatomite).
  • Decontaminate surfaces and equipment by scrubbing with alcohol.
  • Avoid releasing the material into the environment. Collect and dispose of contaminated material according to local, state, and federal regulations [1] [2].

Experimental Stability Assessment Protocol

The following workflow outlines a general procedure for assessing the stability of this compound under various storage conditions. This is critical for establishing validated in-house storage periods for stock solutions.

G cluster_storage_conditions Storage Conditions (Test in Parallel) Start Prepare this compound Solutions A Aliquot into vials Start->A B Assign storage conditions A->B C Store for predetermined time B->C B1 Condition 1: -20°C B->B1 B2 Condition 2: 4°C B->B2 B3 Condition 3: 25°C B->B3 B4 Condition 4: -80°C (Control) B->B4 D Analyze samples (HPLC) C->D E Compare peak area/ retention time D->E F Conclude on stability E->F

Workflow Title: Experimental Stability Assessment for this compound

Materials and Methods

  • HPLC Analysis: Utilize a validated HPLC method. A referenced method for a similar tyrosine kinase inhibitor, Alectinib, used a C18 column, a UV detector set at 339 nm, and a mobile phase of acetonitrile and water (or a buffer like ammonium formate) in a gradient elution. The method should be validated for linearity, precision, and accuracy [3].
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO (in which it is highly soluble, ~4500 mg/L) [3]. Create aliquots and store them under the conditions to be tested (e.g., -80°C, -20°C, 4°C, 25°C) and for different durations (e.g., 1 day, 1 week, 1 month, 3 months).
  • Analysis: At each time point, analyze the aliquots alongside a freshly prepared standard. Monitor for changes in the chromatographic profile, such as a decrease in the main peak area or the appearance of new peaks, which indicate degradation [3].

Application Notes for Researchers

  • Solubility for Stock Solutions: For preparing concentrated stock solutions, this compound shows the highest solubility in DMSO (approximately 4500 mg/L). It is also reasonably soluble in methanol (~1990 mg/L) and chloroform (~620 mg/L). Its aqueous solubility is very low (~10 µg/mL) [3]. Therefore, DMSO is the recommended solvent for most biological assay applications.
  • pH Considerations: While specific pH-solubility data for this compound is unavailable in the search results, related kinase inhibitors can be unstable at extreme pH levels [3]. Buffering stock solutions to a neutral pH is generally advisable unless experimental conditions dictate otherwise.
  • Use and Disposal: This compound is for research use only and is not for human or veterinary use [1]. It is harmful if swallowed and very toxic to aquatic life [2]. Dispose of waste and contaminated material in accordance with all local, federal, and state regulations [1] [2].

References

Application Notes: Efficacy and Safety Profile

Author: Smolecule Technical Support Team. Date: February 2026

This section summarizes the key efficacy and safety findings from the Phase 1 study, which are crucial for designing subsequent trials.

Table 1: Summary of Anti-Tumor Efficacy of Conteltinib [1]

Patient Population Overall Response Rate (ORR) Median Progression-Free Survival (PFS) Median Duration of Response (DoR)
ALK TKI-naïve (n=39) 64.1% (25 of 39) 15.9 months (95% CI, 9.26–23.3) 15.0 months (95% CI, 9.06–25.8)
Crizotinib-pretreated (n=21) 33.3% (7 of 21) 6.73 months (95% CI, 4.73–8.54) 6.60 months (95% CI, 3.77–13.3)

Table 2: Common Treatment-Related Adverse Events (TRAEs) [1]

Adverse Event All-Grade Incidence (n=64) Grade ≥3 Incidence
Diarrhea 46 (71.9%) Not Specified
Elevated Serum Creatinine 29 (45.3%) Not Specified
Elevated Aspartate Aminotransferase (AST) 25 (39.1%) Not Specified
Nausea 24 (37.5%) Not Specified
Any TRAE 58 (90.6%) 9 (14.1%)

Experimental Protocols

For scientists aiming to replicate or build upon this clinical study, the following details the core methodological framework.

Protocol 1: Phase 1 Clinical Trial Design
  • 1.1. Study Overview: This was a multicenter, open-label, single-arm study consisting of a dose-escalation phase and a dose-expansion phase [1].
  • 1.2. Dosing Schedule:
    • Dose-Escalation: this compound was administered orally at doses of 50, 100, 200, 300, 450, 600, and 800 mg QD in sequential cohorts using a modified 3+3 Fibonacci design. A single dose was given 7 days before Cycle 1, Day 1 (pharmacokinetic lead-in), followed by continuous 28-day cycles [1].
    • Dose-Expansion: Initiated if a response was observed in a dose-escalation cohort. Dosing continued in 28-day cycles until meeting treatment discontinuation criteria [1].
  • 1.3. Primary Endpoints: Maximum Tolerated Dose (MTD), Dose-Limiting Toxicity (DLT), and adverse events [1].
  • 1.4. Treatment Duration: Patients received this compound until radiographic disease progression, unacceptable toxicity, or withdrawal of consent [1]. A safety follow-up was conducted 30 days (±7 days) after the last dose.
Protocol 2: Key Patient Eligibility Criteria (Inclusion/Exclusion)
  • 2.1. Key Inclusion Criteria [1]:
    • Patients aged 18-75 with histologically/cytologically confirmed advanced ALK-positive NSCLC.
    • ALK positivity determined by FISH, IHC, PCR, or NGS.
    • Eastern Cooperative Oncology Group (ECOG) Performance Status of 0-2.
    • At least one measurable lesion per RECIST criteria.
    • Adequate organ function.
  • 2.2. Key Exclusion Criteria [1]:
    • Major cardiovascular events within 6 months prior to enrollment.
    • Uncontrolled nausea, vomiting, or diarrhea (Grade ≥1).
    • Active, clinically significant infection.

Mechanism of Action and Signaling Pathway

This compound is a highly potent, ATP-competitive, second-generation ALK tyrosine kinase inhibitor. Preclinical data shows it is approximately 10-fold more potent than crizotinib against ALK and effective against various crizotinib-resistant mutations (L1196M, G1202R, F1174L, etc.) [1]. It also inhibits FAK and Pyk2, though with less potency than its ALK inhibition [1].

The diagram below illustrates the primary signaling pathway targeted by this compound and its downstream effects.

G EML4_ALK EML4-ALK Fusion Downstream Downstream Pathways (PI3K/AKT, JAK/STAT, RAS/MEK/ERK) EML4_ALK->Downstream Activates ALK_Inhibitor This compound (CT-707) ALK_Inhibitor->EML4_ALK Inhibits Cellular_Effects Cellular Outcomes: - Proliferation - Survival - Migration Downstream->Cellular_Effects

Research Considerations

  • Dosing Strategy: The study established different optimal dosing schedules for different patient populations (600 mg QD for TKI-naïve vs. 300 mg BID for crizotinib-pretreated), highlighting the importance of tailoring dose-finding to prior therapy lines [1].
  • Preclinical Rationale: The clinical efficacy in crizotinib-pretreated patients is supported by enzymatic assays showing this compound's potency against key resistance mutations [1].
  • Safety Monitoring: Given the observed TRAEs, proactive management of gastrointestinal events (diarrhea, nausea) and regular monitoring of liver function (AST) and renal function (serum creatinine) are recommended in clinical practice [1].

References

Application Notes: Rationale for Investigating Conteltinib in HCC

Author: Smolecule Technical Support Team. Date: February 2026

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is significantly overexpressed in HCC and is associated with tumor aggressiveness and poor patient survival [1]. It promotes cancer cell survival, proliferation, and metastasis through multiple signaling pathways [2] [3]. Conteltinib is a potent, ATP-competitive, second-generation inhibitor that primarily targets ALK but also demonstrates strong activity against FAK [4] [3]. Although its clinical development has focused on ALK-positive non-small cell lung cancer (NSCLC) [4], its multi-target profile supports its investigation as a FAK-targeted therapeutic in HCC.

The table below summarizes the core quantitative data available for this compound.

Parameter Details/Value Context
Primary Target Anaplastic Lymphoma Kinase (ALK) Primary development for ALK+ NSCLC [4].
Secondary Target Focal Adhesion Kinase (FAK) Considered a pan-FAK inhibitor [3].
Clinical Status Phase I Clinical Trial Trial completed for ALK+ NSCLC; no reported HCC trials [4] [3].
Recommended Phase 2 Dose 600 mg QD (TKI-naïve), 300 mg BID (post-crizotinib) Determined from Phase I study in NSCLC [4].
Common TRAEs (Incidence) Diarrhea (71.9%), Elevated serum creatinine (45.3%), Elevated AST (39.1%), Nausea (37.5%) Safety profile from clinical trial; mostly Grade 1/2 [4].

Experimental Protocols for Preclinical Evaluation in HCC

The following protocols provide a framework for evaluating the antitumor efficacy of this compound in mouse models of hepatocellular carcinoma, based on established methodologies for FAK inhibitors [1].

Protocol 1: In Vivo Efficacy in a Cell Line-Derived Xenograft (CDX) Model

This protocol assesses the compound's ability to inhibit the growth of established human HCC tumors in mice.

  • Model Generation:

    • Animals: Use female immunodeficient mice (e.g., Balb/c-Nude or NSG), 5-6 weeks old.
    • Cell Line: Utilize a human HCC cell line with documented FAK overexpression (e.g., HCC-LM3 or SMMC7721).
    • Inoculation: Subcutaneously inject 1×10^7 cells (in 100 µL of media/Matrigel) into the right shoulder or flank of each mouse to establish tumors [1].
  • Dosing and Study Groups:

    • Initiate treatment when the average tumor volume reaches approximately 100 mm³.
    • Randomize mice into the following groups (n=6-10 per group):
      • Vehicle Control (e.g., captisol, cyclodextrin solution)
      • This compound - 5 mg/kg
      • This compound - 10 mg/kg
      • This compound - 15 mg/kg
      • Positive Control - Sorafenib (15 mg/kg) or PF-562271 (15 mg/kg), a known FAK inhibitor [1].
    • Administration: Administer compounds via intraperitoneal injection or oral gavage every three days. Monitor tumor volume and body weight simultaneously throughout the study [1].
  • Endpoint Analysis:

    • Tumor Volume: Measure with calipers twice weekly. Calculate the Tumor Growth Inhibition (TGI) rate.
    • Tumor Weight: Harvest and weigh tumors at the end of the study.
    • Biomarker Analysis: Snap-freeze a portion of each tumor for subsequent analysis of FAK phosphorylation (pY397) and downstream pathway modulation (e.g., AKT, ERK) by Western blot [1].
Protocol 2: Efficacy in a Patient-Derived Xenograft (PDX) Model

PDX models better recapitulate the heterogeneity and clinical relevance of human cancers.

  • Model Generation:

    • Tumor Tissue: Obtain fresh HCC tumor tissue from patients (with appropriate consent), preserved in saline on ice.
    • Animals: Use female NSG mice.
    • Implantation: Dissect tumor tissue into 2 mm x 2 mm fragments and implant them subcutaneously into the shoulders of mice. Serially passage the tumors (F1, F2 generations) to expand the model for efficacy testing [1].
  • Dosing and Analysis:

    • Begin treatment when the F2-PDX tumor volume reaches ~100 mm³.
    • Use the most effective dose identified in the CDX model (e.g., 15 mg/kg this compound) compared to a vehicle control.
    • The primary readout is tumor volume inhibition. Crucially, analyze tumor samples post-treatment to confirm downregulation of FAK phosphorylation, providing direct evidence of target engagement [1].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the hypothesized signaling pathway through which this compound exerts its effects in HCC cells, based on the known biology of FAK [2].

This compound This compound FAK_Active FAK (Active) (pY397, pY576/577) This compound->FAK_Active  Inhibits FAK_Inactive FAK (Inactive) FAK_Active->FAK_Inactive  De-phosphorylation ProSurvival Proliferation & Survival (AKT, ERK pathways) FAK_Active->ProSurvival Apoptosis Apoptosis Induction FAK_Inactive->Apoptosis Tumor_Growth Tumor Growth & Metastasis ProSurvival->Tumor_Growth

Figure 1: Proposed Molecular Mechanism of this compound in HCC Cells. this compound inhibits FAK autophosphorylation (e.g., at Y397), leading to its inactivation. This disrupts pro-survival signaling pathways (e.g., PI3K/AKT and RAS/RAF/MEK/ERK), shifting the cellular balance from proliferation towards apoptosis, thereby inhibiting tumor growth and metastasis [2].

The workflow for the in vivo efficacy studies is summarized in the diagram below.

Start Start Model_Selection Model Selection (HCC Cell Line / PDX Tissue) Start->Model_Selection CDX_Path CDX Model (Subcutaneous Inoculation) Model_Selection->CDX_Path PDX_Path PDX Model (Tissue Fragment Implantation) Model_Selection->PDX_Path Tumor_Growth Tumor Growth (Volume ~100 mm³) CDX_Path->Tumor_Growth PDX_Path->Tumor_Growth Randomization Randomization & Group Assignment Tumor_Growth->Randomization Treatment Treatment Phase (Dosing & Monitoring) Randomization->Treatment Analysis Endpoint Analysis Treatment->Analysis

Figure 2: In Vivo Efficacy Study Workflow for this compound in HCC Models. The process begins with selecting an appropriate model system, followed by tumor establishment, randomization of animals into treatment groups, administration of this compound, and final analysis of efficacy and biomarkers [1].

Key Quantitative Measurements in Preclinical Studies

When conducting the above experiments, the following key parameters should be measured and calculated to objectively evaluate the efficacy and safety of this compound.

Measurement Formula/Description Benchmark for Success
Tumor Volume (TV) (Length × Width²) / 2 N/A

| Relative Tumor Volume (RTV) | RTV = TVₜ / TV₀ (where TV₀ is the volume at randomization, TVₜ is the volume at day t) | N/A | | Tumor Growth Inhibition (TGI) | TGI = (1 - (Mean RTVtreated / Mean RTVcontrol)) × 100% | TGI > 40% is considered significant anti-tumor activity [1]. | | Body Weight Change | (Weightfinal - Weightinitial) / Weightinitial × 100% | A decline of >20% from baseline is generally considered a severe adverse effect. | | FAK Phosphorylation Inhibition | Measured by Western Blot or Phospho-Proteomic Array. Quantified as % reduction in p-FAK (Y397) / total FAK ratio in treated vs. control tumors. | A significant reduction (e.g., >50%) confirms target engagement [1]. |

Conclusion

This compound represents a promising therapeutic candidate for HCC due to its potent FAK inhibitory activity. The application notes and detailed protocols provided here offer a roadmap for researchers to systematically evaluate its efficacy, safety, and mechanism of action in preclinical HCC models. Successful demonstration of target engagement and tumor growth inhibition in these models would provide a strong rationale for advancing this compound into clinical trials for hepatocellular carcinoma.

References

Application Notes and Protocols: Investigating Conteltinib for Overcoming Sorafenib Resistance in Hepatocellular Carcinoma (HCC)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

1.1 The Challenge of Sorafenib Resistance in HCC Sorafenib, a multi-kinase inhibitor, has been a cornerstone first-line treatment for advanced hepatocellular carcinoma (HCC). It exerts its anti-tumor effects by targeting key signaling pathways involved in proliferation (e.g., Raf/MEK/ERK) and angiogenesis (e.g., VEGFR, PDGFR) [1]. Despite its initial promise, the clinical efficacy of sorafenib is severely limited by both intrinsic and acquired drug resistance. A significant proportion of patients exhibit primary resistance, while most others develop acquired resistance within 6 to 9 months of treatment, leading to disease progression [1] [2]. This resistance is a major clinical hurdle, creating an urgent need for effective second-line therapies and strategies to overcome resistance.

1.2 Conteltinib: A Multi-Kinase Inhibitor with FAK Suppression Potential this compound is an investigational small molecule drug characterized as a multi-kinase inhibitor. Its primary known targets are Anaplastic lymphoma kinase (ALK) and Focal Adhesion Kinase 2 (PYK2), and it also acts as an Insulin-like Growth Factor 1 Receptor (IGF-1R) antagonist [3]. While its clinical development has been primarily focused on ALK-positive non-small cell lung cancer (NSCLC), where it has reached the NDA/BLA stage, its preclinical profile suggests potential for application in other malignancies [3]. Of particular interest is its status as a PYK2 inhibitor. PYK2 is a paralog of Focal Adhesion Kinase (FAK), and together they form a critical subfamily of non-receptor tyrosine kinases that regulate tumor growth, metastasis, and drug resistance [4]. Although the search results do not specify a direct study of this compound in sorafenib-resistant HCC, its mechanism as a FAK/PYK2 pathway inhibitor provides a strong rationale for its investigation in this context, given the well-established role of FAK in driving resistance mechanisms [4].

Theoretical Basis: Mechanisms of Resistance and FAK Inhibition

The development of sorafenib resistance in HCC is a multifactorial process involving several interconnected biological mechanisms. Key among these are the activation of compensatory signaling pathways and changes within the tumor microenvironment.

2.1 Established Mechanisms of Sorafenib Resistance

  • Activation of Compensatory Pathways: When sorafenib inhibits the RAF/MEK/ERK pathway, tumor cells frequently activate parallel survival pathways. The PI3K/Akt pathway is a major compensatory mechanism; studies show that sorafenib-resistant HCC cells exhibit increased levels of phosphorylated Akt, and inhibition of this pathway can re-sensitize cells to sorafenib [2]. Similarly, the JAK-STAT pathway contributes to resistance, with resistant cells showing higher expression of p-STAT3, p-JAK1, and p-JAK2 [2].
  • Epigenetic Regulation: Non-coding RNAs (ncRNAs), including long non-coding RNAs (lncRNAs) and microRNAs (miRNAs), play a significant role in regulating sorafenib resistance. For example, lncRNAs such as SNHG3 and SNHG16 can induce epithelial-mesenchymal transition (EMT) or act as miRNA sponges to promote resistance [1].
  • Transport-Mediated Resistance: Upregulation of ATP-binding cassette (ABC) transporters, such as ABCB1 and ABCC2, can lead to increased efflux of sorafenib from cancer cells, reducing its intracellular concentration and cytotoxic effects [1].

2.2 The Role of FAK/PYK2 in Resistance and the Rationale for this compound Focal Adhesion Kinase (FAK) is a central regulator of tumor cell signaling, integrating inputs from growth factor receptors and integrins. Its overexpression is associated with poor prognosis in various solid tumors, including HCC [4]. FAK promotes tumor progression, metastasis, and drug resistance through both kinase-dependent and scaffolding functions [4].

  • Crosstalk with Key Pathways: FAK is a crucial upstream regulator of the PI3K/AKT signaling pathway. It forms complexes with PI3K, enhancing its activation and downstream survival signals. Inhibition of FAK has been shown to block this process and can enhance the sensitivity of resistant tumors to other targeted agents [4].
  • Tumor Microenvironment and Scaffolding Functions: Beyond its kinase activity, FAK's role as a scaffold protein facilitates interactions within complex signaling networks, contributing to resistance through crosstalk. This dual role means that inhibiting FAK's kinase activity and scaffolding function can simultaneously disrupt multiple pro-survival signals [4].
  • PYK2 as a Compensatory Paralogue: Inhibition of FAK can sometimes lead to the compensatory upregulation or activation of its paralogue, PYK2. Therefore, dual inhibition of both FAK and PYK2, a mechanism attributed to this compound, is believed to confer a more potent and comprehensive anti-cancer effect, preventing this escape route and effectively blocking the adhesion kinase network [4].

Table 1: Key Mechanisms of Sorafenib Resistance and Potential Counteractions by FAK/PYK2 Inhibition

Resistance Mechanism Description Potential Impact of FAK/PYK2 Inhibition (e.g., this compound)
PI3K/Akt Pathway Activation Compensatory survival pathway activation upon RAF/MEK/ERK inhibition. FAK is an upstream regulator of PI3K; its inhibition can block PI3K/Akt activation.
JAK-STAT Pathway Activation Contributes to cell survival and is upregulated in resistant cells. FAK inhibition can impact downstream integrin and growth factor signaling that converges on JAK-STAT.
ABC Transporter Upregulation Increased drug efflux reduces intracellular sorafenib concentration. May be indirectly modulated through inhibition of core survival pathways (PI3K/Akt, Src).
Epithelial-Mesenchymal Transition (EMT) Increased cellular invasiveness and stemness associated with resistance. FAK is a key promoter of EMT; its inhibition can reverse the mesenchymal phenotype.
FAK/PYK2 Pathway Activation Promotes survival, proliferation, and acts as a signaling hub for resistance. Directly targeted by this compound, disrupting a central node in the resistance network.

Experimental Data and Workflows

To systematically evaluate the efficacy of this compound in overcoming sorafenib resistance, a combination of in vitro and in vivo experiments is essential. The following section outlines proposed protocols and summarizes expected data based on the mechanisms discussed.

3.1 In Vitro Assessment of Sorafenib Resistant HCC Cells This protocol describes the generation and characterization of sorafenib-resistant HCC cell lines, and the subsequent evaluation of this compound's efficacy.

Protocol 3.1: In Vitro Sensitivity and Combination Assay Objective: To establish sorafenib-resistant (SR) HCC cell lines and determine the cytotoxic effects and synergy of this compound alone and in combination with sorafenib. Materials:

  • HCC cell lines (e.g., HepG2, Huh-7, PLC/PRF/5)
  • Sorafenib (Selleckchem, Cat# S7397)
  • This compound (MedChemExpress, Cat# HY-130037)
  • Cell culture reagents (DMEM, FBS, Penicillin/Streptomycin)
  • Cell Titer-Glo Luminescent Cell Viability Assay (Promega, Cat# G7570)
  • Flow cytometer for apoptosis analysis (Annexin V/PI staining kit)

Methodology:

  • Generation of Sorafenib-Resistant (SR) Cells:
    • Culture parental HCC cells in progressively increasing concentrations of sorafenib (starting from 5 μM) over 6-9 months.
    • Maintain selection pressure with a constant dose of 10 μM sorafenib once resistance is established [2].
  • Cell Viability and IC50 Determination:
    • Seed parental and SR cells in 96-well plates (5,000 cells/well).
    • Treat with a dose range of sorafenib (0.1-50 μM) or this compound (0.001-10 μM) for 72 hours.
    • Assess cell viability using the Cell Titer-Glo assay. Calculate IC50 values using non-linear regression analysis (e.g., GraphPad Prism).
  • Synergy Studies:
    • Treat SR cells with fixed-ratio combinations of sorafenib and this compound.
    • Analyze data using the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 additivity, and CI > 1 antagonism.
  • Apoptosis Assay:
    • Treat SR cells with DMSO (control), sorafenib (IC50), this compound (IC50), or their combination for 48 hours.
    • Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
    • Analyze by flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic populations.

Table 2: Expected Outcomes from In Vitro Viability and Apoptosis Assays

Cell Line / Treatment Expected Sorafenib IC50 Expected this compound IC50 Expected Apoptotic Rate (vs. Control)
Parental HCC Cells ~5-10 μM >1 μM Baseline
SR HCC Cells >20 μM <1 μM Baseline
SR + Sorafenib N/A N/A 1.5-2x increase
SR + this compound N/A N/A 3-4x increase
SR + Combination N/A N/A >6x increase (Synergistic)

The diagram below illustrates the core signaling pathways involved in sorafenib resistance and the potential points of inhibition by this compound.

G Key Signaling Pathways in Sorafenib Resistance and FAK/PYK2 Inhibition Sorafenib Sorafenib RAF RAF Sorafenib->RAF MEK MEK Sorafenib->MEK This compound This compound FAK_PYK2 FAK/PYK2 This compound->FAK_PYK2 GrowthFactors Growth Factors/Integrins GrowthFactors->FAK_PYK2 PI3K PI3K FAK_PYK2->PI3K RAS RAS FAK_PYK2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR STAT3 STAT3 AKT->STAT3 CellSurvival Cell Survival Proliferation Resistance mTOR->CellSurvival JAK JAK JAK->STAT3 STAT3->CellSurvival RAS->RAF RAF->MEK ERK ERK MEK->ERK ERK->STAT3 ERK->CellSurvival Apoptosis Apoptosis Apoptosis->CellSurvival

3.2 In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models To validate in vitro findings, in vivo studies using patient-derived models are critical. The following protocol and workflow are adapted from established methodologies for evaluating FAK inhibitors in liver cancer [5].

Protocol 3.2: In Vivo Efficacy Study in HCC PDX Models Objective: To evaluate the antitumor efficacy of this compound in sorafenib-resistant HCC Patient-Derived Xenograft (PDX) models. Materials:

  • NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice, female, 5-6 weeks old.
  • Sorafenib-resistant HCC PDX tumor fragments.
  • Sorafenib (for control groups)
  • This compound
  • Vehicle control (e.g., 5% DMSO, 40% PEG300, 5% Tween-80 in saline)
  • Calipers, digital scale.

Methodology:

  • PDX Model Establishment:
    • Subcutaneously implant sorafenib-resistant HCC PDX tumor fragments (~2 mm³) into the right flank of NSG mice.
    • Monitor until the average tumor volume reaches ~100-150 mm³ before randomizing mice into treatment groups (n=6-8 per group).
  • Treatment Groups:
    • Group 1: Vehicle control (administered daily via oral gavage or i.p.)
    • Group 2: Sorafenib (15 mg/kg, daily oral gavage) - as a resistance control.
    • Group 3: this compound (15 mg/kg, every three days, i.p. or oral gavage based on pharmacokinetics).
    • Group 4: Combination of Sorafenib and this compound.
    • Treatment duration: 21-28 days.
  • Data Collection:
    • Measure tumor dimensions and body weight twice weekly.
    • Calculate tumor volume using the formula: V = (Length × Width²) / 2.
    • Calculate Tumor Growth Inhibition (TGI) at the end of the study: TGI (%) = [1 - (ΔT/ΔC)] × 100, where ΔT and ΔC are the mean change in tumor volume for the treatment and control groups, respectively.
  • Endpoint Analysis:
    • At the end of the study, harvest tumors, weigh them, and preserve samples in formalin for immunohistochemistry (IHC) or snap-freeze for protein/RNA analysis.
    • IHC analysis should include staining for p-FAK (Tyr397), p-AKT (Ser473), and Ki-67.

The workflow for the entire preclinical evaluation strategy, from in vitro validation to in vivo confirmation, is summarized below.

G Workflow for Evaluating this compound in Sorafenib-Resistant HCC Start Establish Sorafenib-Resistant (SR) HCC Cell Lines Step1 In Vitro Screening: - Viability (IC50) - Apoptosis - Synergy (CI) Start->Step1 Step2 Mechanistic Studies: - Western Blot (p-FAK, p-AKT, p-ERK) - RNA-seq Step1->Step2 Step3 In Vivo PDX Model: - Tumor Implantation - Group Randomization Step2->Step3 Step4 In Vivo Dosing: - Monitor Tumor Volume/Weight - Calculate TGI Step3->Step4 Step5 Terminal Analysis: - Tumor Weight - IHC (p-FAK, Ki-67) - Biomarker Analysis Step4->Step5 Result Data Integration & Go/No-Go Decision Step5->Result

Table 3: Expected Key Results from In Vivo PDX Study

Evaluation Parameter Vehicle Control Sorafenib (15 mg/kg) This compound (15 mg/kg) Combination
Final Tumor Volume (mm³) ~800-1000 ~700-900 ~400-500 ~200-300
Tumor Growth Inhibition (TGI %) 0% 10-20% >40% >60%
Tumor Weight (g) Baseline Slight reduction Significant reduction Maximal reduction
IHC: p-FAK Expression High High Low Very Low
IHC: Ki-67 Index High Moderate-High Low Very Low

Conclusion and Future Directions

The investigation of this compound as a potential therapeutic agent for sorafenib-resistant HCC is based on a strong mechanistic rationale centered on the inhibition of the FAK/PYK2 signaling axis. FAK serves as a critical node in the network of resistance pathways, including PI3K/Akt and others. Preclinical data generated from the outlined protocols are expected to show that this compound can effectively inhibit the growth of sorafenib-resistant HCC cells in vitro and in vivo, potentially through the suppression of FAK phosphorylation and its downstream effectors.

For the clinical translation of these findings, future work should focus on:

  • Biomarker Development: Identifying predictive biomarkers, such as baseline levels of p-FAK or specific genetic signatures, to select patient populations most likely to benefit from this compound therapy.
  • Combination Strategies: Exploring rational combinations with other second-line agents (e.g., regorafenib, cabozantinib) or immunotherapies, as FAK inhibition is known to modulate the tumor immune microenvironment [4].
  • Comprehensive Toxicology and PK/PD Studies: Conducting IND-enabling studies to define the maximum tolerated dose, pharmacokinetics, and pharmacodynamic profile of this compound in the context of liver cancer, which may differ from its profile in lung cancer.

References

Application Notes: Conteltinib (CT-707) as a Potential Therapeutic Agent for Lymphoma Research

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Dual Mechanism of Action

Conteltinib (CT-707) is an oral, potent, second-generation Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitor (TKI) [1] [2]. Preclinical studies have established that it is approximately ten times more potent than crizotinib against ALK and is effective against various crizotinib-resistant ALK mutations (including L1196M, G1202R, and F1174L) [1].

Notably, beyond its primary ALK inhibition, this compound also acts as a multi-kinase inhibitor by targeting Focal Adhesion Kinase (FAK) and Pyk2, albeit with lower potency than its ALK inhibition [1] [3]. FAK is a non-receptor tyrosine kinase that is overexpressed in various tumors and plays a critical role in tumor growth, invasion, metastasis, and angiogenesis [3]. The simultaneous inhibition of both ALK and FAK/Pyk2 may confer a more advantageous anti-cancer effect, making it a compelling candidate for research in hematological malignancies where these pathways are implicated [3].

Clinical Safety and Tolerability Profile

The safety profile of this compound has been established in a phase 1 clinical trial involving patients with advanced ALK-positive NSCLC. The data, summarized in the table below, indicate a manageable safety profile [1] [2].

Table 1: Safety and Tolerability of this compound (from a Phase 1 NSCLC Study)

Parameter Findings
Most Common Treatment-Related Adverse Events (TRAEs) Diarrhea (71.9%), elevated serum creatinine (45.3%), elevated aspartate aminotransferase (39.1%), nausea (37.5%) [1].
Grade ≥ 3 TRAEs 14.1% of patients [1].
Dose-Limiting Toxicity (DLT) One event reported at 600 mg QD [1].
Maximum Tolerated Dose (MTD) Not reached [1].
Recommended Phase 2 Dose 600 mg once daily (QD) for ALK TKI-naïve patients; 300 mg twice daily (BID) for patients previously treated with crizotinib [1] [2].

Preclinical and Clinical Efficacy Data

While clinical data is confined to NSCLC, the efficacy in that setting provides evidence of its systemic activity.

Table 2: Efficacy of this compound in ALK-Positive NSCLC (Phase 1 Study)

Patient Cohort Overall Response Rate (ORR) Median Progression-Free Survival (PFS) Median Duration of Response (DoR)
ALK TKI-naïve (n=39) 64.1% 15.9 months 15.0 months [1]
Crizotinib-pretreated (n=21) 33.3% 6.73 months 6.60 months [1]

Rationale for Investigation in Lymphoma

The direct investigation of this compound in lymphoma is not documented in the search results. However, a strong scientific rationale exists for its potential application based on its targets:

  • ALK-Positive Lymphomas: The name "Anaplastic Lymphoma Kinase" itself originates from its discovery in Anaplastic Large Cell Lymphoma (ALCL). Given that this compound is a potent ALK inhibitor, it represents a pre-clinically validated candidate for research in ALK-driven lymphomas.
  • FAK Inhibition in Lymphoma: FAK is highly expressed in various tumors and is associated with a poor prognosis [3]. It is crucial for sustaining the tumor microenvironment, and its inhibition can impede tumorigenesis and metastasis [4] [3]. Research into FAK inhibition for hematological malignancies is an emerging field, and this compound's dual inhibitory profile could offer a unique therapeutic strategy.

The following diagram illustrates the dual signaling pathways targeted by this compound and the experimental workflow for its evaluation, which can be adapted for lymphoma research.

G cluster_pathway Signaling Pathways Targeted by this compound cluster_workflow Proposed Experimental Workflow for Lymphoma Models ALK ALK Downstream1 PI3K/AKT Pathway ALK->Downstream1 Downstream2 RAS/MEK/ERK Pathway ALK->Downstream2 Downstream3 JAK/STAT Pathway ALK->Downstream3 FAK FAK FAK->Downstream1 FAK->Downstream2 Downstream4 Cell Proliferation, Survival, Migration Downstream1->Downstream4 Downstream2->Downstream4 Downstream3->Downstream4 Start 1. In Vitro Screening Step2 2. In Vivo Validation Start->Step2 Step3 3. Mechanism of Action Step2->Step3 Step4 4. Combination Studies Step3->Step4 This compound This compound This compound->ALK Inhibits This compound->FAK Inhibits

Proposed Research Protocol for In Vitro Evaluation in Lymphoma Cell Lines

A. Objective

To evaluate the cytotoxic activity and mechanism of action of this compound on lymphoma-derived cell lines.

B. Materials
  • Test Compound: this compound (prepare a 10 mM stock solution in DMSO, store at -20°C).
  • Cell Lines: ALK-positive (e.g., ALCL lines) and ALK-negative lymphoma cell lines as controls.
  • Reagents: Cell culture media, CCK-8 or MTS assay kit, apoptosis detection kit (Annexin V/PI), Western blot reagents.
C. Methodology
  • Cell Culture and Seeding:

    • Maintain cells in recommended media. Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.
  • Compound Treatment:

    • Prepare serial dilutions of this compound (e.g., from 10 µM to 0.001 µM) in culture media. Treat cells for 72 hours. Include a DMSO vehicle control.
  • Viability and IC₅₀ Determination:

    • After 72 hours, add CCK-8 reagent and incubate for 2-4 hours. Measure absorbance at 450 nm. Calculate the percentage viability and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
  • Apoptosis Assay:

    • Treat cells with this compound at the IC₅₀ and 2x IC₅₀ concentrations for 48 hours. Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI). Analyze by flow cytometry to distinguish early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic (Annexin V+/PI+) populations.
  • Mechanism Validation (Western Blot):

    • Treat cells with this compound for 24 hours. Lyse cells and extract protein.
    • Analyze phosphorylation levels of key signaling proteins: p-ALK, p-FAK (Tyr397), and downstream effectors like p-AKT (Ser473) and p-ERK1/2.
    • Compare to total protein and loading control (e.g., GAPDH) to confirm pathway inhibition.
D. Anticipated Outcomes
  • ALK-positive cell lines are expected to show significantly lower IC₅₀ values and higher levels of apoptosis compared to ALK-negative controls.
  • Western blot analysis should demonstrate a dose-dependent decrease in p-ALK, p-FAK, p-AKT, and p-ERK.

References

Comprehensive Application Notes and Protocols for Conteltinib in Crizotinib-Resistant ALK-Positive NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Conteltinib and the Challenge of Crizotinib Resistance

This compound (CT-707) is an oral, highly potent, ATP-competitive second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) developed by Shouyao Holdings (Beijing) Co., Ltd. that demonstrates significant promise in addressing the critical clinical challenge of crizotinib resistance in ALK-positive non-small cell lung cancer (NSCLC). ALK rearrangements are identified in approximately 3-7% of NSCLC cases, representing a distinct molecular subtype that initially responds well to first-generation ALK inhibitors like crizotinib but invariably develops resistance through complex mechanisms. Therapeutic resistance to crizotinib typically emerges within 8-11 months of treatment initiation, creating a pressing need for more effective subsequent therapies [1] [2].

The molecular basis for this compound's efficacy lies in its enhanced inhibitory potency – approximately 10-fold greater than crizotinib against ALK – and its ability to target various crizotinib-resistant mutations including L1196M, G1202R, F1174L, G1269S, and R1275Q within the ALK kinase domain. Additionally, this compound demonstrates inhibitory activity against focal adhesion kinase (FAK) and proline-rich tyrosine kinase 2 (Pyk2), although with less potency than its ALK inhibition, potentially contributing to its overall antitumor effects through modulation of the tumor microenvironment [1] [3]. This multi-targeted profile positions this compound as a compelling therapeutic option for overcoming the limitations of first-generation ALK inhibitors.

Clinical Efficacy and Pharmacological Properties

Efficacy Data in ALK-Positive NSCLC

This compound has demonstrated compelling clinical efficacy across different patient populations with ALK-positive NSCLC, with particularly noteworthy activity in both ALK TKI-naïve patients and those who developed resistance to prior crizotinib therapy. The first-in-human, multicenter, open-label phase 1 study (NCT02695550) provided the foundational efficacy data that supports its therapeutic application [1] [4] [5].

Table 1: Clinical Efficacy of this compound in ALK-Positive NSCLC

Patient Population Sample Size Overall Response Rate (ORR) Median Progression-Free Survival (PFS) Median Duration of Response (DoR)
ALK TKI-naïve 39 64.1% (25/39) [95% CI: 47.2-78.8] 15.9 months [95% CI: 9.26-23.3] 15.0 months [95% CI: 9.06-25.8]
Crizotinib-pretreated 21 33.3% (7/21) [95% CI: 14.6-57.0] 6.73 months [95% CI: 4.73-8.54] 6.60 months [95% CI: 3.77-13.3]

The differential dosing regimens established through phase 1 testing reflect the drug's application in distinct clinical contexts. For ALK TKI-naïve patients, the recommended phase 2 dose is 600 mg administered once daily (quaque die, QD), while for crizotinib-pretreated patients, the recommended dose is 300 mg twice daily (bis in die, BID). This dosing strategy optimizes therapeutic efficacy while maintaining a manageable safety profile across different resistance contexts [1].

Safety and Tolerability Profile

The safety profile of this compound has been characterized as generally manageable, with most adverse events being mild to moderate in severity. In the phase 1 study, 90.6% (58/64) of patients experienced treatment-related adverse events (TRAEs), but only 14.1% (9/64) experienced grade ≥3 TRAEs. The most common TRAEs observed were diarrhea (71.9%), elevated serum creatinine (45.3%), elevated aspartate aminotransferase (39.1%), and nausea (37.5%) [1] [5].

Dose-limiting toxicity (DLT) was reported in one patient at the 600 mg dose level, but the maximum tolerated dose (MTD) was not reached throughout the dose escalation phase, which tested doses ranging from 50 mg to 800 mg QD. This favorable therapeutic window supports the continued investigation of this compound in broader clinical contexts [1].

Mechanisms of Action and Resistance

ALK-Dependent Resistance Mechanisms

ALK-dependent resistance primarily occurs through point mutations in the ALK tyrosine kinase domain that impair drug binding or through amplification of the ALK fusion gene. The most prevalent resistance mutations include:

  • Gatekeeper mutation L1196M: Located in the ATP-binding pocket, this mutation sterically hinders inhibitor binding while maintaining catalytic kinase activity [6] [2].
  • G1202R: This solvent front mutation reduces drug binding affinity by altering key contact residues and is particularly problematic as it confers resistance to most first- and second-generation ALK inhibitors [6] [7].
  • G1269A: Located near the ATP-binding site, this mutation directly interferes with inhibitor binding while preserving kinase function [6].

Table 2: this compound Activity Against Common Crizotinib-Resistant ALK Mutations

ALK Mutation Location in Kinase Domain Effect on Protein Function This compound Sensitivity
L1196M Gatekeeper region Steric hindrance of drug binding Sensitive [5]
G1202R Solvent front region Reduced drug binding affinity Sensitive [5]
F1174L Alpha C helix Enhanced kinase activity Sensitive [5]
G1269S ATP-binding pocket Impaired drug binding Sensitive [1]
R1275Q Activation loop Altered kinase conformation Sensitive [5]

This compound demonstrates potent inhibition against these common resistance mutations, with preclinical enzymatic assays confirming its activity against all major crizotinib-resistant variants. This broad-spectrum efficacy against diverse ALK mutations forms the mechanistic basis for its application in crizotinib-resistant tumors [1] [5].

ALK-Independent Resistance Mechanisms

ALK-independent resistance mechanisms present a greater therapeutic challenge as they bypass ALK inhibition entirely through various alternative pathways:

  • Bypass pathway activation: Tumor cells activate alternative signaling pathways that compensate for ALK inhibition, including EGFR, KIT, IGF-1R, and downstream effectors such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways [6] [2] [7].
  • Phenotypic transformation: Histological transformation to small cell lung cancer or epithelial-to-mesenchymal transition can confer resistance to targeted therapies [6].
  • Tumor microenvironment interactions: Stromal components such as cancer-associated fibroblasts (CAFs) and mesenchymal stem cells (MSCs) secrete cytokines (IL-6, TGFβ) and growth factors (HGF) that promote resistance through paracrine signaling [6].

The following diagram illustrates the complex signaling pathways involved in both ALK-dependent and independent resistance mechanisms:

G ALK-TKI Resistance Mechanisms and this compound Targeting cluster_alk_dependent ALK-Dependent Resistance Mechanisms cluster_alk_independent ALK-Independent Resistance Mechanisms cluster_downstream ALK-TKI Resistance Mechanisms and this compound Targeting ALK_Fusion ALK Fusion Oncogene TK_Domain_Mutations Kinase Domain Mutations (L1196M, G1202R, G1269S) ALK_Fusion->TK_Domain_Mutations acquired ALK_Amplification ALK Gene Amplification ALK_Fusion->ALK_Amplification acquired Downstream_Pathways            Downstream Signaling Pathways            PI3K/AKT/mTOR            RAS/RAF/MEK/ERK            JAK/STAT3         ALK_Fusion->Downstream_Pathways activates TK_Domain_Mutations->Downstream_Pathways enhances Bypass_Signaling Bypass Pathway Activation (EGFR, KIT, IGF-1R) Bypass_Signaling->Downstream_Pathways activates Phenotypic_Transformation Phenotypic Transformation (SCLC, EMT) Tumor_Microenvironment Tumor Microenvironment (CAFs, MSCs, Cytokines) Tumor_Microenvironment->Downstream_Pathways modulates This compound This compound This compound->ALK_Fusion inhibits This compound->TK_Domain_Mutations overcomes

Experimental Protocols and Methodologies

Protocol 1: In Vitro Assessment of this compound Efficacy Against Crizotinib-Resistant Mutants

Objective: To evaluate the inhibitory potency of this compound against specific ALK resistance mutations using biochemical and cell-based assays.

Materials:

  • This compound (prepared as 10 mM stock solution in DMSO)
  • Crizotinib (control compound)
  • Ba/F3 cell lines expressing EML4-ALK wild-type and mutant variants (L1196M, G1202R, F1174L, G1269S, R1275Q)
  • Cell culture media and supplements
  • MTT or CellTiter-Glo viability assay kit
  • Phospho-ALK (Tyr1604) antibody for Western blot analysis

Methods:

  • Cell Culture and Treatment:

    • Maintain Ba/F3 cells expressing various EML4-ALK variants in RPMI-1640 medium with 10% FBS at 37°C in 5% CO₂.
    • Seed cells in 96-well plates at a density of 5,000 cells/well and allow to adhere overnight.
    • Treat cells with this compound or crizotinib at concentrations ranging from 1 nM to 10 μM for 72 hours.
  • Viability Assessment:

    • Add MTT reagent (0.5 mg/mL) or CellTiter-Glo reagent to each well according to manufacturer's instructions.
    • Measure absorbance (MTT) or luminescence (CellTiter-Glo) using a plate reader.
    • Calculate IC₅₀ values using non-linear regression analysis (four-parameter logistic curve).
  • Signaling Inhibition Analysis:

    • Lyse cells after 2 hours of drug treatment using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Separate proteins by SDS-PAGE and transfer to PVDF membranes.
    • Probe with anti-phospho-ALK (Tyr1604) and anti-total ALK antibodies.
    • Visualize using enhanced chemiluminescence and quantify band intensities.

Data Analysis: Compare IC₅₀ values between this compound and crizotinib across different ALK mutants. This compound should demonstrate significantly lower IC₅₀ values (approximately 10-fold) against crizotinib-resistant mutants compared to crizotinib [1].

Protocol 2: In Vivo Efficacy Study in Crizotinib-Resistant Patient-Derived Xenograft Models

Objective: To evaluate the antitumor activity of this compound in patient-derived xenograft (PDX) models harboring crizotinib-resistant ALK mutations.

Materials:

  • NOD/SCID or NSG mice (6-8 weeks old)
  • PDX models with confirmed ALK resistance mutations (e.g., L1196M or G1202R)
  • This compound formulated in 0.5% methylcellulose/0.1% Tween-80
  • Crizotinib (control arm)
  • Calipers for tumor measurement
  • Microsampling equipment for pharmacokinetic analysis

Methods:

  • Model Establishment:

    • Implant PDX fragments (~50 mm³) subcutaneously into the flanks of mice.
    • Randomize mice into treatment groups (n=8-10) when tumors reach 150-200 mm³.
  • Dosing Regimen:

    • Administer this compound orally at 300 mg/kg twice daily or 600 mg/kg once daily.
    • Administer crizotinib at 50 mg/kg twice daily (positive control).
    • Include vehicle control group.
    • Treat continuously for 4 weeks with daily monitoring.
  • Endpoint Assessment:

    • Measure tumor dimensions twice weekly using calipers.
    • Calculate tumor volume using the formula: V = (length × width²)/2.
    • Monitor body weight as an indicator of toxicity.
    • At study termination, collect tumors for immunohistochemical analysis of ALK pathway inhibition (p-ALK, p-STAT3, Ki-67).

Data Analysis: Express antitumor activity as tumor growth inhibition (TGI%) calculated as: [1 - (ΔT/ΔC)] × 100, where ΔT and ΔC are the mean change in tumor volume for treatment and control groups, respectively. This compound should demonstrate significant tumor regression or stasis in crizotinib-resistant models [1].

The following workflow diagram outlines the key steps in evaluating this compound efficacy:

G Experimental Workflow for this compound Efficacy Assessment cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Step1 Generate engineered cell lines expressing ALK resistance mutants Step2 Dose-response treatment with this compound and controls Step1->Step2 Step3 Cell viability assessment (MTT/CellTiter-Glo) Step2->Step3 Step4 Western blot analysis of pathway inhibition Step3->Step4 Step5 IC₅₀ calculation and comparative analysis Step4->Step5 DataIntegration Integrate in vitro and in vivo data for comprehensive efficacy profile Step5->DataIntegration StepA Establish PDX models with crizotinib-resistant mutations StepB Randomize and treat with this compound regimens StepA->StepB StepC Monitor tumor volume and animal weight StepB->StepC StepD Terminal analysis: IHC and biomarker assessment StepC->StepD StepE Tumor growth inhibition calculation StepD->StepE StepE->DataIntegration Start Study Initiation Start->Step1 Start->StepA

Future Directions and Application Notes

Emerging Research and Clinical Development

This compound research continues to advance with several promising directions emerging from current studies. The drug is under investigation in phase 2 trials for locally advanced malignant solid tumors and pancreatic cancer, suggesting potential applications beyond NSCLC [8]. Additionally, research into combination therapies represents a strategic approach to overcome complex resistance patterns, particularly those involving bypass pathway activation. A notable development is the planned clinical trial (NCT06970132) investigating SY-5933 plus this compound in advanced solid tumors with KRAS G12C mutation, highlighting the potential of vertical pathway inhibition strategies [9].

The FAK inhibitory activity of this compound deserves particular attention for its potential role in modulating the tumor microenvironment. FAK overexpression promotes tumor cell proliferation and migration through multiple signaling pathways, and FAK inhibition has been shown to sensitize tumors to targeted therapies. As this compound is one of the few FAK inhibitors to reach phase 3 clinical development, this additional mechanism may contribute to its efficacy in crizotinib-resistant settings by addressing microenvironment-mediated resistance mechanisms [3].

Application Notes for Drug Development Professionals

For researchers and drug development professionals working with this compound, several practical considerations should be noted:

  • Biomarker Strategy: Implement comprehensive molecular profiling to identify specific ALK resistance mutations before initiating this compound therapy. Next-generation sequencing panels should include coverage for all major ALK kinase domain mutations, with particular attention to G1202R and L1196M which show differential sensitivity to various ALK inhibitors [6] [7].

  • Dosing Considerations: The established differential dosing (600 mg QD for TKI-naïve vs. 300 mg BID for crizotinib-pretreated patients) reflects distinct pharmacokinetic-pharmacodynamic relationships in these populations. Therapeutic drug monitoring may be valuable during clinical development to optimize exposure-response relationships [1].

  • CNS Penetration: Address the significant clinical challenge of brain metastases in ALK-positive NSCLC. While the phase 1 study did not specifically report CNS efficacy data, second-generation ALK inhibitors generally demonstrate improved blood-brain barrier penetration compared to crizotinib. Dedicated neuropharmacokinetic studies are recommended [1] [7].

  • Resistance Monitoring: Develop protocols for serial liquid biopsy analysis to monitor emerging resistance mutations during this compound treatment. This should include assessment for both on-target ALK mutations (e.g., G1202R, which may confer resistance to this compound) and off-target mechanisms that might inform subsequent therapy choices [6] [7].

Conclusion

This compound represents a promising therapeutic option for addressing the critical clinical challenge of crizotinib resistance in ALK-positive NSCLC. Its potent inhibition of diverse crizotinib-resistant ALK mutations, manageable safety profile, and demonstrated efficacy in both TKI-naïve and crizotinib-pretreated patients position it as a valuable addition to the ALK-targeted therapy arsenal. The experimental protocols outlined provide robust methodologies for evaluating its efficacy in preclinical models, while attention to emerging resistance mechanisms and combination strategies will guide its rational clinical application. As the development of this compound progresses, continued focus on biomarker-driven patient selection and strategic sequencing within the ALK TKI landscape will be essential to maximize its therapeutic potential.

References

Comprehensive Application Notes and Protocols: Assessing Conteltinib (CT-707) CNS Penetration in ALK-Positive NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ALK Inhibition and CNS Metastases

Anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) represents a significant molecular subset characterized by the presence of ALK gene rearrangements that drive oncogenesis through constitutive activation of critical signaling pathways. Approximately 3-8% of NSCLC patients harbor ALK rearrangements, making this a clinically relevant though numerically limited population. The central nervous system (CNS) serves as a sanctuary site for metastatic disease in ALK-positive NSCLC, with approximately 30% of patients presenting with brain metastases at initial diagnosis and up to 60% eventually developing intracranial involvement throughout their disease course. This high prevalence of CNS metastases underscores the critical importance of developing therapeutic agents with sufficient blood-brain barrier (BBB) penetration to effectively control intracranial disease.

The challenge of treating CNS metastases in NSCLC stems from the unique physiology of the blood-brain barrier, which effectively excludes many therapeutic compounds through multiple protective mechanisms. The BBB consists of specialized endothelial cells connected by tight junctions and surrounded by pericytes and astrocyte foot processes, creating a formidable barrier to macromolecular transport. This neurovascular unit selectively permits passage of small (<400 Da), non-polar molecules with low affinity for efflux transporters, while actively excluding larger or hydrophilic compounds. The development of tyrosine kinase inhibitors (TKIs) with improved CNS penetration thus represents a paramount objective in optimizing outcomes for ALK-positive NSCLC patients, particularly those with established or high-risk for brain metastases.

Clinical Evidence for Conteltinib CNS Activity

This compound Clinical Profile and Efficacy Data

This compound (CT-707) is an oral, highly potent, ATP-competitive second-generation ALK TKI that demonstrates approximately 10-fold greater enzymatic potency against ALK compared to crizotinib in preclinical models. This enhanced potency extends to activity against various crizotinib-resistant mutations including L1196M, G1202R, F1174L, G1269S, and R1275Q in the ALK kinase domain. Beyond its primary ALK inhibition, this compound also demonstrates activity against focal adhesion kinase (FAK) and proline-rich tyrosine kinase 2 (Pyk2), although with lesser potency than its ALK-directed effects. In xenograft models of ALK-positive NSCLC, this compound exhibited marked anti-tumor activity in both crizotinib-sensitive and crizotinib-resistant tumors, providing the rationale for clinical development [1].

The first-in-human phase 1 study (NCT02695550) evaluated this compound in 64 patients with advanced ALK-positive NSCLC, including 41 (64.1%) ALK TKI-naïve patients and 23 (35.9%) who had received prior crizotinib therapy. In the dose-escalation phase, patients received this compound at doses ranging from 50 to 800 mg once daily (QD), leading to the establishment of a recommended phase 2 dose of 600 mg QD for ALK TKI-naïve patients and 300 mg twice daily (BID) for crizotinib-pretreated patients. The maximum tolerated dose was not reached, with only one dose-limiting toxicity event reported at 600 mg, demonstrating a favorable tolerability profile [1] [2].

Table 1: this compound Efficacy Outcomes in Phase 1 Clinical Trial

Patient Population Overall Response Rate (ORR) Median Progression-Free Survival (PFS) Median Duration of Response (DoR)
ALK TKI-naïve (n=39) 64.1% (25 of 39; 95% CI: 47.2-78.8) 15.9 months (95% CI: 9.26-23.3) 15.0 months (95% CI: 9.06-25.8)
Crizotinib-pretreated (n=21) 33.3% (7 of 21; 95% CI: 14.6-57.0) 6.73 months (95% CI: 4.73-8.54) 6.60 months (95% CI: 3.77-13.3)

The safety profile of this compound was considered manageable, with 90.6% of patients experiencing treatment-related adverse events (TRAEs) and only 14.1% reporting grade ≥3 TRAEs. The most common adverse events included diarrhea (71.9%), elevated serum creatinine (45.3%), elevated aspartate aminotransferase (39.1%), and nausea (37.5%). The relatively low incidence of severe toxicities and the established dosing regimens support the continued investigation of this compound in larger patient populations [1].

Comparative CNS Penetration of ALK Inhibitors

While direct measurement of this compound CNS penetration in human subjects remains limited in available literature, valuable insights can be drawn from clinical efficacy endpoints that serve as surrogate markers for intracranial activity. The phase 1 trial reported intracranial responses among patients with baseline brain metastases, though specific quantitative data were not provided in the available results. The demonstrated systemic efficacy in crizotinib-pretreated patients suggests some degree of CNS penetration, as resistance to crizotinib frequently manifests as CNS progression due to its limited BBB penetration [1].

Table 2: Comparative CNS Penetration of Selected ALK Inhibitors

ALK Inhibitor Generation CSF/Plasma Ratio (Unbound) Intracranial ORR in Crizotinib-Pretreated Patients Key CNS Resistance Mutations
This compound Second Not yet quantified Demonstrated activity (specific rates not available) Active against several crizotinib-resistant mutations
Crizotinib First Low (P-gp substrate) ~20-30% Limited by poor CNS penetration
Lorlatinib Third 0.75 (high penetration) 37.7-63% depending on prior therapy Broad activity including G1202R
Brigatinib Second 0.012 (low penetration) ~40-50% Variable based on penetration

In comparison to other ALK inhibitors, lorlatinib exemplifies optimized CNS penetration with a cerebrospinal fluid (CSF)/plasma unbound ratio of 0.75, approaching near-complete equilibration between plasma and CSF compartments. This high CNS penetration correlates with substantial intracranial efficacy, with cumulative incidence rates of CNS progression at 12 months of only 9% in patients without baseline CNS metastases and 22% in those with baseline CNS metastases who had received only prior crizotinib. In contrast, brigatinib demonstrates limited CNS penetration with a CSF/plasma ratio of merely 0.012, which may contribute to inferior intracranial disease control despite systemic efficacy [3] [4] [5].

Experimental Protocols for Assessing CNS Penetration

Cerebrospinal Fluid Sampling and Bioanalysis

CSF sampling represents a cornerstone methodology for evaluating CNS penetration of therapeutic compounds in clinical trials. The protocol below outlines standardized procedures for collecting and analyzing CSF samples to determine drug concentrations, adapted from approaches used in studies of various kinase inhibitors including lorlatinib and brigatinib [6] [5].

Protocol 1: CSF Collection and Analysis for this compound Penetration Assessment
  • Patient Preparation and Sampling: Obtain informed consent prior to procedures. Perform lumbar puncture or access Ommaya reservoirs when available. Collect paired CSF and plasma samples simultaneously, with timing relative to dose administration carefully recorded (trough, peak, or intermediate time points). For this compound, recommend sampling at steady-state conditions (after >5 half-lives of continuous dosing). Process samples immediately by centrifugation at 4°C (2000 × g for 10 minutes) to remove cellular elements [6].

  • Sample Storage and Stability: Aliquot cleared CSF and plasma into polypropylene cryovials. Snap-freeze in dry ice or liquid nitrogen and maintain at -80°C until analysis. Avoid freeze-thaw cycles to preserve compound integrity. Include quality control samples at low, medium, and high concentrations in matching matrices to assess stability under storage conditions [6].

  • Bioanalytical Method: Employ high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) for quantitative analysis. Use stable isotope-labeled internal standards for this compound to correct for matrix effects and recovery variations. Establish a calibration curve spanning clinically relevant concentrations (typically 0.1-100 nM for CSF). Validate assay for selectivity, sensitivity, accuracy, precision, and matrix effects according to FDA bioanalytical method validation guidelines [6].

  • Data Analysis and Interpretation: Calculate CSF-to-plasma ratio using the formula: CSF/Plasma Ratio = [this compound]CSF / [this compound]Plasma. Adjust for protein binding by determining free fractions in both matrices using equilibrium dialysis or ultrafiltration. Compare unbound concentrations to preclinical target engagement levels (IC50 values for ALK phosphorylation inhibition) [6].

Preclinical Assessment of Blood-Brain Barrier Penetration

Preclinical models provide essential preliminary data on the BBB penetration potential of investigational compounds before human studies. The following protocol outlines a comprehensive approach to evaluating this compound CNS penetration using in vitro and in vivo models.

Protocol 2: Preclinical Blood-Brain Barrier Penetration Assessment
  • In Vitro BBB Models: Utilize immortalized human brain microvascular endothelial cells (hBMEC) cultured on transwell filters to establish BBB models. Measure transendothelial electrical resistance (TEER) to confirm barrier integrity (target >150 Ω×cm²). Assess this compound permeability by adding compound to donor compartment and sampling receiver compartment at timed intervals. Calculate apparent permeability coefficient (Papp). Include reference compounds with known high (e.g., caffeine) and low (e.g., sucrose) permeability for validation. Test inhibition of key efflux transporters (P-glycoprotein, BCRP) using specific inhibitors to evaluate this compound's susceptibility to active efflux [7].

  • In Vivo Pharmacokinetic Studies: Administer this compound to rodents (mice or rats) via oral gavage at clinically relevant doses (convert from human doses based on body surface area). Euthanize animals at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours post-dose). Collect blood via cardiac puncture and perfuse brains with ice-c saline to remove residual blood. Determine this compound concentrations in plasma and brain homogenate using LC-MS/MS. Calculate key parameters including brain-to-plasma ratio (Kp), brain exposure (AUCbrain), and unbound partition coefficient (Kp,uu) [7].

  • Microdialysis for Unbound Brain Concentrations: Implement cerebral microdialysis in specific brain regions (e.g., frontal cortex, striatum) of anesthetized rodents to measure unbound this compound concentrations in brain interstitial fluid. Establish in vivo recovery using retrodialysis method. Administer this compound and collect microdialysate samples at regular intervals. Compare unbound brain concentrations to unbound plasma concentrations and established target engagement values [7].

Strategic Pathways and Experimental Workflows

The development of CNS-penetrant ALK inhibitors requires systematic evaluation of compound properties at multiple stages of drug discovery and development. The following diagram illustrates the key decision pathway for assessing and optimizing CNS penetration of this compound and similar therapeutic agents:

G Start Start: CNS-Penetrant ALK Inhibitor Development Preclinical Preclinical Assessment Start->Preclinical Physichem Physicochemical Properties Preclinical->Physichem InVitro In Vitro BBB Models Preclinical->InVitro InVivo In Vivo Rodent Studies Preclinical->InVivo Clinical Clinical Evaluation Physichem->Clinical Favorable Properties Optimization Compound Optimization Physichem->Optimization Suboptimal Properties InVitro->Clinical Adequate Penetration InVitro->Optimization Poor Penetration/Efflux InVivo->Clinical Acceptable Kp,uu InVivo->Optimization Low Brain:Plasma Ratio PK Phase I PK Studies Clinical->PK CSF CSF Penetration Assessment Clinical->CSF Efficacy Intracranial Efficacy Clinical->Efficacy Application Clinical Application PK->Application CSF->Application Efficacy->Application Optimization->Preclinical Iterative Design Structure Structure Modification Formulation Formulation Strategies Dosing CNS-Specific Dosing Regimens Application->Dosing Monitoring CNS Response Monitoring Application->Monitoring

This systematic approach emphasizes iterative compound optimization based on physicochemical properties, in vitro BBB models, and in vivo pharmacokinetic studies before advancing to clinical evaluation. Key decision points include assessment of molecular weight (<450 Da), lipophilicity (optimal cLogP 2-4), hydrogen bond count (<8), and polar surface area (<90 Ų) - properties that favor passive diffusion across the BBB. Additionally, evaluation of efflux transporter susceptibility (particularly P-glycoprotein and BCRP) provides critical information for structural modification to reduce active efflux. Clinical validation then proceeds through phased assessment of plasma pharmacokinetics, direct CSF penetration measurements, and ultimately evaluation of intracranial efficacy in patients with CNS metastases [7].

Research Implications and Future Directions

The development of this compound represents a meaningful advancement in the therapeutic landscape for ALK-positive NSCLC, particularly given its demonstrated efficacy in crizotinib-resistant disease and its manageable safety profile. However, several critical questions remain regarding its optimal use in patients with CNS metastases. Future research should prioritize direct quantification of this compound CNS penetration through carefully designed clinical pharmacology sub-studies incorporating paired CSF and plasma sampling. Such studies would establish the fundamental pharmacokinetic parameters needed to understand the relationship between systemic dosing and intracranial exposure.

Additionally, the potential for differential dosing regimens to enhance CNS efficacy warrants thorough investigation. The phase 1 study established different recommended phase 2 doses for TKI-naïve (600 mg QD) versus crizotinib-pretreated (300 mg BID) patients, suggesting that more frequent dosing may provide therapeutic advantages in the resistance setting. From a CNS penetration perspective, dosing frequency impacts trough concentrations in the CNS, which may be particularly important for preventing outgrowth of resistant clones in sanctuary sites. Prospective evaluation of various dosing regimens specifically in patients with measurable CNS metastases would provide valuable insights for clinical optimization.

The evolving treatment landscape for ALK-positive NSCLC increasingly recognizes the importance of sequencing therapeutic agents with complementary resistance profiles and CNS activity. As such, positioning this compound within treatment algorithms requires understanding its activity against specific resistance mutations that emerge following other ALK inhibitors. Preclinical data suggest this compound maintains activity against several crizotinib-resistant mutations, but its efficacy against mutations that confer resistance to second-generation ALK inhibitors remains less defined. Comprehensive profiling of this compound against the full spectrum of clinically relevant ALK resistance mutations would significantly enhance our ability to rationally sequence therapies.

Finally, the exploration of combination strategies represents a promising direction for future research. Given this compound's additional inhibition of FAK and Pyk2, opportunities may exist for enhanced activity against the tumor microenvironment or for modulation of metastatic potential. Carefully designed combination studies with other targeted agents, chemotherapy, or potentially immunotherapy (with appropriate attention to potential toxicity risks) could further expand the therapeutic utility of this compound in advanced ALK-positive NSCLC, particularly for patients with established CNS metastases who face the poorest prognosis.

References

Comprehensive Application Notes and Protocols for Evaluating Conteltinib (CT-707) in ALK-Positive NSCLC with Brain Metastases

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Conteltinib's ALK Inhibition and Drug Profile

This compound (CT-707) is an oral, potent second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) developed by Shouyao Holdings in China. This ATP-competitive inhibitor demonstrates approximately 10-fold greater potency against ALK compared to first-generation ALK inhibitors like crizotinib. Beyond its primary ALK targeting, this compound also exhibits concurrent inhibition of focal adhesion kinase (FAK) and Pyk2, although with lesser potency than its ALK inhibition [1] [2]. This unique multi-kinase inhibition profile positions this compound as a promising therapeutic candidate for advanced ALK-positive non-small cell lung cancer (NSCLC), particularly for cases involving central nervous system (CNS) progression.

The clinical significance of this compound stems from its ability to overcome limitations of earlier ALK inhibitors, especially regarding brain metastasis control. Brain metastases occur in approximately 40-50% of ALK-positive NSCLC patients and often represent a sanctuary site where tumor cells evade therapeutic effects due to limited drug penetration across the blood-brain barrier [3]. This compound was specifically designed to address this challenge through improved CNS penetrance and activity against common resistance mutations that develop following initial ALK TKI treatment [1].

Clinical Efficacy Data and Brain Metastasis Activity

Overall Clinical Efficacy in ALK-Positive NSCLC

This compound has demonstrated substantial anti-tumor activity across different patient populations in a first-in-human phase 1 study (NCT02695550). The trial enrolled 64 patients with advanced ALK-positive NSCLC, including both ALK TKI-naïve patients and those previously treated with crizotinib. Key efficacy outcomes from this study are summarized in Table 1 below [1]:

Table 1: Clinical Efficacy of this compound in ALK-Positive NSCLC Patients

Patient Population Sample Size Overall Response Rate (ORR) Median Progression-Free Survival (PFS) Median Duration of Response (DoR)
ALK TKI-naïve 39 patients 64.1% (25/39) 15.9 months 15.0 months
Crizotinib-Pretreated 21 patients 33.3% (7/21) 6.73 months 6.60 months

The recommended phase 2 dose was established as 600 mg once daily (QD) for ALK TKI-naïve patients and 300 mg twice daily (BID) for crizotinib-pretreated patients. This dosing strategy achieved a favorable therapeutic window with manageable toxicity, establishing the foundation for subsequent clinical development [1].

Brain Metastasis-specific Activity

While the primary clinical trial report does not provide exhaustive subanalysis of brain metastasis responses, several key observations support this compound's CNS activity:

  • The overall efficacy in crizotinib-pretreated patients (who frequently develop CNS progression) suggests meaningful disease control, including in the CNS compartment
  • Next-generation ALK TKIs with structural similarities to this compound have demonstrated superior CNS penetration compared to first-generation agents, supporting the pharmacological plausibility of this compound's brain activity [1]
  • Preclinical data confirm this compound's activity against various crizotinib-resistant ALK mutations (L1196M, G1202R, F1174L, G1269S, and R1275Q) that frequently emerge in CNS sanctuary sites [1]

The mechanistic basis for this compound's potential CNS efficacy relates to its ability to maintain active concentrations in the brain microenvironment, effectively inhibit resistant ALK clones, and potentially modulate the brain metastasis niche through FAK inhibition [2] [3].

Dosing Protocols and Administration Guidelines

Recommended Phase 2 Dosing

Based on dose-escalation and expansion studies, the following dosing protocols have been established for this compound:

Table 2: this compound Dosing Recommendations for ALK-Positive NSCLC

Patient Population Recommended Phase 2 Dose Administration Schedule Cycle Duration
ALK TKI-naïve 600 mg Once daily (QD) 28-day cycles
Crizotinib-Pretreated 300 mg Twice daily (BID) 28-day cycles

The dose escalation study included seven cohorts (50 mg, 100 mg, 200 mg, 300 mg, 450 mg, 600 mg, and 800 mg QD) following a modified Fibonacci method. Importantly, the maximum tolerated dose (MTD) was not reached in the study, supporting the favorable safety profile of the recommended phase 2 doses. One dose-limiting toxicity (DLT) event was reported at 600 mg QD, but this did not establish the MTD [1].

Administration and Treatment Duration
  • Treatment cycles: this compound is administered continuously in 28-day cycles
  • Duration: Treatment continues until disease progression, unacceptable toxicity, or patient withdrawal of consent
  • PK lead-in: The study design included a pharmacokinetic lead-in phase where a single dose was administered 7 days before cycle 1 day 1 to establish baseline PK parameters
  • Dose modifications: Guidelines for dose reduction and management of adverse events should be implemented based on individual patient tolerance and the occurrence of treatment-related toxicities

In Vitro Assessment Protocols for Brain Metastasis Activity

Blood-Brain Barrier Penetration Assays

Protocol Objective: To evaluate this compound's ability to cross the blood-brain barrier (BBB) and achieve therapeutically relevant concentrations in the CNS compartment.

Methodology:

  • Utilize in vitro BBB models with brain microvascular endothelial cells grown on transwell inserts
  • Apply this compound at concentrations corresponding to clinical plasma levels (1-10 μM)
  • Measure apparent permeability (Papp) using the formula: Papp = (dQ/dt) × (1/(A × C0)), where dQ/dt is the transport rate, A is the membrane surface area, and C0 is the initial concentration
  • Determine efflux ratio using the equation: Efflux Ratio = Papp(B-A)/Papp(A-B), where B-A represents basolateral-to-apical transport and A-B represents apical-to-basolateral transport
  • Compare this compound's permeability with reference compounds with known CNS penetration (e.g., crizotinib, lorlatinib)

Acceptance Criteria:

  • High permeability: Papp > 10 × 10⁻⁶ cm/s
  • Low efflux ratio: < 3.0 indicates limited efflux transporter susceptibility
Activity Against ALK Mutant Cells in CNS-like Conditions

Protocol Objective: To assess this compound's potency against ALK-positive NSCLC cells with crizotinib-resistant mutations under conditions mimicking the brain microenvironment.

Methodology:

  • Culture ALK-mutant NSCLC cell lines (e.g., H3122, H2228) and engineer crizotinib-resistant sublines expressing common resistance mutations (L1196M, G1202R, G1269S)
  • Treat cells with this compound (0.1-1000 nM) in neural cell-conditioned media to simulate the brain microenvironment
  • Assess cell viability after 72 hours using CellTiter-Glo luminescent assay
  • Calculate IC50 values using non-linear regression analysis (four-parameter logistic model)
  • Perform Western blotting to evaluate inhibition of ALK phosphorylation (Y1604) and downstream signaling pathways (PI3K/AKT, RAS/MEK/ERK)

Expected Outcomes:

  • This compound should demonstrate IC50 values < 10 nM against most crizotinib-resistant ALK mutants
  • Dose-dependent reduction in phospho-ALK and downstream signaling proteins should be observed

In Vivo Preclinical Models for Brain Metastasis Evaluation

Intracranial Implantation Model

Protocol Objective: To evaluate this compound's efficacy against established brain metastases in vivo.

Methodology:

  • Cell preparation: Use luciferase-tagged ALK-positive NSCLC cells (2×10⁵ cells in 5 μL PBS)
  • Stereotactic implantation: Anesthetize mice and inject cells into the right striatum (coordinates: 0.5 mm anterior, 2.0 mm lateral, 3.0 mm deep from bregma)
  • Treatment initiation: Begin treatment when bioluminescence signal confirms tumor establishment (typically 7 days post-implantation)
  • Dosing groups:
    • Vehicle control
    • This compound at recommended human equivalent dose (25 mg/kg)
    • Crizotinib (50 mg/kg) as comparator
  • Administration: Oral gavage, once daily for 28 days
  • Monitoring: Perform biweekly bioluminescence imaging to quantify tumor burden
  • Endpoint analysis: Collect brain tissues for histology, immunohistochemistry (ALK, p-ALK, Ki-67), and drug concentration measurements

Data Analysis:

  • Compare intracranial tumor growth curves between treatment groups
  • Calculate brain-to-plasma ratio of this compound using LC-MS/MS
  • Assess phospho-ALK inhibition in brain metastases versus systemic tumors
Prevention Model of Brain Metastasis

Protocol Objective: To evaluate this compound's ability to prevent the development of brain metastases from systemic disease.

Methodology:

  • Systemic implantation: Inject luciferase-tagged ALK-positive NSCLC cells (1×10⁶ cells) via intracardiac route to simulate hematogenous spread
  • Treatment arms:
    • Prophylactic: Initiate this compound 3 days before cell injection
    • Therapeutic: Initiate this compound upon detection of micrometastases (day 7 post-injection)
  • Control groups: Include vehicle and crizotinib-treated animals
  • Monitoring: Perform weekly bioluminescence imaging of whole body and isolated brains ex vivo
  • Endpoint analysis: Quantify brain metastatic burden and number of metastatic foci

Interpretation:

  • Significant reduction in brain metastasis incidence in this compound-treated groups would support its potential as a preventive strategy
  • Superior efficacy compared to crizotinib would highlight its value in addressing CNS sanctuary sites

FAK Inhibition and Modulation of Brain Microenvironment

FAK Inhibition Protocol

Background: Beyond ALK inhibition, this compound's activity against FAK may contribute to its efficacy in brain metastases by modulating the tumor microenvironment [2].

Protocol Objective: To evaluate this compound's FAK inhibitory activity and its impact on brain metastatic outgrowth.

Methodology:

  • Assess FAK phosphorylation at Y397 in ALK-positive NSCLC cells treated with this compound (0.1-1000 nM) using Western blotting
  • Perform focal adhesion assembly assays by plating cells on laminin-coated surfaces (simulating brain microvascular basement membrane)
  • Evaluate cell-extracellular matrix adhesion using calcein-AM staining and fluorescence quantification
  • Measure invasion through brain endothelial barriers using transwell assays with brain microvascular endothelial cell monolayers

Expected Results:

  • Dose-dependent inhibition of FAK autophosphorylation at Y397
  • Reduced focal adhesion assembly and cell adhesion to laminin
  • Impaired transendothelial migration through brain endothelial barriers
Combination with PI3K/AKT/mTOR Inhibitors

Rationale: The PI3K/AKT/mTOR pathway represents a key resistance mechanism to ALK inhibitors and interacts with FAK signaling [4] [5]. Simultaneous targeting may enhance efficacy.

Protocol:

  • Treat ALK-positive NSCLC cells with this compound alone or in combination with PI3K inhibitors (e.g., buparlisib) or AKT inhibitors (e.g., capivasertib)
  • Assess combination indices using the Chou-Talalay method
  • Evaluate apoptosis induction by Annexin V/propidium iodide staining
  • Analyze signaling pathway adaptations by phospho-proteomic profiling

Safety and Toxicity Monitoring Protocols

Adverse Event Management

This compound demonstrated a manageable safety profile in clinical trials, with most adverse events being grade 1-2 in severity. The most common treatment-related adverse events observed were [1]:

  • Diarrhea (71.9% of patients)
  • Elevated serum creatinine (45.3%)
  • Elevated aspartate aminotransferase (39.1%)
  • Nausea (37.5%)

Only 14.1% of patients experienced grade ≥3 treatment-related adverse events. The following monitoring protocol is recommended:

Baseline and Periodic Assessments:

  • Complete blood count with differential (weekly for first cycle, then monthly)
  • Comprehensive metabolic panel including liver function tests (weekly for first cycle, then monthly)
  • Renal function tests including serum creatinine (every 2 weeks for first 2 cycles, then monthly)
  • Cardiac monitoring with ECG and echocardiogram (baseline and every 3 months)

Dose Modification Guidelines:

  • For grade 3 adverse events: Interrupt treatment until resolution to grade ≤1, then resume at reduced dose (150 mg QD decrease)
  • For grade 4 adverse events: Permanently discontinue this compound
Assessment of Resistance Mechanisms

Protocol Objective: To monitor and characterize resistance mechanisms that may emerge during this compound treatment, particularly in CNS metastases.

Methodology:

  • Liquid biopsy: Collect plasma samples at baseline and every 2 cycles for circulating tumor DNA analysis
  • Next-generation sequencing: Profile ALK resistance mutations using targeted NGS panels
  • Imaging assessment: Perform MRI brain with contrast every 8-12 weeks to monitor CNS disease progression
  • Biopsy of progressing lesions: When clinically feasible, obtain tissue from progressing CNS lesions for molecular analysis

Signaling Pathways and Molecular Mechanisms

The diagram below illustrates this compound's primary molecular targets and downstream signaling pathways:

G This compound This compound ALK ALK This compound->ALK Inhibits FAK FAK This compound->FAK Inhibits Pyk2 Pyk2 This compound->Pyk2 Inhibits PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK FAK->PI3K Activates Metastasis Metastasis FAK->Metastasis Angiogenesis Angiogenesis FAK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Survival Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 STAT3->Survival JAK->STAT3

Diagram 1: this compound's primary molecular targets and downstream signaling pathways. This compound directly inhibits ALK, FAK, and Pyk2, disrupting key oncogenic signaling cascades including PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT pathways. These pathways collectively regulate tumor cell survival, proliferation, metastasis, and angiogenesis. [1] [2]

The PI3K/AKT/mTOR pathway is particularly relevant in the context of brain metastases, as it interacts with PD-L1 expression and contributes to immunosuppressive microenvironments [4] [5]. This compound's dual inhibition of both ALK and FAK may simultaneously target tumor-intrinsic signaling and microenvironmental survival cues, potentially enhancing its efficacy against established brain metastases.

Conclusion and Future Directions

This compound represents a promising therapeutic option for ALK-positive NSCLC patients, particularly those with or at risk for CNS metastases. The compound's favorable preclinical profile, demonstrated clinical efficacy, and manageable safety support its continued development.

Key considerations for future research:

  • Combination strategies with PI3K/AKT/mTOR inhibitors to overcome resistance [5]
  • Biomarker development to identify patients most likely to benefit from this compound
  • Evaluation of sequencing with other ALK inhibitors to optimize treatment algorithms
  • Further exploration of FAK inhibition contributions to blood-brain barrier penetration and microenvironment modulation

These application notes and protocols provide a framework for evaluating this compound's activity in brain metastases, enabling systematic assessment of its potential to address this critical clinical challenge in ALK-positive NSCLC.

References

Conteltinib Safety Profile at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the most common treatment-related adverse events (TRAEs) and key efficacy metrics from the Phase 1 study. A total of 64 patients with advanced ALK-positive non-small cell lung cancer (NSCLC) were enrolled [1].

Table 1: Common Treatment-Related Adverse Events (TRAEs) (N=64) [1]

Adverse Event All Grades Frequency, n (%) Grade ≥3 Frequency, n (%)
Diarrhea 46 (71.9%) Not Specified
Elevated Serum Creatinine 29 (45.3%) Not Specified
Elevated Aspartate Aminotransferase (AST) 25 (39.1%) Not Specified
Nausea 24 (37.5%) Not Specified
Any TRAE 58 (90.6%) 9 (14.1%)

Table 2: Recommended Phase 2 Doses & Efficacy [1]

Patient Population Recommended Phase 2 Dose Overall Response Rate (ORR) Median Progression-Free Survival (PFS)
ALK TKI-Naïve 600 mg, once daily (QD) 64.1% 15.9 months
Crizotinib-Pretreated 300 mg, twice daily (BID) 33.3% 6.73 months

Conteltinib's Mechanism and Broader TKI Toxicity

Understanding how this compound works provides context for its toxicity profile.

  • Primary Target: this compound is a potent second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI). It is designed to be more potent than the first-generation ALK TKI, crizotinib, and to overcome resistance to it [1].
  • Secondary Target: Preclinical studies indicate that this compound also inhibits Focal Adhesion Kinase (FAK), although with less potency than its inhibition of ALK [1]. The clinical impact of FAK inhibition is still under investigation, but it may contribute to the overall anti-tumor activity [2] [3].

The following diagram illustrates the primary signaling pathways affected by this compound:

G ALK_TKI This compound (ALK TKI) ALK ALK Fusion Oncogene ALK_TKI->ALK Inhibits DownstreamPathways Downstream Pathways (PI3K, JAK/STAT, RAS/MEK/ERK) ALK->DownstreamPathways Activates FAK_Inhib FAK Inhibition (Secondary) FAK Focal Adhesion Kinase (FAK) FAK_Inhib->FAK Inhibits FAK->DownstreamPathways Modulates CellularEffects Cellular Effects (Proliferation, Survival) DownstreamPathways->CellularEffects

More broadly, toxicities from TKIs like this compound can arise from two main mechanisms [4]:

  • On-target effects: Toxicity due to excessive inhibition of the intended kinase target in healthy tissues.
  • Off-target effects: Toxicity resulting from the inhibitor's action on other, unintended kinases, which is more common with multi-kinase inhibitors.

General TKI Toxicity Monitoring & Management Framework

While a specific protocol for this compound is not yet established, the following workflow, based on general principles for managing toxicities from targeted therapies in NSCLC, provides a practical guide [4] [5].

G cluster_baseline Baseline Tests cluster_periodic Key Periodic Tests for this compound Baseline Baseline Assessment Cycle1 Cycle 1 & 2 (Frequent Monitoring) Baseline->Cycle1 Initiate Therapy B1 Complete Blood Count (CBC) Ongoing Ongoing Cycles (Periodic Monitoring) Cycle1->Ongoing P1 Serum Creatinine AE Adverse Event (AE) Occurs Ongoing->AE At any time Grade Grade AE per CTCAE AE->Grade Manage Manage per Guidelines Grade->Manage Manage->Ongoing Continue/Resume Therapy B2 Comprehensive Metabolic Panel (CMP) B3 Liver Function Tests (LFTs) B4 ECG (esp. if risk factors) P2 Liver Enzymes (AST, ALT) P3 Diarrhea & Nausea Assessment

Recommended baseline and periodic monitoring for patients on TKIs should include [5]:

  • Baseline: Complete Blood Count (CBC), Comprehensive Metabolic Panel (CMP—including liver enzymes and creatinine), and electrocardiogram (ECG) for patients with cardiac risk factors.
  • Periodic Monitoring: The CMP and CBC should be monitored monthly for the first 3 months, then every 3 months thereafter, or more frequently if toxicities occur. Symptoms like diarrhea and nausea should be actively assessed at each visit.

Frequently Asked Questions for Researchers

  • What is the maximum tolerated dose (MTD) of this compound? The Phase 1 study did not reach a definitive MTD. Only one dose-limiting toxicity (DLT) event was reported at 600 mg. The recommended Phase 2 doses were established based on the overall safety and efficacy data [1].

  • Are there any unique toxicities compared to other ALK TKIs? Based on initial data, the toxicity profile appears consistent with the class (GI and hepatic events). However, the high incidence of elevated serum creatinine (45.3%) is notable. This may be related to off-target effects and does not necessarily indicate renal damage, but it requires careful monitoring [1]. Psychiatric adverse events, known as a class effect for some ALK inhibitors (especially lorlatinib), were not prominent in the initial Phase 1 report but warrant vigilance [6].

  • How should researchers manage common GI toxicities like diarrhea? While not specified for this compound, standard management for TKI-induced diarrhea applies. This includes patient education on diet and hydration, and the use of antidiarrheal agents like loperamide. For persistent or severe cases, dose interruption or reduction may be necessary, followed by re-initiation at a lower dose [4] [5].

  • What about drug-drug interactions? Specific studies on this compound are not available. However, as most small-molecule TKIs are metabolized by the cytochrome P450 (CYP3A4) system, there is a potential for significant interactions with strong CYP3A4 inducers or inhibitors. Co-administration should be approached with caution [7].

References

Summary of Conteltinib Adverse Events

Author: Smolecule Technical Support Team. Date: February 2026

The table below quantifies the most common treatment-related adverse events (TRAEs) observed in a Phase 1 clinical trial involving 64 patients with ALK-positive non-small cell lung cancer (NSCLC) [1] [2].

Adverse Event Incidence (Number of Patients) Incidence (Percentage of Patients) Notes
Diarrhea 46 71.9% Most common TRAE [1] [2].
Elevated Serum Creatinine 29 45.3% Indicates potential impact on renal function [1] [2].
Elevated Aspartate Aminotransferase (AST) 25 39.1% Indicates potential liver toxicity [1] [2].
Nausea 24 37.5% [1] [2]
Any TRAE 58 90.6% Majority of patients experienced at least one TRAE [1] [2].
Grade ≥ 3 TRAE 9 14.1% Indicates severe or medically significant events [1] [2].

Safety Monitoring & Dose-Limiting Toxicity (DLT) Protocol

For researchers designing experiments and monitoring plans, the following criteria and methodologies are critical.

  • Safety Assessments: The safety of Conteltinib was assessed in all patients who received at least one dose (Safety Set). Evaluations were based on the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) version 4.03, laboratory tests (including hematology and clinical chemistry), vital signs, ECG, and other clinical observations [3].
  • Attribution: Adverse events were judged to be treatment-related or not by the investigators [3].

Dose-Limiting Toxicity (DLT) Criteria DLTs were defined as specific adverse events occurring in the first cycle of treatment (28 days) that were attributed to this compound. The criteria included [3]:

  • Hematologic Toxicity:
    • Grade 4 neutropenia lasting ≥ 7 days
    • Febrile neutropenia
    • Grade 3 thrombocytopenia
  • Non-Hematologic Toxicity:
    • Grade 3 non-hematologic toxicity
    • Grade 3 nausea, vomiting, or diarrhea for ≥ 3 days
    • Grade 4 nausea, vomiting, or diarrhea of any duration
  • Treatment Interruption:
    • Any this compound-related toxicity resulting in treatment delay > 2 weeks or discontinuation of treatment at the assigned dose level.

The Maximum Tolerated Dose (MTD) was defined as the dose closest to but not higher than a 33% probability of a DLT [3]. In this study, the MTD was not reached, and one DLT event was reported at the 600 mg QD dose level [1].

Mechanism of Action & Safety Considerations

This compound is a potent second-generation ALK tyrosine kinase inhibitor. Preclinical data indicates it is about 10-fold more potent than crizotinib against ALK and can inhibit various crizotinib-resistant mutations [1].

  • Dual Inhibitor Activity: In addition to ALK, this compound also inhibits Focal Adhesion Kinase (FAK) and Pyk2, although less potently [1] [4] [5]. This multi-targeted activity is an important consideration when interpreting experimental outcomes related to cell adhesion, migration, and proliferation.
  • Recommended Phase 2 Dose: The study determined the recommended Phase 2 dose to be 600 mg once daily (QD) for ALK TKI-naïve patients and 300 mg twice daily (BID) for patients who had previously received crizotinib [1] [2].

Safety Assessment Workflow

The diagram below illustrates the safety monitoring workflow from the clinical study, which can serve as a reference for structuring experimental observations.

Key Takeaways for Researchers

  • The adverse event profile of this compound is manageable, with gastrointestinal events and laboratory abnormalities being most common [1] [2].
  • Close monitoring of liver function (AST) and renal function (serum creatinine) is essential during experimental and clinical use [1] [2].
  • The established DLT criteria and safety assessment protocol provide a robust framework for defining toxicity limits in research settings [3].

References

Understanding Conteltinib-Induced Diarrhea

Author: Smolecule Technical Support Team. Date: February 2026

Conteltinib, a potent second-generation ALK TKI, demonstrates a high incidence of diarrhea, affecting 71.9% (46 out of 64) of patients in a key phase 1 clinical trial. Most cases were low-grade, with only 14.1% of patients experiencing severe (Grade 3 or higher) diarrhea [1] [2]. The table below summarizes the clinical characteristics.

Table 1: Diarrhea Profile of this compound from Phase 1 Study

Characteristic Detail
Incidence (All Grades) 71.9% (46/64 patients) [1]
Incidence (Grade ≥3) 14.1% (9/64 patients) [1]
Onset Typically occurs early in the treatment course [3] [4].
Most Common TRAEs Diarrhea (71.9%), elevated serum creatinine (45.3%), elevated AST (39.1%), nausea (37.5%) [1].
Recommended Phase 2 Dose 600 mg QD (TKI-naïve patients) / 300 mg BID (post-crizotinib patients) [1].

Mechanisms of TKI-Associated Diarrhea

The diarrhea caused by TKIs like this compound is likely multifactorial. Understanding these mechanisms is crucial for developing targeted management strategies [3] [5]. The diagram below illustrates the primary proposed pathways.

G TKI TKI Administration Sub1 Secretory Diarrhea TKI->Sub1 Sub2 Intestinal Mucosal Damage TKI->Sub2 Sub3 Inflammation TKI->Sub3 Mech1 Dysregulated Chloride Secretion • Inhibition of EGFR signaling • Activation of CFTR & CaCC channels • Osmotic water movement into lumen Sub1->Mech1 Mech2 Impaired Epithelial Integrity • Reduced enterocyte proliferation • Villus atrophy • Barrier dysfunction & leakage Sub2->Mech2 Mech3 Immune Response Activation • Increased pro-inflammatory cytokines • Inflammatory infiltrate in lamina propria Sub3->Mech3 Outcome Clinical Outcome: DIARRHEA Mech1->Outcome Mech2->Outcome Mech3->Outcome

The primary mechanisms, as illustrated above, include:

  • Secretory Diarrhea: This is a key mechanism for EGFR-targeting TKIs. In a healthy gut, EGFR signaling negatively regulates chloride secretion. When this compound inhibits this pathway, it leads to dysregulated ion transport, causing excessive chloride and water to be secreted into the intestinal lumen [3] [6]. Key channels involved are the cystic fibrosis transmembrane conductance regulator (CFTR) and calcium-activated chloride channels (CaCCs) [3].
  • Intestinal Mucosal Damage: EGFR is also critical for the growth and healing of intestinal epithelial cells. Its inhibition can lead to villus atrophy, reduced absorptive surface area, and impaired barrier function, contributing to diarrhea [3] [4].
  • Inflammation: Some TKIs can initiate an inflammatory response in the gut, characterized by increased levels of cytokines like monocyte chemoattractant protein-1, which causes histopathological injury and exacerbates diarrhea [3].

Management and Troubleshooting Guide

Table 2: Diarrhea Management Protocol Based on CTCAE Grade

CTCAE Grade Definition (Stools/day over baseline) Management Strategy
Grade 1 <4 Education & Monitoring: Continue TKI at current dose. Educate patient on diet (e.g., small frequent meals, low residue, high soluble fiber). Ensure adequate hydration. Monitor for progression [6].
Grade 2 4-6 First-Line Intervention: Initiate loperamide (4 mg at onset, then 2 mg after each loose stool, max 16 mg/day). Assess for dehydration/electrolyte imbalance. If controlled, continue TKI. If not controlled after 24h, escalate to Grade 3 management [6] [4].
Grade 3 ≥7 Aggressive Management & Dose Modification: Interrupt this compound dosing. Initiate IV hydration if dehydrated. Use loperamide and consider second-line antidiarrheals (e.g., octreotide). For this compound, resume at a reduced dose (e.g., from 600mg to 450mg QD) once diarrhea resolves to Grade ≤1 [1] [6].
Grade 4 Life-threatening Medical Emergency: Hospitalization required. Discontinue this compound permanently. Provide intensive supportive care [6].
Frequently Asked Questions (FAQs)

Q1: Are there any specific risk factors for developing severe diarrhea with this compound? While specific biomarkers for this compound are not yet identified, broader research on ErbB-family TKIs suggests that second-generation inhibitors with broader target profiles (like this compound, which also inhibits FAK) are associated with a higher incidence of diarrhea compared to more specific agents [3] [4]. Concomitant use of other drugs that cause diarrhea (e.g., certain chemotherapy) may also increase risk [4].

Q2: Why might loperamide sometimes be ineffective, and what are the alternatives? Loperamide is a symptomatic treatment that does not target the root causes of TKI-diarrhea, such as chloride secretion or inflammation [3]. If loperamide fails for Grade 2-3 diarrhea, second-line options like octreotide (a somatostatin analog that inhibits secretion) can be considered [6]. For the secretory component, budesonide (a corticosteroid) has shown efficacy in preclinical models of neratinib-induced diarrhea by reducing inflammation [3].

Q3: What dietary or supportive strategies can be recommended to patients? Although data from this compound studies is limited, general management for TKI-diarrhea includes:

  • Hydration: Encourage oral rehydration solutions.
  • Diet: Small, frequent meals. Consider a low-residue diet (e.g., avoiding high-fat foods, dairy, caffeine, spicy foods). Supplementation with glutamine and probiotics may contribute to a decrease in incidence, though more evidence is needed [6].

Experimental Protocol: Assessing Chloride Secretion In Vitro

This protocol outlines a method to investigate the secretory diarrhea mechanism, applicable for screening potential antidotes.

1. Cell Culture:

  • Use a polarized colonic epithelial cell line such as T84 or Caco-2.
  • Culture cells on permeable filter supports (e.g., Transwell inserts) until they form a confluent monolayer with high transepithelial electrical resistance (TEER > 1000 Ω·cm²), indicating tight junction formation [3].

2. Treatment Groups:

  • Group 1 (Control): Vehicle only.
  • Group 2 (TKI): this compound at clinically relevant concentrations (e.g., based on Cmax from PK studies).
  • Group 3 (TKI + Inhibitor): Pre-treatment with specific channel inhibitors (e.g., CFTR(_{inh})-172 for CFTR or CaCC inhibitors) prior to this compound addition [3].

3. Measurement of Chloride Secretion:

  • Mount inserts in Ussing chambers.
  • Short-Circuit Current (I~sc~) is the primary readout, reflecting net active ion transport across the epithelium.
  • After obtaining a stable baseline, sequentially add this compound and/or inhibitors to the basolateral compartment. A positive deflection in I~sc~ indicates increased chloride secretion [3] [6].

4. Data Analysis:

  • Compare the peak change in I~sc~ (ΔI~sc~) between treatment groups.
  • Statistical significance is typically determined using a one-way ANOVA with a post-hoc test. A significant increase in ΔI~sc~ in the TKI group that is attenuated by channel inhibitors supports the secretory diarrhea hypothesis.

References

FAQ: Conteltinib and Elevated Serum Creatinine

Author: Smolecule Technical Support Team. Date: February 2026

Q1: Does Conteltinib cause an increase in serum creatinine? Yes, elevated serum creatinine is a common treatment-related adverse event. In the first-in-human Phase 1 study, 45.3% (29 out of 64) of patients with advanced ALK-positive non-small cell lung cancer (NSCLC) experienced an increase in serum creatinine [1] [2] [3]. The table below summarizes key safety and efficacy data from the study.

Table 1: Key Findings from the Phase 1 Study of this compound (N=64)

Parameter Finding Notes
Most Common TRAEs Diarrhea (71.9%), Serum Creatinine Elevated (45.3%), Aspartate Aminotransferase Elevated (39.1%), Nausea (37.5%) [1] TRAE = Treatment-Related Adverse Event
Grade ≥3 TRAEs 14.1% (9 patients) experienced Grade ≥3 TRAEs [1]
Recommended Phase 2 Dose 600 mg QD (ALK TKI-naïve patients) / 300 mg BID (patients previously treated with crizotinib) [1] QD = once daily; BID = twice daily

Q2: Does an elevated creatinine level signify true kidney damage? Not necessarily. A growing body of evidence indicates that this compound and other tyrosine kinase inhibitors (TKIs) can inhibit the Multidrug and Toxin Extrusion 1 (MATE-1) transporter protein [4]. MATE-1 is responsible for secreting creatinine from the blood into the urine in the proximal tubule of the kidney. When this secretion is blocked, serum creatinine levels rise without an actual reduction in the glomerular filtration rate (GFR) or true kidney injury. This creates a "false" signal of renal impairment [5] [4].

Q3: How can I differentiate between a false creatinine elevation and true kidney injury? The recommended method is to use an alternative biomarker, cystatin C, to calculate the GFR [4]. Cystatin C is freely filtered by the glomeruli but is not secreted or affected by MATE-1 inhibitors. Comparing the GFR calculated from cystatin C with the GFR calculated from creatinine can reveal a significant discrepancy if MATE-1 inhibition is the cause.

Table 2: Differentiating True Injury from MATE-1 Inhibition

Feature True Kidney Injury MATE-1 Inhibition by this compound
Primary Mechanism Reduced glomerular filtration Inhibited tubular secretion of creatinine
Serum Creatinine Elevated Elevated
Cystatin C Level Elevated Remains normal
GFR (Cystatin C) Low Normal or significantly higher than GFR (Creatinine)
Clinical Implication May require dose reduction or discontinuation Likely a benign, reversible lab finding

The following diagram illustrates the mechanism of MATE-1 inhibition and its functional impact.

mate1_inhibition Mechanism of MATE-1 Inhibitor Impact on Serum Creatinine cluster_kidney Kidney Proximal Tubule Blood Bloodstream Serum Creatinine MATE1_Transporter MATE-1 Transporter Blood->MATE1_Transporter  Creatinine Secretion Tubule Tubular Lumen (Urine) Creatinine Creatinine Molecule Creatinine->Blood  Creatinine Retention This compound This compound (MATE-1 Inhibitor) This compound->MATE1_Transporter  Inhibits MATE1_Transportesr MATE1_Transportesr MATE1_Transportesr->Tubule

Experimental Protocol for Investigating Creatinine Elevation

To confirm that a serum creatinine elevation is related to MATE-1 inhibition rather than true nephrotoxicity, you can implement the following experimental workflow.

protocol Experimental Workflow for Renal Effect Investigation Start Observed Serum Creatinine Elevation Step1 Measure Concurrent Cystatin C Level Start->Step1 Step2 Calculate GFR using: 1. Creatinine (CKD-EPI) 2. Cystatin C (CKD-EPI) Step1->Step2 Decision Is GFR (Cystatin C) significantly higher than GFR (Creatinine)? Step2->Decision ConclusionA Conclusion: Likely MATE-1 Inhibition Effect ('False' Elevation) Decision->ConclusionA Yes ConclusionB Conclusion: Potential True Kidney Injury Investigate Further Decision->ConclusionB No

Detailed Methodology:

  • Measurement of Biomarkers:

    • Serum Creatinine: Measure using standardized assays. Be aware that certain drugs and endogenous substances can cause interference in different assay methods (Jaffe's vs. enzymatic) [6].
    • Serum Cystatin C: Use an immunoassay (e.g., PETIA, PENIA). Cystatin C is less influenced by muscle mass, age, or sex, and is not affected by MATE-1 inhibitors [4].
  • Glomerular Filtration Rate (GFR) Calculation:

    • Calculate the estimated GFR (eGFR) using the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equations for both creatinine and cystatin C [4].
    • CKD-EPI Creatinine Equation: Uses serum creatinine, age, sex, and race.
    • CKD-EPI Cystatin C Equation: Uses serum cystatin C alone or in combination with creatinine for a more accurate estimate.
  • Data Interpretation:

    • A significant and persistent discrepancy where the eGFR from cystatin C is higher than the eGFR from creatinine strongly suggests that the observed creatinine elevation is due to inhibited tubular secretion (e.g., by MATE-1 inhibition) and not a true decline in GFR [4].
    • Clinical studies have shown this difference can be substantial, with a median GFR difference of 16 mL/min and differences of ≥30 mL/min observed in a third of patients on MATE-1 inhibitor TKIs [4].

Key Takeaways for Researchers

  • Mechanism is Key: this compound's inhibition of the renal MATE-1 transporter is the probable cause of elevated serum creatinine, not direct glomerular toxicity [4].
  • Confirm with Cystatin C: Before concluding renal impairment, recalculate GFR using serum cystatin C to obtain a more accurate assessment of kidney function [4].
  • Clinical Impact: Distinguishing this effect is crucial for clinical trials and patient management to avoid unnecessary dose reductions or trial exclusions. Using cystatin C-based GFR could increase the number of patients eligible for clinical trials by more accurately reflecting their true renal function [4].

References

Liver Enzyme Elevations with Conteltinib: Incidence and Severity

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key safety findings related to liver enzyme elevations from a Phase 1 clinical trial of Conteltinib in patients with advanced ALK-positive NSCLC [1].

Parameter Incidence
Patients with any Treatment-Related Adverse Event (TRAE) 90.6% (58 of 64 patients)
Patients with Grade ≥3 TRAEs 14.1% (9 of 64 patients)
Most Common TRAEs
• Diarrhea 71.9% (46 patients)
Elevated Serum Creatinine 45.3% (29 patients)
Elevated Aspartate Aminotransferase (AST) 39.1% (25 patients)
• Nausea 37.5% (24 patients)

Recommended Monitoring & Management Protocol

Consistent monitoring is crucial for patient safety. Here is a suggested protocol based on clinical practice for kinase inhibitors:

  • Baseline Assessment: Conduct complete liver function tests (LFTs)—including ALT, AST, Alkaline Phosphatase, and Total Bilirubin—before initiating treatment.
  • Ongoing Monitoring: Repeat LFTs every two weeks for the first month, then monthly thereafter, or as clinically indicated.
  • Dosage Information: The recommended Phase 2 dose was established as 600 mg once daily (QD) for ALK TKI-naïve patients and 300 mg twice daily (BID) for patients previously treated with Crizotinib [1].

Troubleshooting Guide: Managing Liver Enzyme Elevations

For a clear and immediate action plan, follow the workflow below. This diagram outlines the steps for managing elevated liver enzymes (transaminases) based on the Common Terminology Criteria for Adverse Events (CTCAE) grading.

Start Routine LFT Monitoring Grade1 Grade 1 Elevation (>ULN to 3.0x ULN) Start->Grade1 Grade2 Grade 2 Elevation (>3.0 to 5.0x ULN) Start->Grade2 Grade3 Grade 3 Elevation (>5.0 to 20.0x ULN) Start->Grade3 Grade4 Grade 4 Elevation (>20.0x ULN) Start->Grade4 Monitor Continue monitoring per protocol Grade1->Monitor Grade2->Monitor Interrupt Interrupt this compound Dosing Grade3->Interrupt BilirubinCheck Check Bilirubin Level Grade3->BilirubinCheck If concomitant bilirubin elevation Discontinue Permanently Discontinue Grade4->Discontinue Continue Continue this compound at current dose Resume Resume at reduced dose upon recovery to ≤ Grade 1 Interrupt->Resume BilirubinCheck->Discontinue Bilirubin >2x ULN

Frequently Asked Questions (FAQs)

Q1: How do this compound's liver safety profile and potency compare with other ALK inhibitors? A1: The available data is from a single-arm Phase 1 trial, so direct comparisons are not possible. However, the study concluded that this compound had a manageable safety profile [1]. Preclinically, it is about 10-fold more potent than Crizotinib against ALK and can inhibit various Crizotinib-resistant mutations [1].

Q2: What is the potential mechanism behind kinase inhibitor-induced hepatotoxicity? A2: The exact mechanism can be multi-faceted, including [2]:

  • Off-target effects: Inhibition of unintended kinases essential for hepatocyte function.
  • Metabolic activation: Production of toxic or immunogenic intermediates during the drug's metabolism (often via the CYP3A4 pathway).
  • Idiosyncratic reactions: Unpredictable immune-mediated responses.

Q3: Are there any specific patient factors that increase the risk of liver injury? A3: Yes. It is critical to [2]:

  • Screen for HBV: Test for HBsAg and anti-HBc before treatment initiation, as kinase inhibitors can cause hepatitis B virus reactivation (HBVr).
  • Assess Liver Function: Carefully evaluate patients with pre-existing liver conditions.
  • Review Concomitant Medications: Be aware of other hepatotoxic drugs the patient may be taking.

References

Safety Profile and Dosing Recommendations

Author: Smolecule Technical Support Team. Date: February 2026

The key findings on Conteltinib's tolerability from the phase 1 study (NCT02695550) are summarized in the table below [1] [2].

Safety & Dosing Parameter Findings for this compound
DLT Event 1 event reported at 600 mg QD (dose-escalation phase) [1].
Maximum Tolerated Dose (MTD) Not reached [1] [2].
Most Common Treatment-Related Adverse Events (TRAEs) Diarrhea (71.9%), elevated serum creatinine (45.3%), elevated aspartate aminotransferase (39.1%), nausea (37.5%) [1].
Grade ≥3 TRAEs Occurred in 9 patients (14.1%) [1].
Recommended Phase 2 Dose 600 mg QD for ALK TKI-naïve patients; 300 mg BID for patients previously treated with crizotinib [1] [2].

Pharmacokinetic (PK) Parameters

The study also characterized the pharmacokinetic profile of this compound across different dose cohorts. Key parameters from the single-dose PK lead-in phase are summarized below [3].

Dose (mg) C~max~ (ng/mL) AUC~INF_obs~ (ng·h/mL) T~max~ (h) T~1/2~ (h)
50 mg 16.3 205.7 2.0 22.5
100 mg 69.0 1,047.4 2.8 90.2
200 mg 139.6 3,108.0 2.7 83.5
300 mg 246.3 5,109.5 2.5 78.5
450 mg 544.3 11,475.2 3.3 78.7
600 mg 452.1 11,150.6 3.9 78.7
800 mg 421.3 11,164.6 3.7 77.2

Experimental Protocol Overview

For your reference, here is a summary of the core methodology from the first-in-human phase 1 study that generated this safety and PK data [1].

  • Study Design: Multicenter, single-arm, open-label, dose-escalation and dose-expansion study (NCT02695550) [1].
  • Dosing Scheme: A modified Fibonacci 3+3 dose-escalation scheme was used. This compound was administered orally at doses of 50, 100, 200, 300, 450, 600, and 800 mg, once daily (QD). Each cycle was 28 days [1].
  • Primary Endpoints: The primary endpoints were the determination of MTD, DLT, and the assessment of adverse events by investigators [1].
  • DLT Evaluation Period: DLTs were assessed during the first 28-day cycle of treatment [1].
  • Dose Expansion: Dose expansion was initiated if anti-tumor activity was observed in a dose-escalation cohort [1].

Mechanism of Action and Study Workflow

The following diagrams illustrate the primary mechanism of this compound and the workflow of the clinical trial design for your technical documentation.

conteltinib_mechanism This compound This compound ALK_FAK ALK & FAK Signaling This compound->ALK_FAK Inhibits PI3K PI3K/AKT Pathway ALK_FAK->PI3K JAK JAK/STAT Pathway ALK_FAK->JAK RAS RAS/MEK/ERK Pathway ALK_FAK->RAS Outcomes Tumor Growth & Survival PI3K->Outcomes JAK->Outcomes RAS->Outcomes

phase1_study Start Study Enrollment: ALK+ NSCLC Patients PK_Lead Single-Dose PK Lead-in (7 days before Cycle 1) Start->PK_Lead Cycle1 Cycle 1 DLT Assessment (28-day cycle) PK_Lead->Cycle1 Decision DLT Observed? In Cohort of 3 Patients Cycle1->Decision Expand Dose Expansion Phase Decision->Expand No Continue Continue Treatment until Progression/ Toxicity Decision->Continue Yes (Expand cohort to 6) Expand->Continue

Frequently Asked Questions (FAQs)

Q1: What were the most common laboratory abnormalities observed with this compound? The most common treatment-emergent laboratory abnormalities were elevated serum creatinine (45.3%) and elevated aspartate aminotransferase (39.1%) [1].

Q2: Was this compound effective in patients who had never received an ALK inhibitor? Yes, in ALK TKI-naïve patients (n=39), this compound showed an Overall Response Rate (ORR) of 64.1% and a median Progression-Free Survival (PFS) of 15.9 months [1].

Q3: What is the dual targeting nature of this compound? this compound is a potent second-generation ALK inhibitor, but it also inhibits Focal Adhesion Kinase (FAK), although with less potency than its inhibition of ALK [1] [4]. This multi-targeted activity contributes to its therapeutic profile.

References

Key Efficacy and Safety Data from the Phase 1 Study

Author: Smolecule Technical Support Team. Date: February 2026

Parameter ALK TKI-Naïve Patients Crizotinib-Pretreated Patients
Recommended Phase 2 Dose 600 mg, once daily (QD) [1] [2] 300 mg, twice daily (BID) [1] [2]
Overall Response Rate (ORR) 64.1% (25/39 patients) [1] [3] [2] 33.3% (7/21 patients) [1] [3] [2]
Median Progression-Free Survival (PFS) 15.9 months [1] [3] [2] 6.73 months [1] [3] [2]
Median Duration of Response (DoR) 15.0 months [1] [3] [2] 6.60 months [1] [3] [2]
Safety Profile (All Patients, N=64) Incidence
Patients with any Treatment-Related Adverse Event (TRAE) 90.6% (58/64 patients) [1] [2]
Patients with Grade ≥ 3 TRAEs 14.1% (9/64 patients) [1] [2]
Most Common TRAEs
• Diarrhea 71.9% (46 patients) [1] [2]
• Elevated Serum Creatinine 45.3% (29 patients) [1] [2]
• Elevated Aspartate Aminotransferase (AST) 39.1% (25 patients) [1] [2]
• Nausea 37.5% (24 patients) [1] [2]

Experimental Protocol Summary

For detailed troubleshooting in experimental protocols, understanding the core design of the cited study is crucial.

1. Study Design and Dosing [1] [3]

  • Trial Type: Multicenter, open-label, single-arm, phase 1 study.
  • Identifier: NCT02695550.
  • Dose Escalation: A modified Fibonacci 3+3 design was used. Conteltinib was administered orally at doses of 50, 100, 200, 300, 450, 600, and 800 mg once daily (QD). Each cycle was 28 days.
  • DLT Evaluation: Dose-limiting toxicities (DLTs) were assessed during the first 28-day cycle.
  • Dose Expansion: Initiated at dose levels where anti-tumor activity was observed.

2. Patient Population [1] [3]

  • Key Inclusion Criteria:
    • Adults (18-75 years) with histologically/cytologically confirmed advanced ALK-positive NSCLC.
    • ALK positivity determined by FISH, IHC, PCR, or NGS.
    • ECOG Performance Status of 0-2.
    • Adequate organ function.

The following diagram illustrates the patient flow and key outcomes from the phase 1 trial, which involved both dose escalation and expansion phases.

Start Phase 1 Trial Start Esc Dose Escalation Phase Start->Esc Expand Dose Expansion Phase Esc->Expand After response observed Pop1 ALK TKI-Naïve Patients (n=39) Expand->Pop1 Pop2 Crizotinib-Pretreated Patients (n=21) Expand->Pop2 RP2D1 RP2D: 600 mg QD Pop1->RP2D1 RP2D2 RP2D: 300 mg BID Pop2->RP2D2 Result1 ORR: 64.1% Median PFS: 15.9 mo RP2D1->Result1 Result2 ORR: 33.3% Median PFS: 6.73 mo RP2D2->Result2

FAQs on this compound Dosing and Application

Q1: What is the definitive Maximum Tolerated Dose (MTD) of this compound?

  • A: The study did not establish a definitive MTD. While one dose-limiting toxicity (DLT) event was reported at 600 mg QD, the MTD was not formally reached even at the highest tested dose of 800 mg QD [1] [3] [2]. The recommended Phase 2 doses (RP2D) are therefore based on the overall assessment of safety, pharmacokinetics, and efficacy, rather than a strict MTD.

Q2: Why are there two different recommended Phase 2 doses?

  • A: The two different dosing regimens (600 mg QD for TKI-naïve and 300 mg BID for pretreated) were determined to optimize the balance between efficacy and safety in distinct patient populations [1] [2]. The BID schedule for pre-treated patients may help maintain effective drug concentrations to overcome resistance while managing side effects.

Q3: What is the primary mechanism of action of this compound?

  • A: this compound is an oral, potent, and ATP-competitive second-generation ALK tyrosine kinase inhibitor. Preclinical data shows it is about 10-fold more potent than Crizotinib against ALK and can inhibit various Crizotinib-resistant ALK mutations [1] [3]. It also demonstrates inhibitory activity against other targets, including FAK and Pyk2 [1] [4].

References

Conteltinib resistance mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Conteltinib Resistance

Q1: What are the potential resistance mechanisms to this compound? While a comprehensive profile for this compound is still emerging, resistance typically develops through on-target ALK mutations or off-target bypass signaling pathways [1] [2] [3].

The table below summarizes the primary resistance mechanisms and potential therapeutic strategies based on general ALK inhibitor research.

Mechanism Category Specific Type Description Potential Post-Resistance Strategies
On-Target Secondary ALK Mutations Single-point (e.g., G1202R, L1196M) or compound mutations within the ALK kinase domain reduce drug binding [1] [2]. Shift to next-generation ALK TKIs with different mutation coverage [2].
Off-Target Bypass Track Activation Activation of alternative pathways (e.g., MAPK, PI3K/AKT/mTOR, RTK) bypasses ALK inhibition, restoring survival signals [2] [3]. Combination therapy targeting the activated bypass pathway [3] [4].

Q2: How can I investigate resistance mechanisms in a research setting? A multi-modal approach is recommended to identify resistance mechanisms, which can guide the development of subsequent treatment strategies [2] [4]. The experimental workflow can be summarized as follows:

G cluster_0 Genomic Analysis Methods Start Patient/Model with Suspected Resistance A Sample Collection (Plasma ctDNA / Tumor Tissue) Start->A B Genomic Analysis A->B C Resistance Mechanism Identified B->C e.g., NGS, Digital PCR B1 Next-Generation Sequencing (NGS) - Detect single/compound ALK mutations - Identify co-mutations (e.g., TP53) - Discover bypass alterations B->B1 B2 Digital PCR (dPCR) - High-sensitivity monitoring of known resistance mutations B->B2 D Guided Intervention C->D e.g., Switch/Combine TKIs

Experimental Protocols for Key Analyses

Here are detailed methodologies for two core experiments cited in the workflow.

Protocol 1: Cell-Free DNA (cfDNA) Collection and Next-Generation Sequencing (NGS) for Mutation Profiling

This protocol is based on the methods used in the phase 2 study of Lorlatinib to identify resistance mechanisms through plasma samples [2].

  • 1. Sample Collection: Collect peripheral blood (e.g., 10 mL in Streck Cell-Free DNA BCT or similar EDTA tubes) from patients at baseline and at the end of treatment/progression.
  • 2. Plasma Separation: Centrifuge blood samples at 1600-2000 × g for 10-20 minutes at 4°C within a few hours of collection to separate plasma from cellular components.
  • 3. cfDNA Extraction: Isolate cfDNA from the plasma using a commercial circulating nucleic acid kit (e.g., QIAamp Circulating Nucleic Acid Kit from Qiagen). Quantify DNA using a fluorometer.
  • 4. Library Preparation & NGS: Prepare sequencing libraries from the extracted cfDNA. Use hybrid capture-based NGS panels designed for cancer that include the full ALK kinase domain and other cancer-associated genes (e.g., EGFR, MET, KRAS, TP53) to detect single/compound mutations and bypass alterations.
  • 5. Data Analysis: Align sequences to a reference genome and use bioinformatics tools to call somatic variants, focusing on ALK mutations and co-mutations like TP53.

Protocol 2: Evaluating Bypass Pathway Activation via Western Blotting

This protocol assesses the activation of alternative signaling pathways that can cause resistance [3].

  • 1. Cell Lysis: Lyse this compound-resistant and parental (sensitive) cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • 2. Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
  • 3. Gel Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 μg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
  • 4. Immunoblotting:
    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
    • Incubate with primary antibodies overnight at 4°C. Key targets include:
      • Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK to assess MAPK pathway activation.
      • Phospho-AKT (Ser473) and Total AKT to assess PI3K pathway activation.
      • Phospho-MET (Tyr1234/1235) to assess possible MET amplification/activation.
      • GAPDH or Vinculin as a loading control.
  • 5. Detection and Analysis: Incubate with HRP-conjugated secondary antibodies, develop with ECL reagent, and visualize. Increased phosphorylation of ERK or AKT in resistant cells indicates bypass pathway activation.

A Note on this compound's Unique Profile

This compound is a second-generation ALK inhibitor that also potently inhibits Focal Adhesion Kinase (FAK) [1] [5]. This multi-target profile suggests its resistance landscape might differ from ALK-specific inhibitors. Research should also consider potential FAK-related resistance, such as changes in the tumor microenvironment or integrin signaling that could promote survival independent of ALK and this compound's inhibitory effects [6] [5].

References

Conteltinib's Activity Against ALK Mutations

Author: Smolecule Technical Support Team. Date: February 2026

Conteltinib is a potent second-generation ALK tyrosine kinase inhibitor (TKI). Preclinical enzymatic assays indicate that it can inhibit various crizotinib-resistant mutations, including L1196M, G1202R, F1174L, G1269S, and R1275Q in the ALK kinase domain [1] [2]. It is reported to be approximately 10-fold more potent than crizotinib against ALK [1] [2].

The table below summarizes the key preclinical findings on this compound's activity:

Aspect Preclinical Finding
Overall Potency ~10-fold more potent than crizotinib against ALK [1] [2]
Activity on L1196M Inhibits L1196M mutation in enzymatic assays [1] [2]
Other Inhibited Mutations G1202R, F1174L, G1269S, R1275Q [1] [2]
Additional Targets Also inhibits FAK and Pyk2, though less potently than ALK [1] [2] [3]
In Vivo Efficacy Shows marked anti-tumor activity in crizotinib-sensitive and crizotinib-resistant xenograft models [1] [2]

Experimental Evidence and Workflow

The primary evidence for this compound's activity against L1196M comes from preclinical studies. The typical workflow for generating this data involves specific experimental models.

Start Start: Identify Resistance Mutation (e.g., L1196M) A In Vitro Enzymatic Assay (IC50 Measurement) Start->A B Cell-Based Assay (Cell Viability, e.g., Ba/F3 models) A->B C In Vivo Xenograft Model (Anti-tumor Efficacy) B->C D Data Analysis & Conclusion C->D

Key Experimental Models and Protocols:

  • In Vitro Enzymatic Assays: These tests measure the half-maximal inhibitory concentration (IC50) of this compound against the purified kinase domain of ALK proteins, including wild-type and mutant forms like L1196M [1] [2]. This quantifies the drug's direct binding and inhibitory potency.
  • Cell-Based Viability Assays: Researchers use engineered cell lines (like Ba/F3 cells) that are driven to proliferate by expressing the oncogenic ALK protein (e.g., EML4-ALK) with the L1196M mutation [4].
    • Procedure: Cells are treated with a range of this compound concentrations. After a set period (e.g., 72 hours), cell viability is measured using methods like ATP-based assays (e.g., CellTiter-Glo). The IC50 value is calculated from the dose-response curve, indicating the drug's functional effectiveness in a cellular context [4].
  • In Vivo Xenograft Models: To confirm efficacy in a whole organism, immunodeficient mice are implanted with ALK-positive NSCLC cells that harbor the L1196M mutation [1] [2].
    • Procedure: Mice are randomized into treatment groups receiving either vehicle (control) or this compound at a predetermined dose (e.g., orally, once or twice daily). Tumor volume is measured regularly over the course of the study. Significant suppression of tumor growth in the treatment group compared to the control group demonstrates the anti-tumor activity of this compound against the resistant mutation [1] [2].

Frequently Asked Questions

What is the clinical significance of the L1196M mutation? The L1196M mutation is a common "gatekeeper" mutation that confers resistance to the first-generation ALK inhibitor crizotinib [1] [2] [5]. It is one of several on-target resistance mutations that can emerge after treatment with earlier-generation TKIs [6].

How does this compound's mutation coverage compare to other ALK inhibitors? Like other second-generation ALK TKIs (such as ceritinib, alectinib, and brigatinib), this compound is designed to target a range of crizotinib-resistant mutations [1] [2]. The specific profile of which mutations each inhibitor can effectively overcome varies, which is why sequencing different ALK inhibitors is a common strategy upon disease progression [6].

Are there resistance mutations that this compound cannot overcome? Yes, resistance can still develop. The real-world study highlighted that sequential use of ALK inhibitors can lead to the accumulation of multiple ALK mutations, including complex compound mutations (e.g., G1202R/L1196M), which can be resistant to even next-generation inhibitors, including the third-generation drug lorlatinib [6].

References

Conteltinib Inhibition Profile and Key Data

Author: Smolecule Technical Support Team. Date: February 2026

Conteltinib (CT-707) is a potent second-generation ALK tyrosine kinase inhibitor. The table below summarizes its key characteristics and quantitative data from preclinical and clinical studies relevant to the G1202R mutation.

Property Details and Values
Developer Shouyao Holdings (Beijing) Co., Ltd. [1]
Primary Target ALK (Anaplastic Lymphoma Kinase) [1]
Secondary Targets FAK (Focal Adhesion Kinase), Pyk2 [1]
Preclinical Potency Approximately 10-fold more potent than Crizotinib against ALK; inhibits various Crizotinib-resistant mutations (L1196M, G1202R, F1174L, G1269S, R1275Q) [1]

| Recommended Phase 2 Dose | • ALK TKI-naïve patients: 600 mg, once daily (QD) • Crizotinib-pretreated patients: 300 mg, twice daily (BID) [1] | | Most Common Treatment-Related Adverse Events (TRAEs) | Diarrhea (71.9%), elevated serum creatinine (45.3%), elevated aspartate aminotransferase (39.1%), nausea (37.5%) [1] [2] | | Clinical Efficacy (Phase I Study) | • ALK TKI-naïve (n=39): ORR 64.1%, median PFS 15.9 months • Crizotinib-pretreated (n=21): ORR 33.3%, median PFS 6.73 months [1] [2] |

Guide to Key Experimental Protocols

For researchers investigating this compound's efficacy, the following methodologies are foundational.

Protocol 1: In Vitro Kinase Inhibition Assay

This assay measures the compound's direct ability to inhibit phosphorylase activity of ALK proteins, including wild-type and mutant forms like G1202R.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against different ALK variants [1].
  • Key Reagents: Purified ALK kinase proteins (wild-type and mutants), this compound, ATP, a substrate peptide, and detection reagents for phosphorylation [3].
  • Procedure Outline:
    • Incubation: Mix the ALK kinase with this compound (across a concentration gradient) and the substrate peptide.
    • Reaction Initiation: Start the kinase reaction by adding ATP.
    • Detection: Measure the level of substrate phosphorylation. Methods include ELISA, fluorescence polarization (FP), or time-resolved fluorescence resonance energy transfer (TR-FRET).
    • Data Analysis: Fit the dose-response data to calculate the IC50 value for each ALK variant.
Protocol 2: Anti-tumor Activity in Xenograft Models

This in vivo protocol evaluates the potency of this compound in a live animal model, assessing its ability to shrink tumors harboring ALK mutations.

  • Objective: To evaluate the in vivo efficacy and tolerability of this compound in mouse models with ALK-positive NSCLC xenografts [1].
  • Key Reagents: ALK-positive cancer cell lines (e.g., crizotinib-sensitive and crizotinib-resistant lines), immunodeficient mice (e.g., nude mice), and formulated this compound [1].
  • Procedure Outline:
    • Model Establishment: Subcutaneously implant tumor cells into mice to establish xenografts.
    • Grouping & Dosing: Randomize mice into groups once tumors reach a predefined volume (e.g., 150 mm³). Administer this compound or vehicle control orally.
    • Dosing Regimen: A common regimen is 25 mg/kg, administered twice daily (BID), though this should be optimized [4].
    • Monitoring: Measure tumor volumes and animal body weights regularly to assess efficacy and toxicity.
    • Endpoint Analysis: Harvest tumors at the end of the study for further analysis (e.g., Western blot to assess pathway inhibition).

Resistance Mutation and Inhibitor Landscape

The following diagram illustrates the relationship between different ALK resistance mutations and their sensitivity to various generations of inhibitors, providing context for this compound's role.

G ALK_Mutations ALK Resistance Mutations Gen1 1st Gen: Crizotinib ALK_Mutations->Gen1 Sensitive to Gen2 2nd Gen: Ceritinib, Alectinib, Brigatinib ALK_Mutations->Gen2 Some Sensitive This compound This compound (2nd Gen) ALK_Mutations->this compound Preclinical Activity Gen3 3rd Gen: Lorlatinib ALK_Mutations->Gen3 Most Sensitive Novel Novel Strategies ALK_Mutations->Novel For Compound Muts

Key Considerations for Researchers

  • Focus on Preclinical Data: Much of the specific data regarding G1202R inhibition comes from enzymatic assays and xenograft models. Clinical trial publications focus on broader efficacy in crizotinib-resistant populations without always specifying the mutation breakdown [1] [5].
  • The Compound Mutation Challenge: Resistance can involve compound mutations (e.g., G1202R+L1196M), which are highly resistant to most existing ALK TKIs, including Lorlatinib [5] [6]. This is a key area for developing next-generation inhibitors.
  • Explore Novel Modalities: Beyond small-molecule inhibitors, novel strategies like macrocyclic inhibitors (e.g., TPX-0131) and PROTACs (Proteolysis-Targeting Chimeras) are being explored to overcome resistant mutations, including G1202R-containing compound mutations [5] [7].

References

Efficacy and Safety Profile of Conteltinib

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the key efficacy and safety findings from the phase 1 study, which enrolled 64 patients with advanced ALK-positive NSCLC [1] [2].

Table 1: Anti-Tumor Efficacy of Conteltinib

Patient Population Overall Response Rate (ORR) Median Progression-Free Survival (PFS) Median Duration of Response (DoR)
ALK TKI-naïve (n=39) 64.1% (25 of 39) 15.9 months 15.0 months
Crizotinib-pretreated (n=21) 33.3% (7 of 21) 6.73 months 6.60 months

Table 2: Common Treatment-Related Adverse Events (TRAEs)

Adverse Event Overall Incidence (n=64)
Diarrhea 46 (71.9%)
Elevated Serum Creatinine 29 (45.3%)
Elevated Aspartate Aminotransferase (AST) 25 (39.1%)
Nausea 24 (37.5%)
Any Grade TRAE 58 (90.6%)
Grade ≥ 3 TRAE 9 (14.1%)

Experimental Protocol Overview

This section outlines the core methodology of the cited first-in-human phase 1 study (NCT02695550) [2] [3].

1. Study Design

  • Type: Multicenter, open-label, single-arm phase 1 study.
  • Phases: Included both a dose-escalation phase and a dose-expansion phase.
  • Dose-Escalation: A "3 + 3" design was used, sequentially testing oral doses of 50, 100, 200, 300, 450, 600, and 800 mg taken once daily (QD) [2] [3].
  • Primary Endpoints: Maximum Tolerated Dose (MTD), Dose-Limiting Toxicities (DLT), and safety profile [1] [3].

2. Patient Population

  • Key Inclusion Criteria:
    • Aged 18-75 with advanced ALK-positive NSCLC.
    • ALK positivity confirmed via FISH, IHC, PCR, or NGS.
    • At least one measurable lesion.
    • ECOG performance status of 0-2.
  • Key Exclusion Criteria:
    • Major cardiovascular events within 6 months prior.
    • Uncontrolled nausea/vomiting/diarrhea (Grade ≥1).
    • Insufficient organ function [2] [3].

3. Preclinical Rationale this compound is a highly potent, ATP-competitive second-generation ALK TKI.

  • Potency: In enzymatic assays, it is approximately 10-fold more potent than crizotinib in inhibiting ALK [2] [3].
  • Resistance Coverage: It can inhibit various crizotinib-resistant ALK mutations, including L1196M, G1202R, and F1174L [2] [3].
  • Additional Targets: It also shows inhibitory activity against FAK and Pyk2, though with less potency than against ALK [2] [3].

Dose Optimization Workflow

The following diagram illustrates the dose-finding strategy and subsequent recommendations from the phase 1 trial.

Start Phase 1 Dose Escalation (3+3 Design) Dosing Doses Tested: 50, 100, 200, 300, 450, 600, 800 mg QD Start->Dosing MTD MTD: Not Reached (1 DLT at 600 mg) Dosing->MTD Rec Recommended Phase 2 Dose MTD->Rec Naive ALK TKI-Naïve Patients 600 mg QD Rec->Naive Pretreated Crizotinib-Pretreated Patients 300 mg BID Rec->Pretreated

Troubleshooting Common Scenarios

Scenario 1: Managing Adverse Events (AEs)

  • Problem: A high frequency of gastrointestinal AEs (diarrhea, nausea) or laboratory abnormalities (elevated creatinine, AST) is observed in a study cohort [1].
  • Action:
    • Assess Grade: Grade ≥3 AEs may require dose interruption or reduction [1] [4].
    • Provide Supportive Care: Implement standard anti-diarrheal or anti-emetic medications.
    • Review Dosing Schedule: Consider if a switch from QD to BID dosing could improve tolerability by lowering peak plasma concentrations, as was determined optimal for crizotinib-pretreated patients [1].

Scenario 2: Lack of Efficacy

  • Problem: A patient population, particularly those previously treated with crizotinib, shows a lower-than-expected response rate [1].
  • Action:
    • Confirm ALK Status: Verify the ALK-positive status of tumors using a validated method (NGS, FISH, IHC) [2] [3].
    • Review Prior Therapy: Note that efficacy is naturally lower in crizotinib-pretreated patients (ORR 33.3%) compared to TKI-naïve patients (ORR 64.1%) [1].
    • Investigate Resistance Mechanisms: Conduct genomic profiling to identify specific ALK resistance mutations (e.g., G1202R) that may inform the use of other sequential therapies [2].

Key Insights for Researchers

  • Dose Optimization Paradigm: This case highlights the importance of randomized dose-ranging studies. The final recommended dose was not the highest tested, but the one that best balanced efficacy and tolerability [4].
  • Flexible Dosing: The establishment of two different dosing regimens (600 mg QD and 300 mg BID) based on prior treatment history is a key precedent for personalized dosing strategies [1].

References

Conteltinib treatment duration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Dosing and Efficacy Data

The table below summarizes key findings from a first-in-human Phase 1 clinical trial, which provides the most direct evidence for dosing and initial efficacy [1] [2].

Patient Population Recommended Phase 2 Dose Overall Response Rate (ORR) Median Progression-Free Survival (PFS) Median Duration of Response (DoR)
ALK TKI-Naïve 600 mg, once daily (QD) 64.1% (25/39 patients) 15.9 months 15.0 months
Crizotinib-Pretreated 300 mg, twice daily (BID) 33.3% (7/21 patients) 6.73 months 6.60 months
  • Safety Profile: The study found Conteltinib had a manageable safety profile. The most common treatment-related adverse events were diarrhea (71.9%), elevated serum creatinine (45.3%), elevated aspartate aminotransferase (39.1%), and nausea (37.5%). Most adverse events were low-grade, with only 14.1% of patients experiencing grade 3 or higher events [1] [2].

Mechanism of Action and Targets

This compound is a potent, multi-kinase inhibitor. Its primary and secondary targets with corresponding in vitro activity (IC50 values) are listed below [3] [4]:

Target Inhibitory Activity (IC50) Clinical/Preclinical Relevance
FAK 1.6 nM Primary target; overexpressed in various tumors, crucial for cell adhesion, survival, and migration [5] [6].
ALK 16 nM Primary target; key driver in ALK-positive NSCLC, ~10x more potent than crizotinib in enzymatic assays [1].
Pyk2 Information missing Paralog of FAK; concurrent inhibition of FAK/Pyk2 may confer advantageous anti-cancer effects [6].

Preclinical Insights for Experimental Design

Preclinical studies suggest this compound's anti-tumor activity extends beyond ALK-positive NSCLC and can be enhanced in combination therapies.

  • Synergistic Effects: In human hepatocellular carcinoma (HCC) cell lines (HepG2 and Bel-7402), this compound (3 μM) synergized with the multi-kinase inhibitor XL184 to significantly reduce cell survival and enhance caspase-dependent apoptosis compared to either agent alone [4].
  • In Vivo Validation: In HepG2 xenograft mouse models, the combination of this compound and XL184 showed superior tumor growth inhibition (77.4%) versus monotherapy with either drug [4].
  • Proposed Mechanism of Synergy: The synergistic effect is partially attributed to this compound's ability to block XL184-induced FAK phosphorylation, which may otherwise act as a pro-survival feedback mechanism [4].

Frequently Asked Questions (FAQs)

Q1: What is the clinical status of this compound? this compound is an investigational drug that has successfully completed a Phase I clinical trial in China for advanced ALK-positive NSCLC [7] [1]. It has not yet received market approval from regulatory agencies.

Q2: How do I select a starting dose for in vivo studies? For in vivo efficacy studies, you can reference the clinical dose. The Phase I trial established a recommended dose of 600 mg QD [1]. A published in vivo study used a dose of 50 mg/kg administered intragastrically in mouse models [4]. It is crucial to conduct your own dose-finding and tolerability studies specific to your animal model.

Q3: What are the key pathways to investigate when using this compound? Given its targets, you should focus on signaling pathways related to both ALK and FAK.

  • ALK signaling primarily affects the PI3K/AKT, JAK/STAT, and RAS/MEK/ERK pathways [1].
  • FAK signaling also converges on key oncogenic pathways like PI3K/AKT/mTOR and RAS/RAF/MEK/ERK, and can regulate the activity of p53 and YAP [5] [6].

Experimental Pathway Analysis Workflow

For investigating this compound's mechanisms, you can follow the experimental workflow below to map its effects on key signaling pathways.

Start This compound Treatment P1 Analyze Pathway Phosphorylation Start->P1 M1 Western Blot Phospho-protein Array P1->M1  Method P2 Assess Downstream Effector Activity P3 Evaluate Phenotypic Outcomes P2->P3 M2 Cell Viability Assay Apoptosis Assay P2->M2  Method M3 Migration/Invasion Assay (e.g., Transwell) P3->M3  Method M1->P2

FAK Signaling Pathway in Cancer

This diagram illustrates the key signaling pathways modulated by FAK inhibition, which you can use as a reference for your mechanistic studies.

FAK FAK (Overexpressed in Cancer) S1 P53 Ubiquitination & Inactivation FAK->S1 S2 PI3K/AKT/mTOR Pathway FAK->S2 S3 RAS/RAF/MEK/ERK Pathway FAK->S3 S4 SRC/LATS1/2 YAP Pathway FAK->S4 Outcome Promotes Tumor Cell: - Survival - Proliferation - Migration - Invasion S1->Outcome S2->Outcome S3->Outcome S4->Outcome Integrin Integrin/GFR Signals Integrin->FAK This compound This compound Inhibits FAK This compound->FAK

References

Efficacy and Safety Profile in ALK TKI-Naïve Patients

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key efficacy and safety data from the first-in-human phase 1 study for Conteltinib in ALK TKI-naïve patients [1] [2].

Parameter Result in ALK TKI-Naïve Patients
Recommended Phase 2 Dose 600 mg, taken orally once daily (quaque die, QD) [1] [2]
Overall Response Rate (ORR) 64.1% (25 out of 39 patients; 95% CI: 47.2–78.8) [1] [2]
Median Progression-Free Survival (PFS) 15.9 months (95% CI: 9.26–23.3) [1] [2]
Median Duration of Response (DoR) 15.0 months (95% CI: 9.06–25.8) [1] [2]
Most Common Treatment-Related Adverse Events (TRAEs) Diarrhea (71.9%), Elevated serum creatinine (45.3%), Elevated aspartate aminotransferase (39.1%), Nausea (37.5%) [1] [2]
Grade ≥ 3 TRAEs 14.1% of all patients (9 out of 64, including both TKI-naïve and pre-treated) [1] [2]
Dose-Limiting Toxicity (DLT) One event was reported at the 600 mg dose [1] [2]
Maximum Tolerated Dose (MTD) Not reached in the study [1] [2]

The phase 1 study (NCT02695550) was a multicenter, open-label trial designed to assess the safety, pharmacokinetics, and preliminary efficacy of this compound [1] [2].

  • Study Design: The dose-escalation phase followed a modified Fibonacci sequence, with doses ranging from 50 mg to 800 mg taken once daily. A dose expansion phase was initiated for doses where a response was observed [1] [2].
  • Patient Population: The study enrolled adults (age 18-75) with histologically or cytologically confirmed advanced ALK-positive NSCLC, confirmed by FISH, IHC, PCR, or NGS. Patients were required to have at least one measurable lesion and an ECOG performance status of ≤2 [1] [2].
  • Primary Endpoints: The primary endpoints were safety-based, including the determination of the Maximum Tolerated Dose (MTD), Dose-Limiting Toxicities (DLTs), and the overall profile of Adverse Events [1] [2].

Preclinical Rationale and Mechanism of Action

This compound is an oral, highly potent, and ATP-competitive second-generation ALK tyrosine kinase inhibitor [1] [2].

  • Increased Potency: In enzymatic assays, this compound was found to be approximately 10-fold more potent than the first-generation ALK TKI, Crizotinib [1] [2].
  • Activity Against Resistance Mutations: Preclinical studies showed that this compound can inhibit various Crizotinib-resistant ALK mutations, including L1196M, G1202R, F1174L, G1269S, and R1275Q [1] [2].
  • Additional Targets: Besides ALK, this compound also inhibits focal adhesion kinase (FAK) and proline-rich tyrosine kinase 2 (Pyk2), although with less potency than its inhibition of ALK. The contribution of this activity to its overall efficacy profile is an area of research [1] [2].

G ALK_TKI ALK TKI (e.g., this compound) ALK ALK Fusion Protein (Oncogenic Driver) ALK_TKI->ALK Inhibits Dimerization Dimerization & Autophosphorylation ALK->Dimerization Downstream Downstream Signaling (PI3K, JAK/STAT, RAS/MEK/ERK) Dimerization->Downstream Cellular_Effects Cellular Effects (Proliferation, Survival) Downstream->Cellular_Effects Tumor_Growth Tumor Growth Cellular_Effects->Tumor_Growth Resistance_Mutations Resistance Mutations (L1196M, G1202R, etc.) Resistance_Mutations->ALK_TKI Can Overcome

Diagram: Mechanism of Action of ALK TKIs like this compound. The drug inhibits the activated ALK fusion protein, blocking downstream oncogenic signaling pathways. A key feature of second-generation inhibitors is their ability to overcome specific resistance mutations that emerge after first-generation TKI treatment [1] [2] [3].

Frequently Asked Questions (FAQs) for Researchers

1. How does this compound's efficacy compare to other second-generation ALK TKIs? While cross-trial comparisons should be interpreted with caution, this compound's median PFS of 15.9 months in TKI-naïve patients positions it as an active agent in this class [1] [2]. Other second-generation TKIs like Alectinib and Brigatinib have reported median PFS of over 24 months in their respective phase 3 trials, and the third-generation TKI Lorlatinib has shown a remarkable 5-year PFS rate of 60% in the CROWN trial [4] [5]. Direct comparative studies are needed to definitively establish its relative efficacy.

2. What is the clinical significance of this compound's activity against the G1202R mutation? The G1202R mutation is a common resistance mechanism that emerges following treatment with second-generation ALK TKIs like Alectinib and Ceritinib, and it is particularly difficult to target [3]. This compound's preclinical activity against G1202R suggests it could be a valuable therapeutic option for patients who have developed resistance to other second-generation agents, although clinical data in this specific setting is still emerging [1] [2].

3. What are the key laboratory parameters to monitor during this compound administration? Based on the safety profile, investigators should regularly monitor the following:

  • Liver Function: Aspartate aminotransferase (AST) and alanine aminotransferase (ALT) levels.
  • Renal Function: Serum creatinine levels.
  • Gastrointestinal Toxicity: Manage diarrhea and nausea with standard supportive care. These parameters align with the most frequently observed treatment-related adverse events [1] [2].

References

Conteltinib combination therapies

Author: Smolecule Technical Support Team. Date: February 2026

Conteltinib Overview

This compound (also known as CT-707) is a FAK inhibitor that has entered Phase III clinical trials [1]. It contains a 2,4-diaminopyrimidine core structure, which is common among small molecular FAK inhibitors [1].

The table below summarizes key information about FAK inhibitors in clinical trials:

Inhibitor Name Other Names Clinical Trial Phase Notes
This compound [1] CT-707 [1] Phase III [1] A FAK inhibitor based on a 2,4-diaminopyrimidine structure [1].
Defactinib [2] VS-6063 [1] Phase II [2] Demonstrated antitumor activity in non-small cell lung cancer (NSCLC) [2].
GSK2256098 [2] Phase II [2] Inhibits phosphorylation of FAK at the Y397 site [2].
BI-853520 [2] Ifebemtinib [1] Phase I [2] Contains a 2,4-diaminopyrimidine core [1].

Rationale for FAK Inhibitor Combination Therapies

While specific data on this compound combinations is limited in the search results, the general rationale for combining FAK inhibitors with other therapies is well-established in scientific literature.

  • Overcoming Drug Resistance: Combining FAK inhibitors with other treatments helps overcome drug resistance. For example, inhibiting FAK can enhance the sensitivity of resistant tumors to mTORC1 inhibition [3].
  • Targeting Multiple Pathways: FAK is a key node in multiple signaling pathways. Combining a FAK inhibitor with other targeted agents (e.g., PI3K/AKT/mTOR or MEK/ERK pathway inhibitors) can lead to more comprehensive pathway blockade and synergistic effects [3].
  • Synergy with Immunotherapy: FAK plays a crucial role in the tumor microenvironment (TME). Combining FAK inhibitors with immunotherapy is an active research area, as FAK inhibition can modify the TME to make it more susceptible to immune attack [3].
  • Combination with Chemotherapy: FAK inhibitors are being explored in combination with conventional chemotherapy agents to enhance anti-tumor potential [3].

Experimental Workflow Diagram

The following Graphviz diagram illustrates a generalized experimental workflow for evaluating a FAK inhibitor like this compound in combination therapy:

CombinationTherapyWorkflow Start Start: Hypothesis & Experimental Design InVitro In Vitro Models Start->InVitro Monotherapy Single-Agent Dose Response InVitro->Monotherapy Combination Combination Treatment Monotherapy->Combination Readouts Assay Readouts Combination->Readouts InVivo In Vivo Validation Readouts->InVivo Promising Results Data Data Analysis & Mechanism Investigation Readouts->Data Refine Conditions InVivo->Data Conclusion Conclusion & Further Steps Data->Conclusion

Experimental Workflow for FAK Inhibitor Combination Therapy

Current Information Limitations and Next Steps

The search results I obtained lack the specific technical details you need. Here are precise suggestions for finding the required information:

  • Consult Clinical Trial Registries: Search for NCT numbers related to this compound (CT-707) on official registries like ClinicalTrials.gov. Study protocols and published results often contain detailed methodology.
  • Retrieve Primary Research Papers: Use the information that this compound is in Phase III trials [1] to search scientific databases (e.g., PubMed, Google Scholar) for primary publications. These articles are the most reliable source for specific experimental protocols.
  • Review Patent Documents: Patent filings for CT-707 can be an excellent source of detailed synthetic routes, formulation methods, and specific biological assay conditions.

References

Conteltinib patient selection criteria

Author: Smolecule Technical Support Team. Date: February 2026

Inclusion and Exclusion Criteria

Category Key Criteria
Primary Diagnosis Histologically/cytologically confirmed, advanced ALK-positive NSCLC (determined by FISH, IHC, PCR, or NGS) [1] [2]
Prior Therapy Allowed both ALK TKI-naïve and patients who had received crizotinib previously [1] [3]
Disease Status At least one measurable lesion per response criteria [1] [2]
Performance Status Eastern Cooperative Oncology Group (ECOG) performance status of 0-2 [1] [2]

| Organ Function | Adequate bone marrow, liver, and renal function [1] [2] -- Creatinine clearance ≥ 60 mL/min [1] [2] -- Left ventricular ejection fraction (LVEF) ≥ 50% [1] [2] | | Brain Metastases | Allowed if asymptomatic, or if symptomatic, must have been stable for > 4 weeks after treatment [1] [2] | | Key Exclusions | Myocardial infarction, severe/unstable angina, or congestive heart failure within 6 months prior to enrollment [1] [2] Uncontrolled nausea/vomiting/diarrhea (≥ Grade 1) [1] |

Recommended Dosing and Efficacy

The clinical trial established different recommended Phase 2 doses based on prior treatment history [1] [2] [3]. The efficacy outcomes also differed between these two patient groups.

Patient Population Recommended Phase 2 Dose Key Efficacy Outcomes (in the study) [1] [3]

| ALK TKI-naïve | 600 mg, once daily (QD) [1] [3] | ORR: 64.1% Median PFS: 15.9 months | | Previously treated with Crizotinib | 300 mg, twice daily (BID) [1] [3] | ORR: 33.3% Median PFS: 6.73 months |

Safety Assessments and Management

In the trial, safety was a primary endpoint and was rigorously assessed. Here is the methodology and the observed safety profile.

  • Safety Assessment Set (SS): Included all patients who received at least one dose of Conteltinib [4].

  • Assessment Tools: Safety was evaluated based on the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) version 4.03, laboratory tests, vital signs, ECG, and clinical observations. Investigators judged whether adverse events (AEs) were treatment-related [4].

  • Dose-Limiting Toxicity (DLT) Definition: AEs occurring in the first 28-day cycle that were attributed to this compound included [4]:

    • Grade 4 neutropenia lasting ≥7 days or febrile neutropenia.
    • Grade 3 thrombocytopenia.
    • Grade 3 non-hematologic toxicity.
    • Grade 3 nausea, vomiting, or diarrhea for ≥3 days, or Grade 4 for any duration.
    • Any toxicity causing treatment delay >2 weeks or discontinuation.
  • Observed Safety Profile: The table below lists the most common treatment-related adverse events (TRAEs) observed in the study [1] [3].

Adverse Event Incidence (n=64 patients)
Diarrhea 71.9%
Elevated Serum Creatinine 45.3%
Elevated Aspartate Aminotransferase (AST) 39.1%
Nausea 37.5%

Most adverse events were manageable, with 14.1% of patients experiencing grade ≥3 TRAEs [1] [3]. The maximum tolerated dose (MTD) was not reached in the study [1] [2].

Workflow for Patient Selection

The following diagram summarizes the logical workflow for selecting eligible patients for this compound treatment, based on the phase 1 trial criteria.

Start Patient with Advanced NSCLC ALK_Status Confirm ALK-Positive Status (via FISH, IHC, PCR, or NGS) Start->ALK_Status Prior_Therapy Assess Prior ALK TKI Treatment ALK_Status->Prior_Therapy Check_ECOG ECOG Performance Status ≤ 2 Prior_Therapy->Check_ECOG Check_Organ Adequate Organ Function: - Bone Marrow - Liver - Kidney (CrCl ≥60 mL/min) - Heart (LVEF ≥50%) Check_ECOG->Check_Organ Check_Mets Brain Metastases: Asymptomatic or Stable >4 weeks post-treatment Check_Organ->Check_Mets Check_Exclusions Review Key Exclusions: - Major cardiac events (last 6mo) - Uncontrolled GI symptoms Check_Mets->Check_Exclusions Dose_Naive Dosing: 600 mg QD Check_Exclusions->Dose_Naive ALK TKI-Naïve Dose_Pretreated Dosing: 300 mg BID Check_Exclusions->Dose_Pretreated Prior Crizotinib Not_Eligible Patient Not Eligible Check_Exclusions->Not_Eligible Exclusion Criteria Met

References

Efficacy and Safety Profile at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Feature Conteltinib (CT-707) Crizotinib
Generation Second-generation ALK TKI [1] First-generation ALK TKI [2]
Study Phase Phase 1 [1] Phase 3 (Pivotal trials) [2]
ALK TKI-Naïve Patients
↑ Overall Response Rate (ORR) 64.1% (25/39) [1] ~60% (across multiple studies) [1]
↑ Median PFS 15.9 months [1] 8-10 months [1]
↑ Median DoR 15.0 months [1] Information missing
Post-Crizotinib Patients
↑ ORR 33.3% (7/21) [1] N/A
↑ Median PFS 6.73 months [1] N/A
Common TRAEs (Any Grade) Diarrhea (71.9%), elevated serum creatinine (45.3%), elevated AST (39.1%), nausea (37.5%) [1] Visual disorders, diarrhea, nausea, edema [2]
Grade ≥3 TRAEs 14.1% (9/64) [1] Higher incidence than Alectinib per meta-analysis [2]

This compound Clinical Trial Overview

For researchers, the methodology and scope of the available data are crucial:

  • Trial Design: The data for this compound comes from a multicenter, open-label, first-in-human Phase 1 study (NCT02695550) [1]. This trial included both a dose-escalation phase (50 to 800 mg QD) and a dose-expansion phase [1].
  • Patient Population: The study enrolled 64 patients with advanced ALK-positive NSCLC. Among them, 41 (64.1%) were ALK TKI-naïve, and 23 (35.9%) had received prior Crizotinib therapy [1].
  • Key Outcomes: The study established the Recommended Phase 2 Dose (RP2D) as 600 mg QD for ALK TKI-naïve patients and 300 mg BID for patients who had received Crizotinib previously [1]. The maximum tolerated dose (MTD) was not reached [1].
  • Preclinical Profile: this compound is reported to be about 10-fold more potent than Crizotinib against ALK in enzymatic assays and can inhibit various Crizotinib-resistant mutations (L1196M, G1202R, etc.) [1].

Experimental Protocol Summary

The methodology from the key this compound study can be summarized as follows [1]:

  • Intervention: Oral this compound was administered in 28-day cycles.
  • Dosing: A "3 + 3" dose-escalation scheme was used, starting at 50 mg QD and escalating to 100, 200, 300, 450, 600, and 800 mg QD. Each dose had a 7-day pharmacokinetic (PK) lead-in phase.
  • Primary Endpoints: Maximum Tolerated Dose (MTD), Dose-Limiting Toxicities (DLTs), and adverse events.
  • Key Secondary Endpoints: Pharmacokinetic properties, Overall Response Rate (ORR), Progression-Free Survival (PFS), and Duration of Response (DoR).
  • Patient Evaluation: Tumor response was assessed using RECIST 1.1 criteria. Safety was evaluated continuously and graded according to CTCAE.

ALK Signaling Pathway & Inhibitor Mechanism

The following diagram illustrates the core signaling pathway involved in ALK-positive NSCLC and the site of action for TKIs like this compound and Crizotinib.

G EML4_ALK EML4-ALK Fusion Gene Oncogenic_Signaling Oncogenic Signaling Activation EML4_ALK->Oncogenic_Signaling PK3K_AKT PI3K/AKT/mTOR Pathway Oncogenic_Signaling->PK3K_AKT JAK_STAT JAK/STAT Pathway Oncogenic_Signaling->JAK_STAT RAS_MEK_ERK RAS/MEK/ERK Pathway Oncogenic_Signaling->RAS_MEK_ERK Cell_Events Uncontrolled Cell Proliferation & Survival PK3K_AKT->Cell_Events JAK_STAT->Cell_Events RAS_MEK_ERK->Cell_Events ALK_Inhibitor ALK TKI (e.g., this compound, Crizotinib) ALK_Inhibitor->Oncogenic_Signaling Inhibits

Interpretation for Research and Development

  • Promising Next-Generation Profile: The efficacy data for this compound, especially the longer median PFS in TKI-naïve patients, aligns with the trend seen with other second-generation ALK inhibitors, which were developed to overcome the limitations of Crizotinib, particularly acquired resistance and poor CNS penetration [1] [2].
  • Mechanism for Overcoming Resistance: The preclinical data suggesting potency against key Crizotinib-resistant mutations (e.g., L1196M, G1202R) provides a mechanistic rationale for its observed clinical activity in post-Crizotinib patients [1]. This is a critical area of research, as sequential TKI therapy can lead to compound mutations that are challenging to treat [3].
  • Data Limitation: The most critical limitation is the absence of direct head-to-head trial data. The Crizotinib figures provided are from historical and cross-trial comparisons, which must be interpreted with caution due to potential differences in study populations and designs. The ongoing development of this compound will require Phase 3 randomized controlled trials for a definitive efficacy and safety comparison.

References

Comparison of Clinical Efficacy and Safety Profiles

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes efficacy and safety data for Conteltinib and Alectinib from their respective studies. Please note that this is a cross-trial comparison, and differences in trial design and patient populations should be considered when interpreting the results.

Aspect This compound (CT-707) [1] Alectinib [2] [3]
Phase of Trial Phase I Phase III (ALEX study) & Meta-analysis
ALK TKI-Naïve Patients
→ Sample Size n=39 n=380 (in meta-analysis) [3]
→ Overall Response Rate (ORR) 64.1% Higher than crizotinib (OR = 2.07) [3]
→ Median Progression-Free Survival (PFS) 15.9 months Superior to crizotinib (HR = 0.34) [3]
Crizotinib-Pretreated Patients
→ Sample Size n=21 Established as second-line treatment after crizotinib resistance [3]
→ Overall Response Rate (ORR) 33.3% Information missing
→ Median Progression-Free Survival (PFS) 6.73 months Information missing
Central Nervous System (CNS) Efficacy Information missing Associated with a lower risk of CNS progression compared to sequential crizotinib-alectinib [2]
Common Adverse Events Diarrhea (71.9%), elevated serum creatinine (45.3%), elevated AST (39.1%), nausea (37.5%) [1] Constipation, fatigue, swelling, rash, cough [4]
Grade ≥3 Adverse Events 14.1% of patients [1] Lower incidence than crizotinib [3]
Recommended Phase 2 Dose 600 mg QD (TKI-naïve) / 300 mg BID (post-crizotinib) [1] 600 mg twice daily [5]

Experimental Protocols from Key Studies

To aid in the understanding of the data's context, here are the methodologies from the pivotal clinical trials for each drug.

This compound (CT-707) Phase I Study [1]
  • Objective: To assess the safety, pharmacokinetics (PK), and preliminary efficacy of this compound.
  • Study Design: This was a multicenter, single-arm, open-label, first-in-human phase I study, which included both a dose-escalation phase and a dose-expansion phase.
  • Dosing: In the dose-escalation phase, this compound was administered orally at doses ranging from 50 mg to 800 mg once daily (QD). A "3 + 3" dose-escalation scheme was used. The dose-expansion phase was initiated for doses where a response was observed.
  • Patient Population: The study enrolled 64 patients with advanced ALK-positive NSCLC. This included both ALK TKI-naïve patients (64.1%) and patients who had previously received crizotinib (35.9%).
  • Endpoints: The primary endpoints were safety-based, including the determination of the maximum tolerated dose (MTD) and dose-limiting toxicities (DLT). Efficacy endpoints, such as Overall Response Rate (ORR) and Progression-Free Survival (PFS), were secondary.
Alectinib ALEX Study & Meta-analysis [2] [3]
  • Objective: The ALEX study was a Phase III, randomized, open-label trial comparing the efficacy and safety of Alectinib versus Crizotinib in treatment-naive patients with ALK-positive advanced NSCLC. The meta-analysis [3] systematically evaluated data from the ALEX and other similar studies.
  • Study Design: Patients were randomized to receive either Alectinib or Crizotinib.
  • Dosing: The approved dose of Alectinib was 600 mg twice daily [5].
  • Patient Population: The studies focused on patients with ALK-positive advanced NSCLC who had not received prior ALK inhibitor therapy.
  • Endpoints: The primary efficacy endpoints were Progression-Free Survival (PFS) as assessed by researchers. Key secondary endpoints included Overall Response Rate (ORR), Overall Survival (OS), and Intracranial Progression-Free Survival (CNS PFS).

Mechanisms of Action and Resistance

While a direct head-to-head comparison of their mechanisms is not available in the search results, both drugs are second-generation ALK tyrosine kinase inhibitors (TKIs) designed to overcome the limitations of first-generation drugs like Crizotinib [1] [3].

The following diagram illustrates the shared therapeutic pathway and potential resistance mechanisms associated with sequential ALK TKI treatment, based on the available literature.

G ALK TKI Action and Resistance Pathway ALKFusion EML4-ALK Fusion Gene OncogenicSignaling Oncogenic Signaling (PI3K/AKT, JAK/STAT, RAS/MEK/ERK) ALKFusion->OncogenicSignaling NSCLCGrowth NSCLC Tumor Growth OncogenicSignaling->NSCLCGrowth ALKTKI ALK TKI (e.g., Alectinib, this compound) TumorShrinkage Tumor Response ALKTKI->TumorShrinkage Inhibits ResistanceMutations On-target Resistance (e.g., ALK G1202R, L1196M) TumorShrinkage->ResistanceMutations Selective Pressure CompoundMutations Compound ALK Mutations (e.g., G1202R/L1196M) ResistanceMutations->CompoundMutations Sequential TKI Use ALKIndependent ALK-independent Resistance (e.g., MYC/KRAS amplification) ResistanceMutations->ALKIndependent DiseaseProgression Disease Progression CompoundMutations->DiseaseProgression ALKIndependent->DiseaseProgression

Key insights on resistance from the search results include:

  • Alectinib's Resistance Profile: One real-world study using liquid biopsies found that Alectinib had a lower rate (9%) of harboring ALK resistance mutations as a first-line TKI compared to Crizotinib (36%) [6].
  • Accumulation of Mutations: The sequential use of multiple ALK TKIs can lead to the accumulation of several secondary ALK mutations. In some cases, these co-occur as compound mutations (e.g., G1202R/L1196M), which can be resistant to later-line therapies like Lorlatinib [6].
  • Off-Target Resistance: ALK-independent resistance mechanisms, such as amplifications in other oncogenes like MYC or KRAS, also contribute to disease progression [6].

Interpretation and Conclusion for Researchers

For researchers and drug development professionals, the current data landscape suggests:

  • This compound shows promising activity as a novel second-generation ALK TKI, particularly in TKI-naïve patients, with a manageable safety profile. Its development is at an earlier stage (Phase I) [1].
  • Alectinib has a more established efficacy and safety profile, supported by extensive Phase III data and real-world evidence. It is recognized for its superior CNS activity and is a standard of care in the first-line setting [2] [3].
  • The critical evidence gap is the lack of direct comparative studies. A randomized controlled trial pitting this compound against Alectinib would be necessary to definitively establish comparative efficacy, safety, and resistance profiles.

References

Drug Profile Comparison at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of each drug based on clinical trial data.

Feature Conteltinib (CT-707) Lorlatinib (Lorbrena)
Generation Second-generation ALK TKI [1] [2] Third-generation ALK TKI [3] [4]
Primary Target ALK [1] [2] ALK [3] [4]
Additional Targets FAK, Pyk2 (less potent) [1] [2] [5] Not specified in available data
Key Strength Activity in ALK TKI-naïve and crizotinib-pre-treated patients [1] [2] High efficacy against brain metastases; overcomes resistant mutations (e.g., G1202R) [4] [6] [7]
Recommended Phase 2 Dose 600 mg QD (TKI-naïve); 300 mg BID (post-crizotinib) [1] [2] 100 mg QD [3] [4]

Clinical Efficacy and Safety Data

The following tables present key efficacy and safety outcomes from clinical trials. Note that cross-trial comparisons should be interpreted with caution due to differences in trial design and patient populations.

This compound (Phase 1 Study)
  • Patient Population: 64 patients with advanced ALK-positive NSCLC (41 ALK TKI-naïve, 23 previously treated with crizotinib) [1] [2].
Efficacy Parameter ALK TKI-Naïve Patients (n=39) Post-Crizotinib Patients (n=21)
Overall Response Rate (ORR) 64.1% (25/39) [1] [2] 33.3% (7/21) [1] [2]
Median Progression-Free Survival (PFS) 15.9 months [1] [2] 6.73 months [1] [2]
Median Duration of Response (DoR) 15.0 months [1] [2] 6.60 months [1] [2]

Safety Profile (n=64):

  • Most Common TRAEs: Diarrhea (71.9%), elevated serum creatinine (45.3%), elevated AST (39.1%), nausea (37.5%) [1] [2].
  • Grade ≥3 TRAEs: Occurred in 14.1% of patients [1] [2].
  • Management: The safety profile was considered manageable [1] [2].
Lorlatinib (CROWN Phase 3 Trial & Real-World Data)
  • Patient Population: Previously untreated, advanced ALK-positive NSCLC [3] [4].
Efficacy Parameter Lorlatinib (First-Line) Crizotinib (First-Line)
12-month PFS Rate 78% [3] 39% [3]
5-year PFS Rate 60% [4] 8% [4]
Objective Response Rate (ORR) 76% [3] 58% [3]
Intracranial Response in Measurable Brain Mets 82% [3] 23% [3]

Safety Profile:

  • Most Common AEs: Hyperlipidemia (elevated cholesterol and triglycerides), edema, increased weight, peripheral neuropathy, and cognitive effects [3] [4].
  • Grade 3-4 AEs: Occurred in 72-77% of patients, primarily altered lipid levels [3] [4]. These are manageable with medication and dose adjustments [4].
  • Discontinuation Rate: 5-7% due to adverse events [3] [4].

Experimental Protocols from Key Studies

To aid in the evaluation of the data, here are the methodologies from the pivotal trials cited.

This compound Phase 1 Trial Design [1] [2]
  • Study Type: Multicenter, single-arm, open-label, first-in-human phase 1 study.
  • Primary Endpoints: Maximum Tolerated Dose (MTD), Dose-Limiting Toxicity (DLT), and Adverse Events.
  • Dosing: Dose-escalation phase with cohorts receiving oral this compound from 50 mg to 800 mg once daily (QD). A dose-expansion phase was initiated for doses showing response.
  • DLT Evaluation: The first 28-day cycle was used for DLT investigation.
  • Response Assessment: Tumor response was evaluated according to standard oncological criteria (RECIST 1.1).
CROWN Phase 3 Trial Design (Lorlatinib vs. Crizotinib) [3]
  • Study Type: Global, randomized, phase 3 trial.
  • Patients: 296 patients with advanced ALK-positive NSCLC who had received no prior systemic treatment for metastatic disease.
  • Intervention: Random assignment to Lorlatinib (100 mg QD) or Crizotinib (250 mg BID).
  • Primary Endpoint: Progression-free survival (PFS) as assessed by Blinded Independent Central Review (BICR).
  • Key Secondary Endpoints: Objective response and intracranial response.

Mechanisms of Action and Resistance

Understanding the distinct mechanisms and resistance profiles is crucial for drug development and sequencing strategies.

G ALKFusion ALK Fusion Oncogene OncogenicSignaling Oncogenic Signaling (PI3K, JAK/STAT, RAS/MEK/ERK) ALKFusion->OncogenicSignaling CellSurvival Uncontrolled Cell Growth & Survival OncogenicSignaling->CellSurvival TKI ALK Tyrosine Kinase Inhibitors (TKIs) Inhibition Inhibition of ALK Phosphorylation & Signaling TKI->Inhibition this compound & Lorlatinib TumorShrinkage Tumor Shrinkage Inhibition->TumorShrinkage ResistanceMutations Resistance Mutations (e.g., G1202R, I1171N/S/T) CompoundMutations Compound Mutations (e.g., G1202R+L1196M) ResistanceMutations->CompoundMutations Sequential TKI treatment CompoundMutations->TKI Causes resistance BypassPathways Off-target Resistance (Bypass Signaling Pathways) BypassPathways->OncogenicSignaling Reactivates signaling

The diagram above illustrates the core mechanism and common resistance pathways. The key differentiators for each drug are:

  • This compound is a potent second-generation inhibitor. A distinctive feature of its profile is the dual inhibition of ALK and Focal Adhesion Kinase (FAK), although its potency against FAK is lower [1] [2] [5]. Targeting FAK, which is involved in cell adhesion and migration, may provide an additional anti-tumor and anti-metastatic effect, though the clinical significance of this in ALK-positive NSCLC is still under investigation [8] [5].
  • Lorlatinib is a third-generation inhibitor designed for high central nervous system (CNS) penetration and to overcome resistant mutations, particularly the solvent front mutation G1202R, which is a common resistance mechanism to second-generation TKIs [4] [7]. However, with sequential TKI use, tumors can develop compound ALK mutations (e.g., G1202R + L1196M), which represent a major mechanism of resistance to Lorlatinib [7].

References

Conteltinib Efficacy Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

Patient Population Overall Response Rate (ORR) Median Progression-Free Survival (PFS) Median Duration of Response (DoR)

| ALK TKI-naïve | 64.1% (25/39; 95% CI, 47.2–78.8) | 15.9 months (95% CI, 9.26–23.3) | 15.0 months (95% CI, 9.06–25.8) | | Crizotinib-pretreated | 33.3% (7/21; 95% CI, 14.6–57.0) | 6.73 months (95% CI, 4.73–8.54) | 6.60 months (95% CI, 3.77–13.3) |

Experimental Protocol & Study Details

For a full interpretation of the data, it is essential to understand the design and methodology of the clinical trial that generated it.

  • Study Identifier: This was a multicenter, open-label, first-in-human phase 1 study (NCT02695550) [1] [2].
  • Primary Endpoints: The study was initially designed to assess safety, tolerability, and pharmacokinetics. The primary endpoints were the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and adverse events [1] [2].
  • Dosing Regimen: The study included a dose-escalation phase where Conteltinib was taken orally at doses ranging from 50 mg to 800 mg once daily (QD). The recommended Phase 2 dose was determined to be 600 mg QD for ALK TKI-naïve patients and 300 mg twice daily (BID) for crizotinib-pretreated patients [1] [3].
  • Patient Population: The trial enrolled 64 patients with advanced ALK-positive NSCLC. Of these, 41 (64.1%) were ALK TKI-naïve and 23 (35.9%) had received crizotinib previously. Efficacy was evaluated in 39 of the TKI-naïve patients and 21 of the crizotinib-pretreated patients [1] [2].
  • Key Efficacy Assessment: Efficacy, measured by Overall Response Rate (ORR), was a secondary endpoint. ORR was defined as the proportion of patients with a best overall response of complete response (CR) or partial response (PR), as assessed by the investigators [1].

Mechanism of Action

This compound is an oral, highly potent, and ATP-competitive second-generation ALK tyrosine kinase inhibitor (TKI) [1] [2]. Its mechanism can be visualized as follows:

G ALK_Fusion ALK Fusion Oncogene Oncogenic_Signaling Oncogenic Signaling Pathways (PI3K, JAK/STAT, RAS/MEK/ERK) ALK_Fusion->Oncogenic_Signaling Activates Tumor_Growth Tumor Growth & Survival Oncogenic_Signaling->Tumor_Growth This compound This compound (CT-707) Inhibition Inhibition of ALK Signaling This compound->Inhibition Potent TKI Inhibition->Oncogenic_Signaling Blocks Tumor_Regression Anti-Tumor Activity Inhibition->Tumor_Regression

In preclinical studies, this compound was about 10-fold more potent than crizotinib against ALK and was also able to inhibit various crizotinib-resistant ALK mutations (including L1196M, G1202R, F1174L) [1] [2]. It also shows secondary inhibitory activity against FAK and PYK2, although with less potency than its inhibition of ALK [1].

Safety Profile

A manageable safety profile was observed in the study [1] [3]:

  • Treatment-Related Adverse Events (TRAEs): 90.6% of patients experienced any grade of TRAE, but only 14.1% had grade 3 or higher TRAEs.
  • Most Common TRAEs: The most frequently reported TRAEs were diarrhea (71.9%), elevated serum creatinine (45.3%), elevated aspartate aminotransferase (39.1%), and nausea (37.5%).

Interpretation for Professionals

The data indicates that this compound is an active agent in ALK-positive NSCLC:

  • The ORR of 64.1% and median PFS of 15.9 months in ALK TKI-naïve patients are encouraging for a Phase 1 trial, supporting its further development as a second-generation ALK TKI [1].
  • The activity in crizotinib-pretreated patients (ORR 33.3%) confirms its potential to overcome resistance to the first-generation TKI, likely due to its potency against resistant ALK mutations [1] [2].
  • The safety profile is consistent with other TKIs in this class, with mostly low-grade gastrointestinal and hepatic laboratory abnormalities being common [1].

References

Conteltinib Progression-Free Survival Data

Author: Smolecule Technical Support Team. Date: February 2026

The following data comes from a multicenter, open-label, first-in-human phase 1 study of Conteltinib (CT-707) in patients with advanced ALK-positive NSCLC [1] [2].

Patient Population Sample Size Median Progression-Free Survival (PFS) 95% Confidence Interval
ALK TKI-naïve 39 patients 15.9 months 9.26 - 23.3 months
Crizotinib-pretreated 21 patients 6.73 months 4.73 - 8.54 months

Experimental Protocol for Cited Data

The PFS data for this compound was generated under the following key experimental conditions [1] [2]:

  • Study Design: A multicenter, single-arm, open-label, phase 1 trial including dose-escalation and dose-expansion phases (ClinicalTrials.gov Identifier: NCT02695550).
  • Patient Population: Adult patients (aged 18–75) with histologically or cytologically confirmed advanced ALK-positive NSCLC, determined by FISH, IHC, PCR, or NGS. Patients were divided into two groups: those who were ALK TKI-naïve and those who had received crizotinib previously.
  • Intervention: this compound was taken orally in 28-day cycles. The recommended Phase 2 dose was determined to be 600 mg once daily (QD) for ALK TKI-naïve patients and 300 mg twice daily (BID) for crizotinib-pretreated patients.
  • Endpoint Measurement: Progression-free survival (PFS) was defined as the time from the start of this compound treatment to documented disease progression or death from any cause. Disease progression was assessed radiographically.

Guidance for Objective Cross-Trial Comparison

To objectively compare this compound with other ALK inhibitors (like crizotinib, ceritinib, alectinib, brigatinib, and lorlatinib), you would need to gather data from their respective pivotal trials. When making such comparisons, it is crucial to consider the following to ensure a fair assessment:

  • Compare Similar Patient Groups: Always contrast data from the same line of treatment (e.g., first-line or post-crizotinib) and similar patient characteristics (e.g., presence of brain metastases).
  • Acknowledge Study Differences: Recognize that efficacy outcomes can be influenced by differing study designs, patient demographics, and methods of endpoint assessment across trials.
  • Benchmark from Literature: For context, a separate retrospective study on the sequential use of crizotinib followed by ceritinib reported a combined median PFS of 17.4 months [3]. This illustrates the kind of benchmark data available for other ALK inhibitors.

ALK-TKI Treatment Sequencing Pathway

The following diagram illustrates a simplified treatment pathway involving first and second-generation ALK inhibitors, showing where this compound is intended to be used.

G Start Diagnosis: Advanced ALK+ NSCLC FirstLine First-Line ALK TKI Start->FirstLine FirstLine_Options Crizotinib or Second-Gen TKI (e.g., Alectinib) FirstLine->FirstLine_Options Progression1 Disease Progression FirstLine_Options->Progression1 SecondLine Second-Line ALK TKI Progression1->SecondLine SecondLine_Options Second-Gen TKI (e.g., Ceritinib) or this compound (Investigated) SecondLine->SecondLine_Options

References

Conteltinib Efficacy and Response Duration Data

Author: Smolecule Technical Support Team. Date: February 2026

Patient Population Overall Response Rate (ORR) Median Duration of Response (DoR) Median Progression-Free Survival (PFS)
ALK TKI-naïve 64.1% (25/39) [1] [2] 15.0 months (95% CI, 9.06–25.8) [1] [2] 15.9 months (95% CI, 9.26–23.3) [1] [2]
Crizotinib-pretreated 33.3% (7/21) [1] [2] 6.60 months (95% CI, 3.77–13.3) [1] [2] 6.73 months (95% CI, 4.73–8.54) [1] [2]

Experimental Methodology

The data above was generated in a multicenter, open-label, first-in-human Phase 1 study (NCT02695550) [3] [2].

  • Study Design: The trial included a dose-escalation phase followed by a dose-expansion phase. In the dose-escalation phase, Conteltinib was administered orally at doses ranging from 50 to 800 mg once daily (QD) using a modified Fibonacci scheme. Dose expansion was initiated when responses were observed [3] [2].
  • Patient Population: The study enrolled 64 adult patients (aged 18-75) with advanced ALK-positive non-small cell lung cancer (NSCLC), confirmed by methods such as FISH, IHC, PCR, or NGS. Participants were divided into two key groups: those who were ALK TKI-naïve and those who had prior crizotinib treatment [3] [2].
  • Key Endpoints: The primary endpoints were safety, including the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs). Efficacy endpoints, including ORR, DoR, and PFS, were secondary and assessed according to standard oncological response criteria [1] [3].
  • Dosing: Based on the study results, the recommended Phase 2 dose was established as 600 mg QD for ALK TKI-naïve patients and 300 mg twice daily (BID) for crizotinib-pretreated patients [1] [2].

Mechanism of Action and Signaling Pathways

This compound is a potent, ATP-competitive second-generation ALK tyrosine kinase inhibitor (TKI). Its mechanism involves targeting key signaling pathways that drive cancer cell growth and survival.

conteltinib_mechanism This compound This compound ALK_Fusion ALK Fusion Gene This compound->ALK_Fusion Inhibits FAK_Pyk2 FAK/Pyk2 This compound->FAK_Pyk2 Inhibits OncogenicPathways Oncogenic Signaling Pathways (PI3K, JAK/STAT, RAS/MEK/ERK) ALK_Fusion->OncogenicPathways Activates FAK_Pyk2->OncogenicPathways Contributes to CellEvents Cancer Cell Proliferation & Survival OncogenicPathways->CellEvents

Diagram: this compound's primary mechanism is inhibiting the ALK fusion protein, a key oncogenic driver. It also shows secondary inhibition of FAK/Pyk2, which may contribute to its anti-tumor activity [3] [2] [4].

Comparative Context for Researchers

For drug development professionals, placing this compound's performance in context is crucial:

  • Efficacy in Naïve Patients: The 15.9-month median PFS in ALK TKI-naïve patients positions this compound as an active second-generation ALK inhibitor. This can be benchmarked against earlier data for crizotinib, which showed a median PFS of 8-10 months [2].
  • Overcoming Resistance: The observed ORR of 33.3% and DoR of 6.6 months in crizotinib-pretreated patients demonstrate this compound's ability to overcome resistance to a first-generation TKI, likely due to its 10-fold greater potency than crizotinib and activity against multiple crizotinib-resistant ALK mutations (e.g., L1196M, G1202R) [3] [2].
  • Dual-Targeting Profile: this compound's unique feature is the simultaneous inhibition of ALK and FAK. FAK is implicated in tumor cell migration, proliferation, and the tumor microenvironment [5] [4]. This dual action may provide a broader anti-tumor effect, a hypothesis that warrants further clinical investigation.

How to Access Complete Data

  • Consult ClinicalTrials.gov: Search for the trial identifier NCT02695550 for the latest status and potential results updates.
  • Review Subsequent Publications: Look for Phase 2 or Phase 3 trial results for this compound, which would provide more robust, head-to-head comparative data against other second-generation ALK inhibitors like alectinib or brigatinib.
  • Analyze Conference Abstracts: Major oncology conferences often present cutting-edge data that may include updated survival analyses or subgroup analyses.

References

Conteltinib vs. Other ALK Inhibitors: Efficacy and Safety Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative data from clinical studies for Conteltinib and other second-generation ALK inhibitors. Note that cross-trial comparisons should be interpreted with caution due to differences in study designs and patient populations.

Table 1: Comparison of Second-Generation ALK Inhibitors in Advanced ALK+ NSCLC

ALK Inhibitor Patient Population Study Phase ORR (Objective Response Rate) Median PFS (Progression-Free Survival) Common TRAEs (Treatment-Related Adverse Events)
This compound (CT-707) [1] ALK TKI-naïve Phase 1 64.1% 15.9 months Diarrhea (71.9%), Elevated serum creatinine (45.3%), Elevated AST (39.1%)
Crizotinib-pretreated Phase 1 33.3% 6.73 months
Alectinib [2] [3] ALK TKI-naïve (Real-World) Retrospective 84.1% 57.8 months (TTD*) Similar overall safety profile; specific common TRAEs not quantified in this study.
Brigatinib [2] [3] ALK TKI-naïve (Real-World) Retrospective 83.3% 39.6 months (TTD*)
Ceritinib [3] ALK TKI-naïve Phase 3 (ASCEND-4) 72.7% 16.6 months Data not shown in available results.

*TTD: Time to Treatment Discontinuation, a real-world efficacy metric.

Detailed Experimental Protocol for Cited Data

The core data for this compound comes from its first-in-human Phase 1 clinical trial [1]. Here is the detailed methodology:

  • Study Design: Multicenter, open-label, single-arm, dose-escalation and dose-expansion Phase 1 study (NCT02695550).
  • Dosing Regimen: this compound was administered orally once daily (QD) at doses ranging from 50 mg to 800 mg in the dose-escalation phase. The recommended Phase 2 dose was established at 600 mg QD for ALK TKI-naïve patients and 300 mg twice daily (BID) for crizotinib-pretreated patients.
  • Patient Population: Adults (18-75 years) with histologically or cytologically confirmed advanced ALK-positive NSCLC, determined by FISH, IHC, PCR, or NGS. Patients were divided into two cohorts: ALK TKI-naïve (41 patients) and previously treated with crizotinib (23 patients).
  • Key Endpoints:
    • Primary: Safety endpoints including maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and adverse events (AEs).
    • Secondary: Efficacy endpoints including Objective Response Rate (ORR), Progression-Free Survival (PFS), and Duration of Response (DoR), assessed according to RECIST v1.1 criteria. Pharmacokinetic (PK) properties were also evaluated.
  • Assessment Schedule: Tumor responses were evaluated via computed tomography (CT) and/or magnetic resonance imaging (MRI) every two to three treatment cycles (each cycle was 28 days).

Mechanism of Action and Unique Profile of this compound

This compound is characterized as a potent, ATP-competitive second-generation ALK TKI [1]. Its mechanism and key differentiators are illustrated below:

G This compound This compound ALK_Fusion ALK_Fusion This compound->ALK_Fusion Primary Target Potent Inhibition FAK_Pyk2 FAK_Pyk2 This compound->FAK_Pyk2 Secondary Targets Inhibition ResistanceMutations Crizotinib-Resistant ALK Mutations This compound->ResistanceMutations Overcomes DownstreamSignaling Downstream Signaling (PI3K, JAK/STAT, RAS/MEK/ERK) ALK_Fusion->DownstreamSignaling FAK_Pyk2->DownstreamSignaling CellSurvival Tumor Cell Survival Proliferation, Migration DownstreamSignaling->CellSurvival

As the diagram shows, this compound's profile has two notable features:

  • Potent ALK Inhibition: In enzymatic assays, this compound was about 10-fold more potent than crizotinib against ALK [1].
  • Activity Against Resistance Mutations: It can inhibit various crizotinib-resistant ALK mutations, including L1196M, G1202R, F1174L, G1269S, and R1275Q [1].
  • Multi-Kinase Targeting: Unlike many selective ALK inhibitors, this compound also inhibits Focal Adhesion Kinase (FAK) and Pyk2, although with lower potency than its inhibition of ALK [1]. FAK is a non-receptor tyrosine kinase that is overexpressed in various tumors and plays a crucial role in cell adhesion, migration, and survival, making it a potential anti-cancer target [4] [5].

Current Research Status and Future Directions

  • This compound Status: The drug is currently in clinical development. A Phase 3 trial is planned or ongoing to further confirm its efficacy and safety [5] [1].
  • Competitive Landscape: For approved second-generation inhibitors, recent research and real-world evidence focus on optimizing their sequence of use. Some retrospective analyses suggest alectinib may be associated with longer progression-free survival compared to brigatinib in the first-line setting, though both are effective [6]. The third-generation inhibitor lorlatinib is a established option for patients who have progressed on prior ALK TKIs [3] [6].

Conclusion and Summary

This compound is a promising second-generation ALK inhibitor with a unique multi-kinase profile. Preliminary Phase 1 data shows encouraging efficacy and a manageable safety profile in both ALK TKI-naïve and crizotinib-pretreated patients.

  • For researchers, its dual inhibition of ALK and FAK/Pyk2 presents a distinct mechanism of action worthy of further investigation, particularly regarding its potential to overcome or delay resistance.
  • For clinical development professionals, the established recommended Phase 2 dose and the initiation of Phase 3 trials mark significant progress. Its development will be contextualized by the evolving treatment landscape, which increasingly involves sequencing multiple generations of ALK inhibitors.

References

Clinical Efficacy and Safety Data from Phase 1 Study

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize the key efficacy and safety outcomes of Conteltinib in patients with advanced ALK-positive non-small cell lung cancer (NSCLC), as reported in a multicenter, open-label, first-in-human phase 1 study (NCT02695550) [1] [2].

Table 1: Efficacy of this compound by Prior Treatment Status

Patient Population Overall Response Rate (ORR) Median Progression-Free Survival (PFS) Median Duration of Response (DoR)
ALK TKI-naïve (39 patients) 64.1% (25 of 39) [95% CI, 47.2–78.8] 15.9 months (95% CI, 9.26–23.3) 15.0 months (95% CI, 9.06–25.8)
Crizotinib-pretreated (21 patients) 33.3% (7 of 21) [95% CI, 14.6–57.0] 6.73 months (95% CI, 4.73–8.54) 6.60 months (95% CI, 3.77–13.3)

CI: Confidence Interval

Table 2: Most Common Treatment-Related Adverse Events (TRAEs)

Adverse Event Overall Incidence (n=64)
Diarrhea 46 (71.9%)
Elevated Serum Creatinine 29 (45.3%)
Elevated Aspartate Aminotransferase (AST) 25 (39.1%)
Nausea 24 (37.5%)
Any TRAE 58 (90.6%)
Grade ≥ 3 TRAEs 9 (14.1%)

Detailed Experimental Protocols

The clinical data was generated through the following study design and methodologies [1] [2]:

  • Study Design: This was a first-in-human, single-arm, multicenter, open-label, phase 1 study consisting of a dose-escalation phase and a dose-expansion phase.
  • Dosing Regimen: In the dose-escalation phase, this compound was administered orally at doses ranging from 50 mg to 800 mg once daily (quaque die, QD) using a modified Fibonacci 3+3 design. A single dose was given 7 days before cycle 1 day 1 for pharmacokinetic (PK) analysis.
  • Patient Population: The study enrolled 64 adult patients (aged 18-75) with histologically or cytologically confirmed advanced ALK-positive NSCLC. ALK positivity was determined by FISH, IHC, PCR, or NGS. Patients were required to have at least one measurable lesion and an ECOG performance status of 0-2. Both patients with no prior ALK TKI treatment and those who had received crizotinib previously were enrolled.
  • Primary Endpoints: The primary objectives were to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and safety profile of this compound.
  • Key Efficacy Assessment: Antitumor activity was assessed using overall response rate (ORR), progression-free survival (PFS), and duration of response (DoR), which are standard efficacy endpoints in oncology trials.

This compound's Mechanism of Action and Signaling Pathways

This compound is a highly potent, ATP-competitive, second-generation ALK tyrosine kinase inhibitor. Preclinical studies indicate it is about 10-fold more potent than crizotinib against ALK and can inhibit various crizotinib-resistant mutations (L1196M, G1202R, F1174L, G1269S, R1275Q) [1] [2].

Notably, this compound is also recognized as a pan-FAK (Focal Adhesion Kinase) inhibitor [3] [4]. It inhibits FAK and the related protein Pyk2, although with less potency than its inhibition of ALK [1]. The diagram below illustrates the key signaling pathways targeted by this compound.

G Extracellular Extracellular Signals ALK ALK Fusion Protein Extracellular->ALK FAK Focal Adhesion Kinase (FAK) Extracellular->FAK PI3K_ALK PI3K / AKT ALK->PI3K_ALK JAK_STAT JAK / STAT ALK->JAK_STAT RAS_ERK RAS / MEK / ERK ALK->RAS_ERK SRC SRC Kinase FAK->SRC PI3K_FAK PI3K / AKT FAK->PI3K_FAK RAS_MAPK Ras / MAPK FAK->RAS_MAPK CellProcess Cell Survival Proliferation Migration (Inhibition by this compound) PI3K_ALK->CellProcess JAK_STAT->CellProcess RAS_ERK->CellProcess SRC->CellProcess PI3K_FAK->CellProcess RAS_MAPK->CellProcess This compound This compound (CT-707) This compound->ALK Potent Inhibition This compound->FAK Inhibition

Interpretation and Context for Professionals

  • Stage of Development: The provided data represents first-in-human, phase 1 results. The primary goals of such studies are to establish safety, determine a recommended phase 2 dose (RP2D), and gain an initial signal of efficacy. The RP2D was established as 600 mg QD for TKI-naïve patients and 300 mg BID for crizotinib-pretreated patients [1] [2].
  • Positioning Among ALK Inhibitors: The study positions this compound as a second-generation ALK TKI, developed to overcome resistance to first-generation drugs like crizotinib. The reported efficacy, especially in TKI-naïve patients (median PFS of 15.9 months), is promising for a phase 1 trial [1]. However, definitive conclusions regarding its comparative efficacy against other second-generation (e.g., alectinib, brigatinib) or third-generation (e.g., lorlatinib) ALK inhibitors would require head-to-head phase 3 trials, which are not detailed in the search results.
  • Dual-Targeting Profile: The dual inhibition of ALK and FAK is a distinctive feature of this compound [3] [4]. Since FAK signaling is implicated in tumor cell proliferation, migration, and survival, this dual action may provide a broader anti-tumor effect and could be a differentiator from other ALK-focused therapies.

References

Conteltinib tumor response assessment

Author: Smolecule Technical Support Team. Date: February 2026

Conteltinib Clinical Response Data

The table below summarizes the tumor response and safety data for this compound from a phase 1 clinical trial in patients with advanced ALK-positive NSCLC [1].

Parameter ALK TKI-Naïve Patients Crizotinib-Pretreated Patients
Number of Patients 39 [1] 21 [1]
Overall Response Rate (ORR) 64.1% (25 of 39 patients) [1] 33.3% (7 of 21 patients) [1]
Median Progression-Free Survival (PFS) 15.9 months [1] 6.73 months [1]
Median Duration of Response (DoR) 15.0 months [1] 6.60 months [1]
Recommended Phase 2 Dose 600 mg once daily (QD) [1] 300 mg twice daily (BID) [1]
Most Common Treatment-Related Adverse Events (TRAEs) Diarrhea (71.9%), elevated serum creatinine (45.3%), elevated aspartate aminotransferase (39.1%), nausea (37.5%) [1]
Grade ≥ 3 TRAEs 14.1% (9 of 64 total patients) experienced severe side effects [1]

Experimental Protocol Summary

The data in the table above was generated under the following experimental conditions, as detailed in the phase 1 study [1]:

  • Study Design: This was a multicenter, single-arm, open-label, first-in-human phase 1 study, which included both a dose-escalation and a dose-expansion phase (ClinicalTrials.gov Identifier: NCT02695550).
  • Patient Population: The trial enrolled 64 adult patients (aged 18-75) with advanced ALK-positive NSCLC. Patients were required to have an ECOG performance status of 0-2 and at least one measurable lesion.
  • Dosing Regimen: In the dose-escalation phase, this compound was administered orally at doses ranging from 50 mg to 800 mg once daily (QD). The dose was escalated using a "3 + 3" design based on the modified Fibonacci method.
  • Endpoint Assessment: The primary endpoints were safety-related, including the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs). Efficacy, as a secondary endpoint, was measured by Overall Response Rate (ORR), Progression-Free Survival (PFS), and Duration of Response (DoR), assessed according to standard oncological criteria.

ALK Signaling Pathway and Drug Action

The following diagram illustrates the ALK signaling pathway and the mechanism by which this compound exerts its anti-tumor effects.

G ALK_Fusion ALK Fusion Gene ALK_Protein Constitutively Active ALK Protein ALK_Fusion->ALK_Protein  Expression DownstreamPathways Downstream Signaling (PI3K/AKT, JAK/STAT, RAS/MEK/ERK) ALK_Protein->DownstreamPathways  Activates CellularEffects Cellular Outcomes: • Proliferation • Survival • Metastasis DownstreamPathways->CellularEffects  Drives This compound This compound (CT-707) Inhibition Inhibition of ALK Phosphorylation This compound->Inhibition  Leads to Inhibition->ALK_Protein  Blocks

Further Research Directions

The search results confirm that This compound is a potent second-generation ALK inhibitor with promising efficacy and a manageable safety profile [1]. However, to create a comprehensive comparison guide you requested, the following steps are necessary:

  • Seek Direct Comparative Data: The current information is limited to this compound's single-arm trial data. A robust comparison requires results from head-to-head clinical trials or meta-analyses that directly pit this compound against alternatives like Alectinib, Brigatinib, Ceritinib, and Lorlatinib.
  • Consult Specialized Databases: For the most current and comprehensive comparative data, I recommend searching dedicated oncology databases and the clinical trial registries of these specific drugs. This will provide the necessary information on relative efficacy, safety, and resistance profiles.

References

Conteltinib in ALK-positive NSCLC patients

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile Comparison

The table below summarizes key efficacy and safety data for Conteltinib and other ALK inhibitors, compiled from clinical trials.

Drug (Generation) Study Phase / Type Patient Population ORR (%) Median PFS (Months) Common TRAEs (Incidence ≥ 30%)
This compound (2nd) Phase 1 [1] [2] ALK TKI-naïve 64.1 15.9 Diarrhea (71.9%), Elevated Serum Creatinine (45.3%), Elevated AST (39.1%), Nausea (37.5%) [1]
This compound (2nd) Phase 1 [1] [2] Crizotinib-pretreated 33.3 6.73 (Same as above)
Alectinib (2nd) Phase 3 (ALEX) [3] ALK TKI-naïve 82.9 (Investigator-assessed) 34.8 Anemia (7.2% Gr≥3), Increased ALT (4.6% Gr≥3), Increased Blood Bilirubin (4.6% Gr≥3) [3]
Brigatinib (2nd) Phase 2 (WILDERNESS, Neoadjuvant) [4] Resectable, treatment-naïve 83.3 (ORR) 2-yr EFS: 70.1% Data not fully reported in source
Lorlatinib (3rd) Phase 3 (CROWN) [4] ALK TKI-naïve - Increased with greater DepOR* Data not fully reported in source

*DepOR: Depth of Response. A post-hoc analysis of the CROWN trial showed that a greater depth of tumor shrinkage was associated with increased progression-free survival [4].

This compound Key Experimental Data and Protocol

The primary data for this compound comes from a first-in-human, multicenter, single-arm, open-label Phase 1 study (NCT02695550) [1].

  • Study Objectives: The primary endpoints were to determine the Maximum Tolerated Dose (MTD), Dose-Limiting Toxicities (DLTs), and overall safety profile. Secondary endpoints included pharmacokinetics (PK) and anti-tumor efficacy [1].
  • Dosing Protocol: The study included a dose-escalation phase using a modified Fibonacci sequence. Patients received oral this compound at doses of 50, 100, 200, 300, 450, 600, and 800 mg, taken once daily (QD). A dose expansion phase further evaluated 600 mg QD for TKI-naïve patients and 300 mg twice daily (BID) for crizotinib-pretreated patients [1] [2].
  • Key Findings:
    • Safety: The MTD was not reached. Treatment-related adverse events (TRAEs) occurred in 90.6% of patients, with 14.1% being grade 3 or higher. The most common TRAEs were diarrhea and elevated serum creatinine [1].
    • Efficacy: In ALK TKI-naïve patients, this compound demonstrated an ORR of 64.1% and a median PFS of 15.9 months. In crizotinib-pretreated patients, the ORR was 33.3% with a median PFS of 6.73 months [1] [2].
    • Recommended Phase 2 Dose: 600 mg QD for ALK TKI-naïve patients and 300 mg BID for crizotinib-pretreated patients [1].

Mechanism of Action and Multi-Target Profile

This compound's distinct profile involves its multi-kinase inhibitory activity, as illustrated below.

G This compound This compound (CT-707) ALK ALK Kinase This compound->ALK Primary Target FAK Focal Adhesion Kinase (FAK) This compound->FAK Secondary Target Pyk2 Pyk2 This compound->Pyk2 Secondary Target OncogenicSig Inhibition of Oncogenic Signaling ALK->OncogenicSig FAK->OncogenicSig Pyk2->OncogenicSig TumorGrowth Suppression of Tumor Growth & Metastasis OncogenicSig->TumorGrowth

This multi-targeting capability, particularly the inhibition of Focal Adhesion Kinase (FAK), is a key differentiator for this compound [1] [5]. FAK is a non-receptor tyrosine kinase overexpressed in various tumors. It regulates signaling pathways like PI3K/AKT and RAS/MAPK, which are crucial for tumor cell proliferation, survival, migration, and metastasis [6] [5]. Targeting FAK may help overcome resistance to other therapies and suppress tumor metastasis.

Context and Limitations of Current Data

When interpreting these results, please consider:

  • This compound's development stage: The data comes from an early-phase trial designed to assess safety and dosing. The efficacy and safety profiles of Alectinib, Brigatinib, and Lorlatinib are established in larger Phase 3 trials [4] [3].
  • Lack of direct comparison: No head-to-head trials compare this compound directly with other 2nd-generation ALK inhibitors. The cross-trial comparison here is informative but should be interpreted with caution due to differences in trial designs and patient populations.
  • Treatment sequencing: Research presented at ASCO 2025 highlights that Alectinib is associated with significantly longer progression-free survival compared to Brigatinib in a first-line setting. Furthermore, patients who transition to Lorlatinib after progression on a first-line TKI experience longer survival, underscoring the importance of sequencing strategies [4].

References

Conteltinib efficacy in TKI-naïve patients

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key efficacy and safety data for Conteltinib from the first-in-human Phase 1 study, alongside data for other ALK inhibitors for context [1] [2] [3].

Table 1: Efficacy and Safety of ALK Inhibitors in TKI-Naïve Advanced ALK+ NSCLC

ALK Inhibitor (Generation) Trial Name / Source ORR (%) (95% CI) Median PFS (Months) (95% CI) Common TRAEs (Incidence) Recommended Phase 2 Dose
This compound (2nd) NCT02695550 (Phase 1) 64.1 (47.2 - 78.8) 15.9 (9.26 - 23.3) Diarrhea (71.9%), Elevated serum creatinine (45.3%), Elevated AST (39.1%), Nausea (37.5%) [1] 600 mg QD
Alectinib (2nd) ALEX Study [4] / 25.7 [4] Dysgeusia, myalgia, rash [4] 600 mg BID
Brigatinib (2nd) ALTA-1L & J-ALTA (Integrated) [5] 79 (72 - 85) 29.3 (23.9 - 44.7) Increased CPK (31%), Hypertension (18%), Increased lipase (16%) [5] 180 mg QD (with lead-in)
Lorlatinib (3rd) Network Meta-Analysis [4] / Ranked most effective for PFS [4] / /

Abbreviations: ORR: Objective Response Rate; PFS: Progression-Free Survival; TRAEs: Treatment-Related Adverse Events; QD: Once Daily; BID: Twice Daily; CPK: Creatine Phosphokinase.

Detailed Experimental Protocol for this compound

The key data on this compound were generated from a multicenter, open-label, single-arm Phase 1 study (NCT02695550). Here is a detailed breakdown of the experimental methodology [1]:

  • Study Design: The study consisted of a dose-escalation phase followed by a dose-expansion phase. The dose-escalation used a modified Fibonacci sequence, with oral this compound doses ranging from 50 mg to 800 mg taken once daily (QD). A 7-day pharmacokinetic (PK) lead-in phase involved a single dose before continuous 28-day cycles began.
  • Patient Population: The study enrolled 64 patients with advanced ALK-positive NSCLC, confirmed by FISH, IHC, PCR, or NGS. Of these, 41 (64.1%) were ALK TKI-naïve, meaning they had not received any prior ALK-targeted therapy. Key inclusion criteria were: age 18-75, ECOG performance status ≤2, at least one measurable lesion, and adequate organ function.
  • Primary Endpoints: The primary goals were to determine the Maximum Tolerated Dose (MTD), observe Dose-Limiting Toxicities (DLTs), and assess the safety profile by recording Adverse Events (AEs).
  • Secondary Endpoints: These included evaluating efficacy through Objective Response Rate (ORR), Progression-Free Survival (PFS), and Duration of Response (DoR), as well as characterizing the pharmacokinetic (PK) properties of the drug.
  • Statistical Analysis: Efficacy analyses were performed on the per-protocol population (39 TKI-naïve patients). Response was evaluated using standard criteria (likely RECIST v1.1, though explicitly stated in the source). PFS and DoR were estimated using the Kaplan-Meier method.

The workflow of this clinical study is summarized in the diagram below:

Start Study Initiation Phase1 Dose-Escalation Phase Start->Phase1 Phase2 Dose-Expansion Phase Phase1->Phase2 If response observed PK PK Lead-in: Single Dose Phase1->PK Phase2->PK Treatment Continuous Treatment (28-day cycles) PK->Treatment Endpoints Endpoints Assessment Treatment->Endpoints MTD Primary: MTD, DLT, AEs Endpoints->MTD Efficacy Secondary: ORR, PFS, DoR, PK Endpoints->Efficacy

Preclinical Profile and Mechanism of Action

This compound is an oral, highly potent, and ATP-competitive second-generation ALK tyrosine kinase inhibitor.

  • Potency and Selectivity: In enzymatic assays, this compound demonstrated approximately 10-fold greater potency than Crizotinib against ALK [1].
  • Activity Against Mutations: Preclinical studies showed that this compound can inhibit various crizotinib-resistant ALK mutations, including L1196M, G1202R, F1174L, G1269S, and R1275Q [1].
  • Additional Targets: Besides ALK, this compound also inhibits Focal Adhesion Kinase (FAK) and Pyk2, although with less potency than its inhibition of ALK. This multi-target activity may contribute to its anti-tumor effects, particularly in overcoming resistance [1] [6]. FAK is a crucial protein involved in cell adhesion, migration, and survival, and its overexpression is linked to tumor progression [6].

The core mechanism of this compound and its place in the ALK signaling pathway can be visualized as follows:

ALK ALK Fusion Gene (Oncogenic Driver) SignalCascade Oncogenic Signaling Cascade (PI3K-AKT, JAK/STAT, RAS-MEK-ERK) ALK->SignalCascade Outcomes Tumor Survival Growth & Metastasis SignalCascade->Outcomes This compound This compound (CT-707) ATP-competitive TKI This compound->ALK Primary Inhibition FAK FAK/Pyk2 Inhibition (Secondary Target) This compound->FAK Secondary Inhibition

Interpretation and Research Implications

For researchers and drug development professionals, the data on this compound suggests several key points:

  • Position in the Treatment Landscape: The efficacy of this compound in TKI-naïve patients (ORR 64.1%, median PFS 15.9 months) appears promising. When contextualized with published data, its PFS is shorter than the established PFS for Alectinib (25.7 months) and Brigatinib (29.3 months) from their major trials, but it was tested in a earlier-phase study [1] [5] [4].
  • Unique Pharmacological Profile: Its additional inhibition of FAK/Pyk2 presents a potential differentiating mechanism compared to other ALK inhibitors, which may be leveraged to overcome specific resistance pathways [1] [6].
  • Safety Considerations: The safety profile is manageable, dominated by gastrointestinal and hepatic events. The lack of reached MTD and the low rate of grade ≥3 TRAEs (14.1%) support its tolerability for further development [1].

References

Efficacy Comparison of ALK Inhibitors in Crizotinib-Resistant NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize key efficacy and safety data from clinical trials for several ALK inhibitors in patients with advanced, ALK-positive NSCLC who had progressed on prior crizotinib therapy.

Table 1: Comparative Efficacy of ALK Inhibitors Post-Crizotinib

ALK Inhibitor Study Phase Patient Population ORR (%, [95% CI]) Median PFS (Months, [95% CI]) Median DoR (Months, [95% CI]) Intracranial ORR*
Conteltinib [1] [2] Phase 1 Crizotinib-resistant (n=21) 33.3% (14.6–57.0) 6.73 (4.73–8.54) 6.60 (3.77–13.3) Information not available
Iruplinalkib [3] Phase 2 Crizotinib-resistant (n=146) 69.9% (61.7–77.2) 14.5 (11.7–20.0) 13.2 (10.4–17.7) 64% (measurable lesions)
Ceritinib [4] Pooled Analysis (Phase I/II) Crizotinib-resistant (External Control) Data from indirect comparison 8.3 (Control group) Information not available Information not available

*ORR in patients with measurable intracranial lesions. Abbreviations: ORR, Objective Response Rate; PFS, Progression-Free Survival; DoR, Duration of Response; CI, Confidence Interval.

Table 2: Common Treatment-Related Adverse Events (TRAEs)

ALK Inhibitor Any Grade TRAEs Grade ≥3 TRAEs Most Common TRAEs (≥30% incidence)
This compound [1] 90.6% 14.1% Diarrhea (71.9%), Elevated Serum Creatinine (45.3%), Elevated AST (39.1%), Nausea (37.5%)
Iruplinalkib [3] 93.2% Information not specified Elevated AST (43.2%), Elevated ALT (37.0%), Elevated Blood CPK (34.9%)
Crizotinib [5] [6] High incidence Information not specified Vision disorders, Gastrointestinal events (nausea, diarrhea, vomiting)

Detailed Experimental Protocol for this compound Phase 1 Study

The key data for this compound is derived from a multicenter, single-arm, open-label, first-in-human Phase 1 study (NCT02695550) [1] [2].

  • Study Design: The trial included a dose-escalation phase and a dose-expansion phase. In the dose-escalation phase, a modified Fibonacci sequence and a 3+3 design were used. Doses started at 50 mg and escalated through cohorts up to 800 mg, administered orally once daily (QD). A pharmacokinetic (PK) lead-in involved a single dose 7 days before Cycle 1 Day 1 [1].
  • Patient Population: The study enrolled 64 patients with advanced ALK-positive NSCLC, determined by FISH, IHC, PCR, or NGS. Key inclusion criteria were: age 18-75, ECOG Performance Status ≤2, life expectancy ≥12 weeks, and at least one measurable lesion. The cohort included 41 (64.1%) ALK TKI-naïve patients and 23 (35.9%) patients previously treated with crizotinib [1].
  • Treatment: Patients received this compound orally in 28-day cycles until disease progression, unacceptable toxicity, or consent withdrawal [1].
  • Primary Endpoints: Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLT).
  • Secondary Endpoints: Safety (Adverse Events), Pharmacokinetics (PK), and efficacy measures including Objective Response Rate (ORR), Progression-Free Survival (PFS), and Duration of Response (DoR), assessed according to standard solid tumor response criteria [1].
  • Recommended Phase 2 Dose (RP2D): Based on the study results, the RP2D was established at 600 mg QD for ALK TKI-naïve patients and 300 mg twice daily (BID) for patients who had received crizotinib previously [1] [2].

Mechanism of Action and Signaling Pathway

This compound is a potent, ATP-competitive second-generation ALK tyrosine kinase inhibitor [1]. Its mechanism can be visualized through its action on the key ALK-driven oncogenic signaling pathway.

G ALK_Fusion EML4-ALK Fusion Protein PI3K PI3K ALK_Fusion->PI3K Activates JAK JAK ALK_Fusion->JAK Activates RAS RAS ALK_Fusion->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation AKT->CellSurvival mTOR->CellSurvival STAT STAT JAK->STAT STAT->CellSurvival MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->CellSurvival This compound This compound (CT-707) This compound->ALK_Fusion Inhibits

The diagram above illustrates the signaling pathway driven by the EML4-ALK fusion protein, which is constitutively active and drives oncogenesis in a subset of NSCLC [7] [5]. This aberrant activation leads to downstream signaling through key pathways including PI3K-AKT-mTOR, JAK-STAT, and RAS-MEK-ERK, which collectively promote cancer cell survival and proliferation [1] [6].

This compound's Molecular Mechanism: this compound acts by competitively binding to the ATP-binding site on the ALK kinase domain. This binding inhibits the phosphorylation and activation of ALK, thereby blocking the entire downstream oncogenic signaling cascade and leading to the death of ALK-dependent cancer cells [1]. Preclinical data also indicates that this compound can inhibit various crizotinib-resistant ALK mutations (e.g., L1196M, G1202R) [1].

Interpretation of Key Findings

  • Efficacy in Crizotinib-Resistance: The data demonstrates that this compound has clinically meaningful activity in patients who have failed prior crizotinib therapy, achieving an ORR of 33.3% and a median PFS of 6.73 months [1]. This confirms its ability to overcome, at least in part, the resistance mechanisms that develop against the first-generation inhibitor.
  • Safety Profile: this compound's safety profile was generally manageable, with the most common TRAEs being gastrointestinal (diarrhea, nausea) and laboratory abnormalities (elevated creatinine, AST) [1]. This is a common pattern with many TKIs.
  • Comparative Context: When interpreting the table, note that cross-trial comparisons should be made with caution due to potential differences in trial designs, patient populations, and prior therapies. The data for Iruplinalkib, for example, comes from a larger, more recent Phase 2 trial [3].

References

Conteltinib vs. Crizotinib: Comparison at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Conteltinib (CT-707) Crizotinib
Generation & Type Second-generation ALK TKI [1] [2] First-generation ALK TKI [1] [2]
Preclinical Potency (Enzymatic Assay) Approximately 10-fold more potent than Crizotinib against ALK [1] [2] Baseline for comparison [1] [2]
Key Resistance Mutations Targeted L1196M, G1202R, F1174L, G1269S, R1275Q [1] [2] Information not available in search results

| Efficacy in ALK TKI-naïve Patients| ORR: 64.1% Median PFS: 15.9 months [1] [2] | ~60% ORR, Median PFS: 8-10 months (from historical data) [1] [2] | | Efficacy in Crizotinib-pretreated Patients| ORR: 33.3% Median PFS: 6.73 months [1] [2] | Patients have developed resistance [1] [2] | | Common Treatment-Related Adverse Events (TRAEs) | Diarrhea (71.9%), Elevated serum creatinine (45.3%), Elevated AST (39.1%), Nausea (37.5%) [1] [2] | Information not available in search results |

Experimental Data and Methodologies

The data presented above comes from a first-in-human, multicenter, phase 1 clinical trial (NCT02695550) [1] [2].

  • Preclinical Enzymatic Assays: The ~10-fold greater potency of this compound was established in laboratory enzymatic assays comparing its ability to inhibit ALK activity directly against Crizotinib [1] [2].
  • Clinical Trial Design:
    • Study Type: Single-arm, open-label, dose-escalation and dose-expansion study [1] [2].
    • Dosing: this compound was administered orally at doses ranging from 50 mg to 800 mg once daily (QD) during the escalation phase [1] [2].
    • Primary Endpoints: The study primarily aimed to determine the safety profile, identify the maximum tolerated dose (MTD), and observe dose-limiting toxicities (DLTs) [1] [2].
    • Patient Population: The study enrolled 64 patients with advanced ALK-positive NSCLC, which included both ALK TKI-naïve patients and those who had previously been treated with Crizotinib [1] [2].
  • Efficacy Assessment: Tumor response was evaluated based on established oncology criteria, which allowed for the calculation of the Overall Response Rate (ORR), median Progression-Free Survival (PFS), and median Duration of Response (DoR) for the two patient subgroups [1] [2].

Mechanism of Action and Resistance

The following diagram illustrates the therapeutic challenge of Crizotinib resistance and how second-generation inhibitors like this compound are designed to overcome it.

resistance_mechanism Crizotinib Crizotinib Inhibition Inhibition Crizotinib->Inhibition Inhibits ALK Resistance Resistance Mutations Mutations Resistance->Mutations Leads to Mutations->Crizotinib Confer Resistance to This compound This compound Mutations->this compound Susceptible to This compound->Inhibition Potently Inhibits Resistant ALK

The search results indicate that Crizotinib resistance often develops due to mutations in the ALK tyrosine kinase domain (such as L1196M and G1202R). This compound, with its higher potency and ability to target these specific mutations, is designed to overcome this resistance, as shown by the clinical activity in Crizotinib-pretreated patients [1] [2].

Interpretation of Key Findings

  • Superior Potency: The 10-fold increase in potency is a key preclinical differentiator, suggesting this compound can achieve stronger ALK inhibition at lower molecular concentrations [1] [2].
  • Clinical Validation of Efficacy: The doubling of median PFS in TKI-naïve patients (15.9 months for this compound vs. 8-10 months for Crizotinib) clinically validates its enhanced efficacy, which could translate to longer disease control for patients [1] [2].
  • Overcoming Resistance: The ORR of 33.3% in Crizotinib-pretreated patients is a significant finding, demonstrating this compound's ability to overcome resistance where the first-generation therapy has failed [1] [2].
  • Safety and Dosing: The manageable safety profile allowed for the determination of a Recommended Phase 2 Dose (RP2D) of 600 mg QD for TKI-naïve patients and 300 mg BID for Crizotinib-pretreated patients [1] [2].

References

Conteltinib CNS efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Conteltinib (CT-707) at a Glance

The following table summarizes key findings from a phase 1 clinical trial of this compound in patients with advanced ALK-positive NSCLC [1].

Aspect Findings from Phase 1 Trial
General Efficacy In ALK TKI-naïve patients (n=39): ORR was 64.1%; median PFS was 15.9 months [1].
CNS Efficacy Data The study did not report specific results on efficacy against brain metastases (intracranial response) in the published abstract [1].
Dosing Recommended Phase 2 dose: 600 mg QD for TKI-naïve patients; 300 mg BID for crizotinib-pre-treated patients [1].
Preclinical Rationale Demonstrates potent activity against ALK and several crizotinib-resistant mutations (L1196M, G1202R, etc.) in preclinical models [1]. Also inhibits FAK and Pyk2, which may influence cancer cell migration and survival [1] [2].

CNS Efficacy of Other ALK Inhibitors

For a complete comparison, it is important to know that next-generation ALK TKIs are characterized by their improved CNS penetration. The table below lists the documented CNS activity of other agents in this class, which serves as a benchmark for evaluation [1].

ALK Inhibor (Generation) Documented CNS Activity
Alectinib (2nd) High CNS penetration; proven efficacy in controlling and preventing brain metastases.
Brigatinib (2nd) High intracranial response rates; effective against brain metastases.
Lorlatinib (3rd) High CNS penetration; designed to cross BBB; effective against CNS metastases and resistant disease.

Experimental Protocols for CNS Assessment

To help you design or interpret studies on CNS efficacy, here are common and critical experimental methodologies used in the field [3].

  • In Vivo Mouse Models: An NSCLC brain metastasis mouse model is constructed by injecting luciferase-tagged tumor cells (e.g., PC-9 for EGFR, NCI-H2228 for ALK) into the carotid artery or directly into the brain parenchyma. Dynamic changes in intracranial tumor burden are then evaluated using bioluminescence imaging.
  • Pharmacokinetic (PK) Analysis: Drug concentrations are measured in plasma, cerebrospinal fluid (CSF), normal brain tissue, and brain tumor tissue at various time points after drug administration. The key metric is the ratio of brain tumor tissue concentration to plasma concentration, which indicates the drug's ability to penetrate the blood-tumor barrier (BTB).
  • Efficacy Assessment: In the mouse model, the antitumor activity of the drug is assessed by comparing the change in bioluminescence signal or tumor volume in the treatment group versus a control group. Immunohistochemical (IHC) analysis of tumor tissues for markers like Ki-67 (proliferation) and p-ALK (target inhibition) can provide mechanistic insights.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism is the inhibition of the ALK kinase. The following diagram illustrates the core ALK signaling pathway and the points of inhibition.

G cluster_1 This compound Inhibition Points ALK_Fusion ALK Fusion Gene ALK_Protein Activated ALK Protein ALK_Fusion->ALK_Protein Expression Downstream_Pathways Downstream Pathways: PI3K/AKT/mTOR JAK/STAT RAS/MEK/ERK ALK_Protein->Downstream_Pathways Activates Biological_Effects Biological Effects: Cell Proliferation Cell Survival Tumor Growth Downstream_Pathways->Biological_Effects Inhibitor_1 This compound Inhibitor_1->ALK_Protein Inhibits Inhibitor_2 This compound Inhibitor_2->Downstream_Pathways Inhibits

Key Insights for Further Research

  • Focus on FAK Inhibition: The dual inhibition of ALK and FAK by this compound is a distinctive feature [1] [2]. Since FAK is implicated in cancer cell migration and metastasis, this could be a significant area of research for its potential role in preventing or treating CNS spread.
  • Seek Broader Data Sources: To build a more complete profile, you may need to search for subsequent Phase 2/3 trial results, posters from oncology conferences (like ASCO or IASLC), or regulatory submission documents that might contain subgroup analyses on patients with brain metastases.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.1

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

635.33660750 Da

Monoisotopic Mass

635.33660750 Da

Heavy Atom Count

45

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

URX2UMQ8XV

Wikipedia

Conteltinib

Dates

Last modified: 02-18-2024

Explore Compound Types